molecular formula C26H24FNO5 B194406 Dihydroxy Diketo Atorvastatin Impurity CAS No. 1046118-44-8

Dihydroxy Diketo Atorvastatin Impurity

Cat. No.: B194406
CAS No.: 1046118-44-8
M. Wt: 449.5 g/mol
InChI Key: KNFWPOXFDYWKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroxy Diketo Atorvastatin Impurity is the impurity of Atorvastatin. It is stable Atorvastatin formulation.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5/c1-17(2)22(29)26(33,24(31)28-21-11-7-4-8-12-21)25(32,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17,32-33H,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFWPOXFDYWKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648381
Record name 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046118-44-8
Record name 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Dihydroxy Diketo Atorvastatin Impurity: Structure, Formation, and Analytical Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Atorvastatin, a cornerstone in the management of hypercholesterolemia, is one of the most widely prescribed medications globally for reducing cardiovascular risk.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can arise during synthesis or through degradation, may possess their own pharmacological or toxicological properties that could compromise the final drug product's quality.[1] Therefore, rigorous identification, quantification, and control of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

Among the potential degradants of Atorvastatin, the Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) is of significant interest. As a polar oxidative degradant, its presence can be an indicator of instability in the drug substance or product.[3] This technical guide provides a comprehensive overview of this specific impurity, detailing its chemical structure, physicochemical properties, likely formation pathways, and the robust analytical methodologies required for its control. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and lifecycle management of Atorvastatin.

Chemical Identity and Physicochemical Properties

A complete understanding of an impurity begins with its fundamental chemical identity. The this compound is structurally distinct from the parent Atorvastatin molecule, featuring key oxidative modifications.

IUPAC Name: 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide[3][4] CAS Number: 1046118-44-8[3][4][5] Molecular Formula: C₂₆H₂₄FNO₅[3][4][5]

The structure is characterized by the presence of two hydroxyl groups and a diketo motif, which significantly increases its polarity compared to the parent drug.[3] This change in polarity is a critical factor influencing its chromatographic behavior and necessitates carefully optimized analytical methods to achieve separation from Atorvastatin and other related substances.[3]

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The inherent properties of a molecule dictate its behavior in analytical systems. The data below, sourced from computational models, provides a quantitative basis for developing appropriate analytical strategies.

PropertyValueSource
Molecular Weight 449.5 g/mol PubChem[4]
XLogP3 4.2PubChem[4]
Hydrogen Bond Donors 3PubChem[4]
Hydrogen Bond Acceptors 5PubChem[4]
Polar Surface Area 104 ŲPubChem[4]
CAS Number 1046118-44-8PubChem[4]

Formation Pathways and Mechanistic Insights

The this compound is not typically associated with the primary synthesis route of Atorvastatin but is rather a product of its degradation.[3] Its formation is a critical indicator of the drug's stability profile. Forced degradation studies, which expose the API to stress conditions more severe than accelerated stability testing, are instrumental in identifying such potential degradants.[6]

The key pathways leading to this impurity are:

  • Oxidative Degradation: This is considered the primary formation route.[3] Exposure of Atorvastatin to oxidative conditions, such as treatment with hydrogen peroxide or prolonged exposure to atmospheric oxygen, can lead to the oxidation of the dihydroxy side chain.[7]

  • Thermal Degradation: High-temperature stress can also induce degradation. Studies involving heating Atorvastatin to temperatures as high as 180-200°C have been shown to generate a complex mixture of degradation products, providing a plausible environment for the formation of this impurity.[8]

  • Hydrolytic Degradation: Atorvastatin is known to degrade under both acidic and basic conditions.[6][9] While specific hydrolytic pathways leading to the Dihydroxy Diketo impurity are less defined, hydrolysis can create intermediates that are subsequently susceptible to oxidation.

The causality behind these pathways lies in the chemical susceptibility of the β,δ-dihydroxy heptanoic acid side chain of Atorvastatin. This moiety is prone to oxidation, which can lead to the formation of ketone functionalities, ultimately resulting in the Dihydroxy Diketo structure.

Caption: Formation Pathway of the Dihydroxy Diketo Impurity from Atorvastatin.

Analytical Methodologies for Detection and Quantification

A robust, validated, stability-indicating analytical method is essential for monitoring and controlling impurities. The goal is to develop a method that can separate the impurity from the main API peak and other related substances, allowing for accurate quantification.

Core Technique: Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the gold standard for routine quality control of Atorvastatin and its impurities.[10][11] A stability-indicating method is one that can resolve the API from its degradation products. The increased polarity of the Dihydroxy Diketo impurity is the key to its chromatographic separation from the less polar Atorvastatin parent drug on a reversed-phase column.[3]

Step-by-Step HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for this separation, as its nonpolar stationary phase provides effective retention and resolution of compounds with varying polarities.[10][12]

  • Mobile Phase Preparation: A gradient elution is typically required to resolve all impurities effectively.

    • Mobile Phase A: A buffered aqueous solution (e.g., 0.05 M ammonium acetate adjusted to pH 4.0 with acetic acid).[12] The buffer is critical for maintaining a consistent pH, which ensures reproducible retention times for ionizable compounds.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Acetonitrile (Mobile Phase B) to elute the more nonpolar compounds. This ensures that polar impurities like the Dihydroxy Diketo impurity elute early, well-resolved from the main Atorvastatin peak.

  • System Parameters:

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for stable retention times.[1]

    • Detection Wavelength: 244-248 nm. This range offers good sensitivity for both Atorvastatin and its related impurities, which share similar chromophores.[12][14]

    • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, often a mixture of the mobile phases (e.g., Acetonitrile/Water 50:50 v/v), to ensure compatibility with the starting mobile phase conditions.

Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, it relies on retention time for identification, which is not definitive. LC-MS provides an orthogonal detection method that confirms the identity of an impurity by providing its mass-to-charge ratio (m/z).[3][12] For the this compound (C₂₆H₂₄FNO₅), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 450.17, confirming its elemental composition with high accuracy.[4]

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Detection Detection & Identification cluster_Data Data Processing Sample Atorvastatin Sample (API or Drug Product) Dissolution Dissolution in Appropriate Diluent Sample->Dissolution HPLC HPLC System (C18 Column, Gradient Elution) Dissolution->HPLC UV UV Detection (Quantification at 248 nm) HPLC->UV MS Mass Spectrometry (Identity Confirmation, m/z ≈ 450.17) HPLC->MS Chromatogram Chromatogram Analysis (Peak Integration, RRT Calculation) UV->Chromatogram MS->Chromatogram Report Final Report (% Impurity Level) Chromatogram->Report

Caption: General Analytical Workflow for Impurity Profiling.

Regulatory Context and Control Strategy

Regulatory guidelines, such as ICH Q3A/B, establish thresholds for reporting, identifying, and qualifying impurities. For a high-dosage drug like Atorvastatin, the identification threshold for an unknown impurity is typically 0.10% and the qualification threshold is 0.15%.[1] While the this compound is not always listed as a specified impurity in major pharmacopeias like the British Pharmacopoeia or United States Pharmacopeia, it would fall under the category of "unspecified impurities" and must be controlled within these limits.[1][14][15]

A robust control strategy involves:

  • Process Optimization: Understanding the formation pathways allows for the optimization of manufacturing and storage conditions (e.g., controlling temperature, protecting from light and oxygen) to minimize the formation of this impurity.

  • Validated Analytics: Employing a validated, stability-indicating analytical method, as described above, to routinely monitor the impurity levels in both the drug substance and the finished product throughout its shelf life.

  • Specification Setting: Establishing an appropriate acceptance criterion for this impurity in the product specification, ensuring it does not exceed the ICH qualification threshold.

Conclusion

The this compound is a critical degradation product whose monitoring is essential for ensuring the quality, stability, and safety of Atorvastatin formulations. Its polar nature, a direct result of its oxidative formation, governs the analytical strategy required for its detection. A comprehensive approach combining a well-developed, stability-indicating HPLC-UV method for routine quantification with LC-MS for definitive identification provides a robust system for its control. By understanding its chemical properties, formation mechanisms, and the appropriate analytical techniques, drug developers and manufacturers can effectively manage this impurity, ensuring their products consistently meet the highest standards of quality and regulatory compliance.

References

  • Title: this compound | C26H24FNO5 | CID 24999339 Source: PubChem URL: [Link]

  • Title: Thermal Degradation Study in the Process Development of Atorvastatin Calcium Source: Asian Journal of Chemistry URL: [Link]

  • Title: Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide Source: PubMed Central (PMC) URL: [Link]

  • Title: Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products Source: National Institutes of Health (NIH) URL: [Link]

  • Title: this compound | CAS 1046118-44-8 Source: Veeprho URL: [Link]

  • Title: Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification Source: Waters Corporation URL: [Link]

  • Title: Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Forced degradation study of statins: a review Source: SciSpace by Typeset URL: [Link]

  • Title: Atorvastatin and it's Impurities: An Overview Source: Veeprho URL: [Link]

  • Title: VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Chemical Name: this compound Source: ResearchGate URL: [Link]

  • Title: Synthesis of Some Impurities and/or Degradation Products of Atorvastatin Source: ResearchGate URL: [Link]

  • Title: Atorvastatin Tablets – BP 2023 Source: British Pharmacopoeia URL: [Link]

  • Title: Atorvastatin Calcium Tablets - Notice of Intent to Revise Source: USP-NF URL: [Link]

  • Title: Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Preparation process useful in synthesis of atorvastatin Source: Google Patents URL
  • Title: Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe Source: ResearchGate URL: [Link]

  • Title: Various analytical methods for analysis of atorvastatin: A review Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Statin Therapy

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. During synthesis, storage, or administration, various related substances and degradation products can emerge.[1][3] Regulatory bodies, such as those adhering to ICH guidelines, mandate the identification, quantification, and toxicological assessment of impurities exceeding specific thresholds.

The Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) is a notable process-related impurity and potential degradant that warrants thorough investigation.[4][5] Its structure, featuring two additional hydroxyl groups and a diketo moiety, suggests its origin from oxidative or hydrolytic degradation pathways.[5] This guide provides a comprehensive overview of the synthesis and detailed characterization of this specific impurity, offering a vital resource for researchers, quality control analysts, and process chemists in the pharmaceutical industry.

Synthesis of this compound

The synthesis of this impurity is crucial for its use as a reference standard in analytical method development and validation. A common approach to generating such degradation products is through forced degradation studies, which intentionally subject the API to stress conditions like oxidation.[3][6][7][8]

Synthetic Strategy: Oxidative Degradation

The formation of the Dihydroxy Diketo impurity is attributed to the oxidation of the pyrrole ring in the Atorvastatin molecule.[9] A plausible mechanism involves the formation of an endoperoxide intermediate across the pyrrole ring, followed by rearrangement.[6][9] This can be achieved by exposing Atorvastatin to a potent oxidizing agent under controlled conditions.

Detailed Experimental Protocol: Synthesis via Controlled Oxidation
  • Objective: To synthesize the this compound by subjecting Atorvastatin calcium to oxidative stress.

  • Materials:

    • Atorvastatin Calcium (API)

    • Hydrogen Peroxide (H₂O₂) 30% solution

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q or equivalent)

    • Ammonium acetate

    • Formic acid

    • Preparative HPLC system

    • Rotary evaporator

    • Lyophilizer

  • Procedure:

    • Reaction Setup: Dissolve 1 gram of Atorvastatin calcium in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL in a round-bottom flask.

    • Stress Application: To the solution, add 10 mL of 3% hydrogen peroxide. Stir the reaction mixture at room temperature (25 ± 2°C) for 24 hours.[7] Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4 hours) and analyzing them via HPLC-UV to observe the formation of the target impurity peak and the consumption of the Atorvastatin peak.

    • Quenching: Once the desired level of degradation is achieved (typically a significant peak corresponding to the impurity is observed), quench the reaction by adding a small amount of sodium bisulfite solution to neutralize the excess hydrogen peroxide.

    • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. The resulting aqueous solution is then subjected to preparative HPLC for isolation of the Dihydroxy Diketo impurity.

    • Purification: A C18 preparative column is typically used with a gradient elution system. A suitable mobile phase would consist of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile.[10][11] Fractions corresponding to the target impurity peak are collected.

    • Final Processing: The collected fractions are pooled, and the solvent is removed under reduced pressure. The final product is often obtained as a solid after lyophilization.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Atorvastatin Calcium in Acetonitrile/Water B Add 3% Hydrogen Peroxide A->B C Stir at Room Temperature (24 hours) B->C D Quench Reaction (Sodium Bisulfite) C->D Monitor by HPLC E Concentrate via Rotary Evaporation D->E F Isolate via Preparative HPLC E->F G Lyophilize to Obtain Solid Impurity F->G

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Once synthesized and isolated, the structure of the impurity must be unequivocally confirmed using a suite of orthogonal analytical techniques. This ensures the identity and purity of the reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment and quantification of pharmaceutical impurities.[10] A stability-indicating HPLC method should be developed to resolve the Dihydroxy Diketo impurity from Atorvastatin and other known related substances.[7]

  • Protocol:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly employed.[10]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted with formic acid) and acetonitrile is typical.[8][10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detection at 245 nm.[7][10]

    • Column Temperature: 30-40 °C.[10]

The Dihydroxy Diketo impurity, being more polar due to the additional hydroxyl groups, is expected to have a shorter retention time than the parent Atorvastatin molecule under reversed-phase conditions.

Mass Spectrometry (MS)

LC-MS is a powerful tool for confirming the molecular weight of impurities.[12][13] Electrospray ionization (ESI) is a common technique used for this purpose.[10]

  • Expected Results: The molecular formula for the this compound is reported as C₂₆H₂₄FNO₅, with a molecular weight of 449.47 g/mol .[4] In positive ion mode ESI-MS, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 450.17. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[9] Further fragmentation using MS/MS can provide structural information by analyzing the daughter ions.[6][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation. Both ¹H and ¹³C NMR are essential for mapping the complete chemical structure.

  • Expected Spectral Features:

    • ¹H NMR: Compared to Atorvastatin, the spectrum of the Dihydroxy Diketo impurity would lack the characteristic signals for the pyrrole ring protons. New signals corresponding to protons adjacent to the newly formed hydroxyl and keto groups would appear. The aromatic signals corresponding to the fluorophenyl, phenyl, and phenylcarbamoyl groups would remain largely intact, although some chemical shift changes are expected.

    • ¹³C NMR: The most significant changes would be observed in the carbon signals of the original pyrrole ring, which would be replaced by signals corresponding to the carbons of the diketo and hydroxyl-bearing centers.[6] These would likely appear at a much higher ppm (downfield) for the keto carbons and in the 60-80 ppm range for the carbons bearing hydroxyl groups.

Summary of Characterization Data
Technique Parameter Expected Result Reference
HPLC Retention TimeShorter than Atorvastatin in RP-HPLC[5]
MS Molecular FormulaC₂₆H₂₄FNO₅[4]
Molecular Weight449.47 g/mol [4]
[M+H]⁺ (m/z)~450.17N/A
¹H NMR Key FeatureAbsence of pyrrole protons, presence of new aliphatic signals[6]
¹³C NMR Key FeatureAbsence of pyrrole carbons, presence of diketo and hydroxyl-bearing carbon signals[6]
Analytical Characterization Workflow

Characterization_Workflow cluster_confirmation Structural Confirmation Start Isolated Impurity HPLC HPLC-UV Analysis (Purity & Rt) Start->HPLC LCMS LC-MS Analysis (Molecular Weight) Start->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure Structure Elucidation HPLC->Structure LCMS->Structure NMR->Structure

Caption: Workflow for the analytical characterization of the isolated impurity.

Conclusion

The successful synthesis and rigorous characterization of the this compound are paramount for maintaining the quality and safety of Atorvastatin drug products. The methodologies outlined in this guide, from controlled oxidative synthesis to detailed spectroscopic analysis, provide a robust framework for obtaining a well-characterized reference standard. This standard is indispensable for the development and validation of stability-indicating analytical methods, ensuring that Atorvastatin formulations meet the stringent purity requirements of global regulatory agencies.

References

  • Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. [Link]

  • de Oliveira, M. A. L., et al. (2021). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 26(11), 3332. [Link]

  • Jain, D., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Liquid Chromatography & Related Technologies, 35(12), 1699-1713. [Link]

  • Singh, S., et al. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88. [Link]

  • Patel, D. B., et al. (2024). Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR. Archiv der Pharmazie. [Link]

  • Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 209-221. [Link]

  • Novakova, L., et al. (2008). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 31(4), 513-533. [Link]

  • Gigovska, M. H., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Semantic Scholar. [Link]

  • Novakova, L., et al. (2008). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Shimadzu Application News. [Link]

  • Krauß, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 2085-2091. [Link]

  • Kracun, M., et al. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 729-736. [Link]

  • Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229-246. [Link]

  • Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Waters Application Note. [Link]

  • Reddy, G. P., et al. (2003). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Synthetic Communications, 33(21), 3803-3810. [Link]

  • Shinde, V. (2022). Atorvastatin and it's Impurities: An Overview. Veeprho. [Link]

  • SynZeal. (n.d.). Atorvastatin Diketo Amide Impurity. SynZeal. [Link]

  • Pharmaffiliates. (n.d.). Atorvastatin and its Impurities. Pharmaffiliates. [Link]

  • SynZeal. (n.d.). Atorvastatin EP Impurity D (D1). SynZeal. [Link]

  • Reddy, M. P., et al. (2018). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C13DEPT. World Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 1146-1158. [Link]

  • GLP Pharma Standards. (n.d.). Atorvastatin Diketo Amide Desfluoro Impurity. GLP Pharma Standards. [Link]

  • New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. New Drug Approvals. [Link]

  • Veeprho. (n.d.). This compound. Veeprho. [Link]

Sources

An In-depth Technical Guide to the Formation Pathways of Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the formation pathways of the Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8), a critical process-related impurity and degradation product encountered during the synthesis and stability testing of Atorvastatin.[1][2] A thorough understanding of its formation is paramount for the development of robust manufacturing processes and ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document delves into the mechanistic details of its formation, outlines analytical methodologies for its detection and characterization, and proposes effective control strategies to mitigate its presence in Atorvastatin drug substance.

Introduction: The Significance of Impurity Profiling in Atorvastatin Synthesis

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the prevention and treatment of cardiovascular diseases.[3][4] The complexity of its multi-step synthesis, however, presents challenges in controlling the impurity profile of the final drug substance.[4] Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products, as they can potentially impact the safety and efficacy of the drug.[4] The this compound, a polar oxidative degradant, is of particular concern due to its potential to compromise the purity and stability of Atorvastatin.[1][2] Its presence is indicative of oxidative and hydrolytic degradation pathways that can occur during synthesis or upon storage.[1][2]

This guide will provide an in-depth analysis of the chemical transformations leading to this impurity, offering valuable insights for process chemists, analytical scientists, and formulation experts involved in the development and manufacturing of Atorvastatin.

Unraveling the Formation Pathways: A Mechanistic Perspective

The this compound, chemically known as 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide, is characterized by the presence of two hydroxyl groups and a diketo motif in the side chain of the Atorvastatin molecule.[5] Its formation is primarily attributed to oxidative and hydrolytic stress conditions encountered during the synthesis and storage of Atorvastatin.[1][2]

The Role of Oxidative Stress

Forced degradation studies have demonstrated that Atorvastatin is susceptible to oxidative stress, leading to the formation of various degradation products.[6][7][8] The dihydroxyheptanoate side chain of Atorvastatin is a primary target for oxidation. The presence of atmospheric oxygen, residual oxidizing agents from previous synthetic steps, or exposure to light can initiate oxidative degradation.[9][10]

A plausible mechanistic pathway for the formation of the Dihydroxy Diketo impurity via oxidation is proposed below:

  • Step 1: Initial Oxidation of the Secondary Alcohols. The two secondary alcohol groups on the dihydroxyheptanoate side chain of Atorvastatin are susceptible to oxidation. This oxidation can be initiated by various oxidizing species, such as peroxides or radical species generated under oxidative stress conditions. The oxidation of a secondary alcohol typically yields a ketone.

  • Step 2: Formation of a Diketone Intermediate. The sequential or simultaneous oxidation of both secondary alcohol groups on the side chain would lead to the formation of a diketone intermediate.

  • Step 3: Tautomerization and Rearrangement. The resulting β-diketone system can exist in equilibrium with its enol tautomer. Under certain conditions, this intermediate could undergo further reactions or rearrangements, but the core diketone structure is the key feature of the impurity.

G Atorvastatin Atorvastatin (Dihydroxyheptanoate side chain) Dihydroxy_Diketo This compound Atorvastatin->Dihydroxy_Diketo Oxidation of secondary alcohols Oxidative_Stress Oxidative Stress (e.g., O2, peroxides, light) Oxidative_Stress->Atorvastatin caption Fig. 1: Oxidative Formation Pathway

The Influence of Hydrolytic Conditions

While primarily an oxidative degradant, hydrolytic pathways can also contribute to the formation of the Dihydroxy Diketo impurity, potentially by facilitating the oxidation process or by causing side reactions of intermediates.[1][2] Atorvastatin has been shown to degrade under both acidic and basic conditions.[10]

The interplay between oxidation and hydrolysis can be complex. For instance, acidic or basic conditions might catalyze the oxidation of the diol side chain. Conversely, oxidative processes might generate acidic byproducts that could, in turn, promote hydrolysis.

Analytical Characterization: Detecting and Identifying the Impurity

The detection and quantification of the this compound are critical for ensuring the quality of the drug substance.[1] Due to its increased polarity compared to the parent drug, chromatographic techniques are well-suited for its separation and analysis.[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common method for the analysis of Atorvastatin and its impurities.[3][11][12][13] A well-developed HPLC method should be capable of separating the Dihydroxy Diketo impurity from Atorvastatin and other related substances.

Table 1: Typical HPLC Parameters for Atorvastatin Impurity Profiling

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., ammonium acetate or phosphate buffer)
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 244 nm
Column Temperature Ambient or controlled (e.g., 30 °C)
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the definitive identification and structural elucidation of impurities.[3][7] The mass spectrometer provides molecular weight information and fragmentation patterns that can confirm the identity of the Dihydroxy Diketo impurity.

G caption Fig. 2: Analytical Workflow for Impurity Profiling

Control Strategies: Minimizing Impurity Formation

Effective control of the this compound requires a multi-faceted approach that encompasses the entire manufacturing process, from raw material control to final product packaging.

Process Parameter Optimization
  • Inert Atmosphere: Conducting the synthesis, particularly the final steps and purification, under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the exposure to oxygen and minimize oxidative degradation.[9]

  • Temperature Control: Elevated temperatures can accelerate both oxidative and hydrolytic degradation. Maintaining strict temperature control throughout the process is crucial.

  • pH Control: Careful control of pH during reactions and work-up procedures can prevent the catalysis of degradation reactions.

  • Exclusion of Light: Protecting the reaction mixture and isolated intermediates from light can prevent photo-oxidative degradation.

Raw Material and Reagent Quality

The quality of starting materials and reagents is paramount. Raw materials should be tested for the presence of any residual oxidizing agents or metallic impurities that could catalyze oxidation reactions.

Purification Techniques

Crystallization is a key step in the purification of Atorvastatin and can be effective in removing the more polar Dihydroxy Diketo impurity. The choice of solvent system and crystallization conditions should be carefully optimized to maximize the removal of this and other impurities.

Packaging and Storage

The final API should be packaged in well-sealed containers that protect it from light and atmospheric oxygen. Storage under controlled temperature and humidity conditions is also essential to ensure long-term stability.

Conclusion

The this compound is a critical quality attribute that must be carefully controlled during the synthesis and storage of Atorvastatin. Its formation through oxidative and hydrolytic pathways highlights the sensitivity of the Atorvastatin molecule to certain process conditions. By understanding the mechanistic details of its formation and implementing robust analytical methods and control strategies, pharmaceutical manufacturers can ensure the production of high-quality Atorvastatin that meets the stringent requirements for safety and efficacy. This in-depth guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively manage this impurity and contribute to the development of safer and more effective medicines.

References

  • This compound | CAS 1046118-44-8 - Veeprho.

  • Atorvastatin Diamino Impurity - CAS - 1116118-82-1 | Axios Research.

  • Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. (2019). International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193.

  • Atorvastatin and it's Impurities: An Overview - Veeprho. (2022).

  • US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents.

  • Atorvastatin Induces Bioenergetic Impairment and Oxidative Stress Through Reverse Electron Transport - MDPI.

  • Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - MDPI.

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - ResearchGate.

  • LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma.

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - NIH.

  • Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - NIH.

  • Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online.

  • An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets | Request PDF - ResearchGate.

  • Impurity Profiling of Atorvastatin Ethyl Ester: A Comparative Guide to Different Synthesis Routes - Benchchem.

  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed.

  • Synthesis of Some Impurities and/or Degradation Products of Atorvastatin - ResearchGate.

  • CAS No : 1046118-44-8 | Product Name : this compound.

  • POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C.

  • This compound | C26H24FNO5 | CID 24999339 - PubChem.

  • Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin | Request PDF - ResearchGate.

  • This compound | 1046118-44-8 - ChemicalBook.

  • Atorvastatin (Lipitor) by MCR | ACS Medicinal Chemistry Letters - ACS Publications.

  • Atorvastatin EP Impurities and Related Compounds - SynThink Research Chemicals.

Sources

Physical and chemical properties of Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Dihydroxy Diketo Atorvastatin Impurity, a significant degradation product of the widely prescribed drug, Atorvastatin. This document is intended to serve as a critical resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Introduction: The Significance of a Key Atorvastatin Degradant

Atorvastatin, a leading synthetic statin, is pivotal in managing hypercholesterolemia and preventing cardiovascular events by inhibiting HMG-CoA reductase.[1] The stability and purity of the active pharmaceutical ingredient (API) are paramount to its safety and efficacy. This compound (CAS No. 1046118-44-8) is a notable polar oxidative degradant that emerges during the manufacturing process and stability testing of Atorvastatin.[2][3] Its presence, stemming from oxidative or hydrolytic pathways, can impact the quality and shelf-life of the final drug product.[2] A thorough understanding of its physicochemical properties is therefore essential for the development of robust analytical methods for its detection and control, ensuring compliance with stringent regulatory standards.[4][5][6]

Physicochemical Properties

A detailed understanding of the physical and chemical characteristics of this compound is fundamental for its isolation, characterization, and quantification.

Chemical Structure and Identification
  • IUPAC Name: 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide[2][7]

  • CAS Number: 1046118-44-8[2][7][8][9]

  • Molecular Formula: C₂₆H₂₄FNO₅[2][7][8][9][10]

  • Molecular Weight: 449.47 g/mol [8][9][10]

The structure, featuring two hydroxyl groups and a diketo moiety, contributes to its increased polarity compared to the parent drug, Atorvastatin.[2] This polarity influences its solubility and chromatographic behavior.[2]

Quantitative Physicochemical Data

Precise experimental data for several key physical properties remain limited in publicly available literature. The following table summarizes the available computed and predicted data.

PropertyValueSource and Remarks
Melting Point Data not availableExperimental value not found in the searched literature.
Boiling Point 716.6 ± 60.0 °CPredicted value.[11]
pKa 9.66 ± 0.29Predicted value.[11]
LogP 4.2Computed by XLogP3.[7]

Note: The absence of experimental data highlights a knowledge gap and underscores the importance of further empirical studies for a complete impurity profile.

Solubility Profile

Spectral Characterization

Spectroscopic analysis is crucial for the unequivocal identification and structural elucidation of pharmaceutical impurities.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a primary technique for detecting and identifying this impurity.[2][12]

  • Expected Molecular Ion: [M+H]⁺ at m/z 450.1715

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural information, aiding in its differentiation from other related impurities.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra for this compound (CAS 1046118-44-8) are not detailed in the available literature, NMR spectroscopy is an indispensable tool for the structural confirmation of atorvastatin-related compounds.[13][14] A detailed analysis of the chemical shifts, coupling constants, and 2D NMR correlations (such as COSY, HSQC, and HMBC) would be required for a complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.[1][4][11][15]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • O-H stretching: (hydroxyl groups)

  • N-H stretching: (amide group)

  • C=O stretching: (ketone and amide carbonyls)

  • Aromatic C-H and C=C stretching

  • C-F stretching: (fluorophenyl group)

Specific experimental IR data for this impurity is not currently available in the cited literature.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is commonly used for the detection of Atorvastatin and its impurities in HPLC analysis.[2][16] Atorvastatin in ethanol exhibits an absorption maximum around 244 nm.[16] The this compound, containing similar chromophores, is expected to have a comparable UV absorption profile, allowing for its detection using a photodiode array (PDA) detector in an HPLC system.[17]

Formation and Control

Synthesis and Degradation Pathways

This compound is primarily formed through the oxidative degradation of Atorvastatin.[2] The pyrrole ring of Atorvastatin is susceptible to oxidation, which can lead to the formation of this and other related impurities.[14] Understanding the precise reaction mechanisms and the conditions that promote this degradation is critical for developing control strategies during drug manufacturing and storage.

G Atorvastatin Atorvastatin API Oxidative_Stress Oxidative Stress (e.g., H₂O₂, light, air) Atorvastatin->Oxidative_Stress Exposure Hydrolytic_Stress Hydrolytic Stress (e.g., acid, base) Atorvastatin->Hydrolytic_Stress Exposure Impurity Dihydroxy Diketo Atorvastatin Impurity Oxidative_Stress->Impurity Leads to formation of Hydrolytic_Stress->Impurity Can lead to formation of

Caption: Formation pathways of this compound.

Analytical Methodologies

The detection and quantification of this compound require robust and validated analytical methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with UV detection is the most common method for the analysis of Atorvastatin and its impurities.[2][12] Due to the polar nature of the this compound, careful method development is necessary to achieve adequate separation from the parent drug and other related substances.[2]

A typical experimental protocol for HPLC analysis would involve:

  • Column: A C18 or other suitable reverse-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[12]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Atorvastatin and the impurity have significant absorbance (e.g., 244 nm).[16]

  • Quantification: Based on the peak area relative to a reference standard of the impurity.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Drug Substance / Product Dissolution Dissolve in suitable diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC system Filtration->Injection Separation Separation on RP column Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Reporting Report Impurity Level Quantification->Reporting

Caption: A generalized workflow for the HPLC analysis of impurities.

Toxicological Significance and Regulatory Context

The presence of impurities in pharmaceuticals is a critical safety concern. The International Council for Harmonisation (ICH) provides guidelines (Q3A/B) for the reporting, identification, and qualification of impurities in new drug substances and products.[5][6][18][19] The thresholds for these actions are based on the maximum daily dose of the drug. Given that this impurity is a degradation product, its toxicological profile should be evaluated. In silico toxicology prediction tools can provide initial insights into the potential toxicity of impurities.[20][21][22] However, further in vitro and in vivo studies may be required to fully assess its safety profile, especially if it is present at levels exceeding the qualification threshold.[18]

Conclusion

The this compound is a critical process-related and degradation impurity of Atorvastatin that requires careful monitoring and control. This guide has synthesized the available technical information on its physical and chemical properties, analytical methodologies for its detection, and its regulatory context. While foundational knowledge exists, this document also highlights areas where further experimental data, particularly on physical properties and a detailed toxicological profile, are needed to build a more complete understanding. A comprehensive characterization of this and other impurities is fundamental to ensuring the quality, safety, and efficacy of Atorvastatin formulations for patients worldwide.

References

  • Veeprho. This compound | CAS 1046118-44-8. [Link]

  • Pharmaffiliates. Atorvastatin Acid-Impurities. [Link]

  • Atorvastatin and it's Impurities: An Overview - Veeprho. (2022, September 9). [Link]

  • Mornar, A., et al. (2025, August 8). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Pharmaffiliates. CAS No : 1046118-44-8 | Product Name : this compound. [Link]

  • Stach, J., et al. (2025, August 6). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. [Link]

  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Waters Corporation. Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Klick, S., et al. (2009, December 5). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • National Center for Biotechnology Information. Atorvastatin. PubChem Compound Database. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). [Link]

  • Gutta, M., et al. POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Google Patents.
  • Ball, N., et al. (2023, April 8). Making in silico predictive models for toxicology FAIR. [Link]

  • Mendhi, S. M., et al. (2021, October 20). A Review: In – Silico Approaches in Predictive Toxicology. ResearchGate. [Link]

  • National Center for Biotechnology Information. Triethylamine. PubChem Compound Database. [Link]

  • Reimann, S., et al. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. [Link]

  • Anitha, K., et al. (2020, December 30). FT-IR Spectrophotometric Method for Simultaneous Estimation of Atorvastatin calcium and Clopidogrel bisulphatein Combined Dosage Form. [Link]

  • European Patent Office. (2005, July 15). OXIDATIVE DEGRADATION PRODUCTS OF ATORVASTATIN CALCIUM. [Link]

  • Scent.vn. Triethylamine (CAS 121-44-8): Odor profile, Properties, & IFRA compliance. [Link]

  • TSI Journals. SPECTROPHOTOMETRIC DETERMINATION OF ATORVASTATIN IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Mir Misbahuddin, & Uttam Kumar Sarker. (2025, August 6). Detection of Impurities in a tablet of Atorvastatin. ResearchGate. [Link]

  • Aure Chemical. Triethylamine CAS 121-44-8 | High Purity. [Link]

Sources

A Technical Guide to the Pharmacopeial Standards of Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Atorvastatin Therapy

Atorvastatin, a cornerstone in the management of hypercholesterolemia, exerts its therapeutic effect by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1] The clinical success of atorvastatin is intrinsically linked to the purity and stability of its active pharmaceutical ingredient (API). The manufacturing process and subsequent storage of atorvastatin can lead to the formation of various impurities, which may compromise the safety and efficacy of the final drug product.[2] Among these, oxidative degradation products are of significant concern. This guide provides an in-depth examination of the Dihydroxy Diketo Atorvastatin Impurity, a polar oxidative degradant, focusing on its formation, pharmacopeial control strategies, and analytical quantification.

The Genesis of this compound: An Oxidative Pathway

The this compound (CAS 1046118-44-8) is recognized as a product of oxidative degradation.[3] Its formation underscores the susceptibility of the atorvastatin molecule to oxidative stress, a critical consideration during synthesis, formulation, and storage.[4]

Chemical Identity
  • IUPAC Name: 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide

  • Molecular Formula: C₂₆H₂₄FNO₅

  • Molecular Weight: 449.5 g/mol

Proposed Formation Pathway

The pyrrole ring of the atorvastatin molecule is particularly susceptible to oxidation.[5] The formation of the Dihydroxy Diketo impurity is hypothesized to proceed through an unstable endoperoxide intermediate. This pathway is initiated by the reaction of atorvastatin with oxygen, which can be exacerbated by factors such as light and heat. The subsequent rearrangement of the endoperoxide leads to the formation of the dihydroxy diketo structure.

G Atorvastatin Atorvastatin Endoperoxide Endoperoxide Intermediate Atorvastatin->Endoperoxide Oxidation (O2, light, heat) DihydroxyDiketo Dihydroxy Diketo Impurity Endoperoxide->DihydroxyDiketo Rearrangement G cluster_prep Preparation cluster_analysis Analysis MobilePhase Mobile Phase Prep HPLC HPLC Analysis MobilePhase->HPLC StandardPrep Standard Prep StandardPrep->HPLC SamplePrep Sample Prep SamplePrep->HPLC Detection Detection (UV/MS) HPLC->Detection Quantification Quantification Detection->Quantification

Sources

A-Z of Atorvastatin Impurities: A Toxicological and Regulatory Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Atorvastatin, a leading HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2] The purity of its active pharmaceutical ingredient (API) is paramount to ensure patient safety and therapeutic efficacy. Impurities, arising from the manufacturing process, degradation, or storage, can possess their own pharmacological and toxicological properties, potentially compromising the drug's safety profile.[3] This in-depth technical guide provides a comprehensive overview of the toxicological profile of atorvastatin impurities for researchers, scientists, and drug development professionals. We will delve into the identification of common impurities, the multi-faceted approach to their toxicological assessment—from in silico prediction to in vitro and in vivo studies—and the governing regulatory frameworks that ensure drug safety.

Introduction: The Unseen Landscape of Atorvastatin Purity

Atorvastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][4] This action primarily occurs in the liver, leading to a reduction in cholesterol production and an increase in the number of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the bloodstream.[1][2][4]

The manufacturing process of any API is a complex series of chemical reactions where the potential for side reactions and incomplete conversions can lead to the formation of impurities.[5] Furthermore, the stability of the atorvastatin molecule itself can be compromised under various stress conditions such as acid/base hydrolysis, oxidation, heat, and light, leading to the formation of degradation products.[6][7][8]

The critical nature of impurity profiling lies in the fact that even structurally similar molecules can exhibit vastly different biological activities.[3] An impurity could be inert, possess reduced or altered efficacy, or, most concerningly, exhibit toxicity, including genotoxicity and carcinogenicity. Therefore, a robust understanding and a rigorous toxicological assessment of these impurities are not just a regulatory hurdle but a fundamental aspect of drug safety.

The Spectrum of Atorvastatin Impurities: Origins and Identification

Impurities in atorvastatin can be broadly categorized based on their origin:

  • Process-Related Impurities: These are substances that arise during the synthesis of atorvastatin. They can include unreacted starting materials, intermediates, by-products, and reagents.[9][10]

  • Degradation Products: These impurities are formed when the atorvastatin molecule degrades due to environmental factors like light, heat, or interaction with other components of the drug product.[6][7][8][9] Common degradation pathways include oxidation and hydrolysis.[6][8]

  • Genotoxic Impurities (GTIs): A specific class of impurities that have the potential to damage DNA and cause mutations, which can lead to cancer.[11] These are of high concern even at trace levels.

Table 1: Common Atorvastatin Impurities and Their Origins

Impurity NameOriginCommon Stress Condition
Atorvastatin LactoneDegradation/ProcessAcidic conditions, Thermal stress[8][9]
Desfluoro AtorvastatinProcessUse of benzaldehyde instead of 4-fluorobenzaldehyde in synthesis[9]
Atorvastatin Epimers ((3S,5S) and (3S,5R))ProcessStereochemical variations during synthesis[9]
Oxidative Degradants (e.g., endoperoxides)DegradationOxidative stress (e.g., H2O2)[6][8][12]
Alkyl Mesylates (e.g., EMS, MMS, IMS)ProcessPotential by-products if methanesulfonic acid and corresponding alcohols are used[11]

The identification and quantification of these impurities are primarily achieved through advanced analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most prevalent method.[13][14][15] Coupling HPLC with mass spectrometry (LC-MS) allows for the structural elucidation of unknown impurities.[3][6]

A Multi-Tiered Approach to Toxicological Assessment

Evaluating the toxicological risk of atorvastatin impurities requires a systematic, evidence-based approach that integrates computational and experimental methods. This tiered strategy allows for efficient screening and reduces the reliance on animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principle.

Tier 1: In Silico Toxicological Assessment

The initial step in the toxicological evaluation is often a computational, or in silico, assessment.[16] This approach uses the chemical structure of an impurity to predict its potential toxicity, particularly for endpoints like mutagenicity.[16][17]

Causality Behind the Choice: In silico methods, such as (Quantitative) Structure-Activity Relationship ((Q)SAR) models, are invaluable for early-stage hazard identification.[17][18] They are rapid, cost-effective, and can be performed even before an impurity is synthesized or isolated.[19] Regulatory guidelines, such as ICH M7, explicitly recommend the use of two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) to assess the mutagenic potential of impurities.[16][20]

Experimental Protocol: In Silico Mutagenicity Assessment

  • Structure Input: Obtain the 2D chemical structure of the atorvastatin impurity in a suitable format (e.g., SMILES string).

  • Model Selection: Utilize two complementary (Q)SAR software platforms as recommended by ICH M7.

    • Expert Rule-Based System (e.g., Derek Nexus): This system identifies structural alerts (substructures known to be associated with mutagenicity) based on a knowledge base of chemical rules.

    • Statistical-Based System (e.g., Sarah Nexus, CASE Ultra): This system compares the impurity's structure to a database of compounds with known mutagenicity data to make a statistical prediction.

  • Prediction Generation: Run the analysis in both systems. The output will classify the impurity, often providing a rationale for the prediction (e.g., presence of a specific structural alert).[21]

  • Expert Review: A qualified toxicologist must review the (Q)SAR outputs. This review considers the relevance of the structural alerts, the reliability of the predictions, and any conflicting results between the two models.

  • Classification: Based on the expert review, the impurity is preliminarily classified according to ICH M7 guidelines (see Section 4).[22]

Tier 2: In Vitro Toxicology

If in silico predictions indicate a potential for toxicity, or if further confirmation is needed, in vitro assays are the next logical step. These tests use bacteria or cultured mammalian cells to assess specific toxicological endpoints.

Causality Behind the Choice: The Ames test is the gold standard for assessing mutagenicity and is a cornerstone of the ICH M7 guideline.[23] It evaluates the ability of a chemical to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. A positive result in an Ames test is a strong indicator that an impurity is mutagenic and requires stringent control.[23][24] The result of the Ames test supersedes any in silico prediction.[24]

Causality Behind the Choice: Cytotoxicity assays measure the ability of a substance to cause cell death.[25] These assays are crucial for determining a compound's general toxicity and for establishing concentration ranges for more specific assays like genotoxicity tests. Given that atorvastatin is extensively metabolized in the liver, using a human liver cell line (e.g., HepG2) is highly relevant for assessing the cytotoxicity of its impurities.[2][4][26] Common endpoints include cell membrane integrity (LDH release), metabolic activity (MTT assay), and cell proliferation.[27]

Experimental Protocol: MTT Cytotoxicity Assay on HepG2 Cells

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of the atorvastatin impurity in cell culture medium. Treat the cells with these dilutions for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the impurity concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Tier 3: In Vivo Toxicology

In vivo studies in animal models are reserved for situations where in silico and in vitro data are insufficient to characterize the risk, or when required by regulatory authorities for qualification of an impurity present at significant levels. These studies can assess a wide range of toxicities, including acute, sub-chronic, and chronic effects, as well as carcinogenicity.

Regulatory Framework: The ICH M7 Guideline and Risk Assessment

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[22] This guideline is central to the toxicological evaluation of atorvastatin impurities.

ICH M7 Classification of Impurities:

The guideline categorizes impurities into five classes to guide the risk assessment and control strategy:[20]

  • Class 1: Known mutagenic carcinogens.

  • Class 2: Known mutagens with unknown carcinogenic potential.

  • Class 3: Contain a structural alert for mutagenicity, but with no or insufficient data to confirm.

  • Class 4: Contain a structural alert, but are non-mutagenic in an Ames test.

  • Class 5: No structural alert for mutagenicity.

The Threshold of Toxicological Concern (TTC):

A key concept in ICH M7 is the Threshold of Toxicological Concern (TTC). For most mutagenic impurities (Classes 1, 2, and 3), an acceptable intake of 1.5 µ g/day is considered to be associated with a negligible lifetime cancer risk (<1 in 100,000).[28] This TTC value is often used to set the acceptable limit for a given impurity in the final drug product.[28]

Risk Characterization and Control:

The final step is to establish a control strategy. This involves ensuring that the manufacturing process is capable of consistently keeping the impurity at or below its acceptable limit. Control options range from routine testing of the final API to controlling the impurity at an earlier stage in the synthesis, provided that a robust "purge factor" (demonstrating its removal in subsequent steps) can be established.[20]

Diagram: ICH M7 Decision Tree for Mutagenic Impurity Assessment

ICH_M7_Workflow start Identify Potential Impurity qsar Perform (Q)SAR Analysis (Rule-based & Statistical) start->qsar alert Structural Alert for Mutagenicity? qsar->alert class5 Class 5 (Non-mutagenic) Control per ICH Q3A/B alert->class5 No data_check Existing Mutagenicity/ Carcinogenicity Data? alert->data_check Yes ames Perform Bacterial (Ames) Test ames_result Ames Test Result? ames->ames_result class4 Class 4 (Non-mutagenic with alert) Control per ICH Q3A/B ames_result->class4 Negative class12 Class 1 or 2 (Known Mutagen) Control to TTC or Compound-Specific Limit ames_result->class12 Positive class3 Class 3 (Alert, no data) Control to TTC data_check->ames No data_check->class12 Yes (Positive)

Caption: Decision workflow for classifying and controlling mutagenic impurities under ICH M7.

Conclusion

The toxicological assessment of atorvastatin impurities is a complex but essential process that underpins the safety and quality of this widely used medication. It requires a deep understanding of organic chemistry, analytical techniques, toxicology, and regulatory affairs. By employing a tiered approach that begins with in silico screening and progresses to targeted in vitro and, if necessary, in vivo studies, drug developers can effectively characterize and mitigate the risks associated with these impurities. Adherence to the principles outlined in regulatory guidelines, particularly ICH M7, ensures that a robust control strategy is implemented, ultimately safeguarding patient health. The continuous evolution of analytical and toxicological methods will further enhance our ability to ensure the purity and safety of atorvastatin and other pharmaceutical products.

References

  • Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. (2019). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024). Journal of AOAC INTERNATIONAL. [Link]

  • Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. (n.d.). Waters Corporation. [Link]

  • Atorvastatin and it's Impurities: An Overview. (2022). Veeprho. [Link]

  • Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. (2008). ResearchGate. [Link]

  • Impurities Assessment. (n.d.). Inotiv. [Link]

  • Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. (2020). PubMed. [Link]

  • Atorvastatin. (2023). StatPearls - NCBI Bookshelf. [Link]

  • ANALYZING THREE GENOTOXIC IMPURITIES OF ATORVASTATIN CALCIUM EMPLOYING GC-MS SINGLE QUAD DETECTOR WITH ELECTRON IMPACT TECHNOLOGY. (2021). ResearchGate. [Link]

  • Atorvastatin Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]

  • Isolation and identification of Atorvastatin degradation impurities by UFPLC. (2020). Shimadzu. [Link]

  • Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS with Advanced Software Solutions. (n.d.). Agilent Technologies. [Link]

  • ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK M7(R2). (2023). ICH. [Link]

  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024). Oxford Academic. [Link]

  • Evaluating Pharmaceutical Impurities. (n.d.). Bibra toxicology advice & consulting. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2023). Kosheeka. [Link]

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (2013). National Institutes of Health (NIH). [Link]

  • Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. (2024). Taylor & Francis Online. [Link]

  • ANALYZING THREE GENOTOXIC IMPURITIES OF ATORVASTATIN CALCIUM EMPLOYING GC-MS SINGLE QUAD DETECTOR WITH ELECTRON IMPACT TECHNOLOGY. (2021). RASĀYAN Journal of Chemistry. [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2018). ResearchGate. [Link]

  • Use of in silico systems and expert knowledge for structure-based assessment of potentially mutagenic impurities. (2014). ResearchGate. [Link]

  • Development of GC method for analyzing Potential Genotoxic Impurities at low-level determination in Atorvastatin Calcium. (n.d.). Amazon Web Services (AWS). [Link]

  • What is the mechanism of action of Atorvastatin (Lipitor)?. (2023). Dr.Oracle. [Link]

  • ICH Guideline M7 on mutagenic impurities in pharmaceuticals. (2015). ResearchGate. [Link]

  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (2019). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Atorvastatin Uses, Interactions & Side Effects. (2019). News-Medical.Net. [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. (2024). Veeprho. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • Clinical pharmacokinetics of atorvastatin. (2004). PubMed. [Link]

  • DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYANOPROPYL COLUMN. (2022). ResearchGate. [Link]

  • ICH M7: How to Manage Mutagenic Impurities Step by Step. (2024). GuideGxP. [Link]

  • ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK Questions and Answers. (2022). PMDA. [Link]

Sources

Whitepaper: A Technical Guide to the In Silico Toxicological Assessment of Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rigorous safety assessment of impurities is a non-negotiable cornerstone of pharmaceutical development. The Dihydroxy Diketo Atorvastatin Impurity (DDI), an oxidative degradant of Atorvastatin, requires a thorough toxicological evaluation to ensure patient safety.[1] This technical guide provides a comprehensive, field-proven framework for the in silico prediction of DDI's toxicity, with a primary focus on genotoxicity. By leveraging a dual-methodology computational approach as mandated by the International Council for Harmonisation (ICH) M7 guideline, we can achieve a robust, rapid, and ethically responsible initial safety assessment.[2][3] This document details the scientific rationale, step-by-step protocols for predictive modeling, and a framework for expert review and regulatory reporting, empowering drug development professionals to confidently navigate the complexities of impurity qualification.

The Imperative for Impurity Assessment

The Challenge of Pharmaceutical Impurities

During the synthesis and storage of an Active Pharmaceutical Ingredient (API), the formation of related and unrelated impurities is inevitable.[4] These entities, even at trace levels, can possess undesirable pharmacological or toxicological properties that may impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate the identification, characterization, and toxicological qualification of impurities above specified thresholds.

Profile of the Target: this compound (DDI)

The subject of this guide is the this compound (DDI). It is recognized as a polar oxidative degradant that can arise during the manufacturing or stability testing of Atorvastatin.[1] Its distinct chemical features, including two hydroxyl groups and a diketo motif, alter its physicochemical properties compared to the parent drug and necessitate a dedicated toxicological assessment.[1]

Table 1: Chemical Identification of this compound

IdentifierValueSource(s)
CAS Number 1046118-44-8[1][5]
Molecular Formula C₂₆H₂₄FNO₅[1][5]
Molecular Weight 449.5 g/mol [1]
IUPAC Name 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide[1]
The Ascendancy of In Silico Toxicology

In silico toxicology utilizes computer-based models to predict the potential toxicity of chemical substances.[6] This approach has become an indispensable tool in early drug development for its ability to provide rapid, cost-effective, and ethically sound safety assessments, significantly reducing reliance on animal testing.[6][7][] Its integration into regulatory frameworks, most notably for genotoxicity assessment, underscores its scientific validity and importance.[7]

The Regulatory Pillar: ICH M7 Guideline

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit the potential carcinogenic risk.[9] Its adoption signifies a paradigm shift towards a more risk-based approach to impurity management.

Core Principle: A Dual (Q)SAR Approach

A central tenet of the ICH M7 guideline is the requirement to use two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies for predicting bacterial mutagenicity.[2][3] This dual-pronged analysis ensures a more comprehensive and reliable prediction. The two required methodologies are:

  • Expert Rule-Based: This method uses a knowledge base of well-understood chemical rules and structural alerts (toxicophores) derived from existing toxicological data and expert knowledge to make predictions.[10]

  • Statistical-Based: This method employs machine learning algorithms trained on large datasets of chemical structures and their corresponding experimental toxicity results to identify complex patterns and make predictions.[3][11]

The Five Classes of Mutagenic Impurities

Based on the evidence from in silico predictions and available experimental data, ICH M7 categorizes impurities into one of five classes, which dictates the required control strategy.[9][12]

  • Class 1: Known mutagenic carcinogens.

  • Class 2: Known mutagens with unknown carcinogenic potential.

  • Class 3: Have a structural alert for mutagenicity, but no experimental data.

  • Class 4: Have a structural alert, but are non-mutagenic in experimental tests.

  • Class 5: No structural alert for mutagenicity.

The primary goal of the in silico assessment is to determine if an impurity belongs in Class 3, 4, or 5, thereby guiding subsequent actions.

The In Silico Toxicity Prediction Workflow

A robust and defensible in silico assessment follows a structured, self-validating workflow. The causality behind this multi-step process is to ensure the input data is clean, the predictive models are appropriate, and the results are interpreted with expert oversight.

In_Silico_Toxicity_Workflow cluster_input Phase 1: Input & Preparation cluster_analysis Phase 2: Predictive Analysis (ICH M7) cluster_synthesis Phase 3: Synthesis & Reporting Impurity_ID Impurity Identification (DDI Structure) Structure_Prep Step 1: Structure Preparation (Standardize, Desalt) Impurity_ID->Structure_Prep Input Structure Expert_System Step 2a: Expert Rule-Based System (e.g., Derek Nexus) Structure_Prep->Expert_System Cleaned Structure Stat_System Step 2b: Statistical-Based System (e.g., Sarah Nexus) Structure_Prep->Stat_System Cleaned Structure Expert_Review Step 3: Expert Review (Weigh Evidence, Assess Confidence) Expert_System->Expert_Review Prediction A Stat_System->Expert_Review Prediction B ICH_Class Step 4: ICH M7 Classification (Assign Class 3, 4, or 5) Expert_Review->ICH_Class Synthesized Conclusion Final_Report Step 5: Final Report Generation (Regulatory Submission) ICH_Class->Final_Report Control Strategy Basis ICH_M7_Classification_Logic start Impurity Identified (DDI) qsar_analysis Perform Dual (Q)SAR Analysis (Derek & Sarah Nexus) start->qsar_analysis expert_review Expert Review of Predictions qsar_analysis->expert_review class5 Assign ICH M7 Class 5 (No Mutagenic Concern) expert_review->class5 Weight of evidence is negative class3 Assign ICH M7 Class 3 (Mutagenic Alert) expert_review->class3 Weight of evidence is positive/equivocal control_strategy Define Control Strategy (e.g., TTC or Further Testing) class5->control_strategy Control at non-mutagenic impurity limits (ICH Q3A/B) class3->control_strategy Control at or below acceptable intake (e.g., 1.5 µg/day)

Diagram 2: Decision logic for assigning an ICH M7 classification based on in silico results.

Beyond Genotoxicity: A Holistic View

While genotoxicity is the primary focus of ICH M7, in silico tools like Derek Nexus can predict a wide array of other toxicological endpoints. [13][14]A comprehensive assessment of DDI could also include screening for:

  • Hepatotoxicity: Liver toxicity.

  • Cardiotoxicity: Including hERG channel inhibition.

  • Carcinogenicity: Broader non-genotoxic mechanisms.

  • Skin Sensitization: Potential for allergic reactions.

Running these additional predictions provides a more complete toxicological profile, aiding in an overall risk assessment beyond the immediate scope of ICH M7.

Conclusion

The in silico toxicological assessment of the this compound represents a state-of-the-art, scientifically robust, and regulatory-accepted methodology for ensuring drug safety. By adhering to a structured workflow, employing complementary predictive models, and applying rigorous expert review, drug developers can make confident, data-driven decisions. This approach not only fulfills the ethical imperative to reduce animal testing but also accelerates the development timeline by identifying and managing potential risks at the earliest possible stage. The framework presented in this guide provides a validated pathway for the successful toxicological qualification of pharmaceutical impurities.

References

  • Veeprho. (n.d.). This compound | CAS 1046118-44-8. Retrieved from [Link]

  • Veeprho. (2022, September 9). Atorvastatin and it's Impurities: An Overview. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Atorvastatin EP Impurities and Related Compounds. Retrieved from [Link]

  • Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin.
  • U.S. Food & Drug Administration. (n.d.). Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials. Retrieved from [Link]

  • Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Retrieved from [Link]

  • Hayashi, M., et al. (1991). The expert system for toxicity prediction of chemicals based on structure-activity relationship.
  • National Institutes of Health (NIH). (n.d.). Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2024). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal, 22(7), e8918.
  • National Institutes of Health (NIH). (2023). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Molecules, 28(23), 7859.
  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • Optibrium. (n.d.). Derek Nexus Toxicology Software. Retrieved from [Link]

  • Lhasa Limited. (2024). Everything You Need To Know About Sarah Nexus. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, April 3). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • U.S. Geological Survey (USGS). (n.d.). An expert system for prediction of chemical toxicity. Retrieved from [Link]

  • Syngene International Ltd. (2024). Computational toxicology – The new frontier in predictive safety assessment. Retrieved from [Link]

  • European Commission, Joint Research Centre. (2019, December 11). Sarah Nexus - Mutagenicity QMRF Report. Retrieved from [Link]

  • PubMed. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Toxicology and Applied Pharmacology, 260(3), 209-221.
  • Lhasa Limited. (2024). 10 Frequently Asked Questions About Derek Nexus, Answered. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (n.d.). Use of (Q)SAR and read across for assessment of genotoxicity of pesticides metabolites. Retrieved from [Link]

  • HESI. (2023). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Retrieved from [Link]

  • ResearchGate. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2021). 'In silico' toxicology methods in drug safety assessment. Retrieved from [Link]

  • ToxMinds. (n.d.). Read-across – State of the art and next level!. Retrieved from [Link]

  • Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Retrieved from [Link]

  • OECD. (n.d.). QSAR Toolbox. Retrieved from [Link]

  • Oxford Academic. (2024). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
  • Optibrium. (n.d.). Derek Nexus for toxicity prediction – What package is right for me?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Atorvastatin-impurities. Retrieved from [Link]

  • Bibra toxicology advice & consulting. (n.d.). Evaluating Pharmaceutical Impurities. Retrieved from [Link]

  • Veeprho. (2024, September 18). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Retrieved from [Link]

  • JRC Publications Repository. (2010). Review of QSAR Models and Software Tools for Predicting of Genotoxicity and Carcinogenicity. Retrieved from [Link]

  • Government of Canada. (2024). Use of analogues and read-across in risk assessment. Retrieved from [Link]

  • ScienceDirect. (1997). Computational predictive programs (expert systems) in toxicology. Toxicology, 119(3), 213-225.
  • GMP Navigator. (2020, June 29). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities. Retrieved from [Link]

  • Risk Assessment. (2023). A Revised Read-across Framework and its Application for the Development of EPA's Provisional Peer Reviewed Toxicity Values (PPRTVs). Risk Analysis, 43(9), 1735-1751.
  • YouTube. (2023, October 15). 25: QSAR Toolbox: Application of QSAR models. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). In silico toxicology: computational methods for the prediction of chemical toxicity.
  • Inotiv. (n.d.). Predictive and Computational Toxicology: Understanding Your Compound. Retrieved from [Link]

  • ACS Publications. (2024). Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. Journal of Medicinal Chemistry, 67(1), 1-17.
  • GuideGxP. (2024). ICH M7: How to Manage Mutagenic Impurities Step by Step. Retrieved from [Link]

  • ACD/Labs. (n.d.). Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. Retrieved from [Link]

  • YouTube. (2019, September 3). ICH M7 - Risk assessment for mutagenic impurities and control strategies. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Quantification of Dihydroxy Diketo Atorvastatin Impurity in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Dihydroxy Diketo Atorvastatin, a potential oxidative degradation impurity of Atorvastatin. Ensuring the purity and safety of pharmaceutical products is paramount, and controlling impurities is a critical aspect of drug development and manufacturing. This document provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, quality control analysts, and drug development professionals. The methodology is grounded in established scientific principles and adheres to international regulatory standards, such as the ICH guidelines, to ensure data integrity and reliability.

Introduction: The Rationale for Impurity Profiling

Atorvastatin is a widely prescribed synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. During its synthesis, formulation, and storage, Atorvastatin can degrade or form process-related impurities that may impact the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over such impurities.[1]

The Dihydroxy Diketo Atorvastatin impurity (CAS 1046118-44-8) is a potential oxidative or hydrolytic degradant.[2] Its structure, featuring additional polar hydroxyl and keto groups, significantly alters its physicochemical properties compared to the parent drug.[2] This necessitates a highly specific and sensitive analytical method to detect and quantify it at trace levels. LC-MS/MS is the gold standard for this task, offering unparalleled selectivity through mass-based detection and sensitivity via Multiple Reaction Monitoring (MRM), ensuring accurate quantification even in the complex matrix of a pharmaceutical formulation.

This guide explains the causality behind experimental choices, providing a self-validating protocol rooted in authoritative standards.

Analyte Information:

  • Compound: this compound

  • Molecular Formula: C₂₆H₂₄FNO₅[3]

  • Molecular Weight: 449.5 g/mol [2][3]

  • CAS Number: 1046118-44-8[2][3]

Experimental Design and Protocols

Reagents and Materials
  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Ammonium Acetate (LC-MS Grade), Formic Acid (LC-MS Grade)

  • Pharmaceutical Formulation: Atorvastatin Tablets

  • Filters: 0.22 µm PVDF or PTFE syringe filters

Sample and Standard Preparation Protocol

The objective of this stage is to efficiently extract the analyte from the formulation matrix while minimizing interferences. A diluent of acetonitrile and water is chosen for its compatibility with the reversed-phase chromatographic system and its ability to effectively solubilize both the active pharmaceutical ingredient (API) and the more polar impurity.

Step-by-Step Protocol:

  • Diluent Preparation: Prepare a solution of 50:50 (v/v) acetonitrile and water.

  • Stock Standard Solution (SS): Accurately weigh 1.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL. This stock solution should be stored at 2-8°C.

  • Working Standard Solutions (WS): Perform serial dilutions from the Stock Standard Solution (SS) using the diluent to prepare a series of calibration standards. A typical range for an impurity method would be 0.05 µg/mL to 2.0 µg/mL.

  • Sample Preparation (from Tablets): a. Accurately weigh and crush no fewer than 10 Atorvastatin tablets to obtain a fine, homogeneous powder. b. Transfer an amount of powder equivalent to 10 mg of Atorvastatin into a 10 mL volumetric flask. c. Add approximately 7 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the API and the impurity.[4] d. Allow the solution to return to room temperature and dilute to the mark with the diluent. This yields a nominal Atorvastatin concentration of 1 mg/mL. e. Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation start Weigh & Crush Tablets powder Transfer Powder (Equivalent to 10 mg API) start->powder dissolve Add Diluent & Sonicate powder->dissolve dilute Dilute to Volume (10 mL) dissolve->dilute filter Filter (0.22 µm) dilute->filter end Ready for LC-MS/MS Injection filter->end

Caption: Workflow for extracting the analyte from a tablet matrix.

LC-MS/MS Analytical Method

The chromatographic method is designed to achieve a robust separation of the Dihydroxy Diketo impurity from the parent Atorvastatin peak and other potential impurities. A C18 column is selected for its versatility in retaining compounds of moderate polarity. A gradient elution is employed to ensure sharp peak shapes and a reasonable run time. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, which is highly effective for protonating nitrogen-containing compounds like Atorvastatin and its derivatives.[5][6]

Liquid Chromatography Parameters
ParameterRecommended Condition
Column Reversed-Phase C18, 100 mm x 2.1 mm, 2.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min (30% B), 1-8 min (30-95% B), 8-10 min (95% B), 10.1-12 min (30% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale for Choices:

  • C18 Column: Provides excellent hydrophobic retention for Atorvastatin and its metabolites/impurities.

  • Formic Acid: Acts as a proton source, promoting efficient ionization in ESI+ mode and improving peak shape.

  • Gradient Elution: Necessary to separate the more polar impurity from the less polar API and ensure elution of all components within a short timeframe.

Mass Spectrometry Parameters

The key to selectivity is the use of Multiple Reaction Monitoring (MRM). The precursor ion, corresponding to the protonated molecule [M+H]⁺, is selected in the first quadrupole. It is then fragmented in the collision cell, and specific, stable product ions are monitored in the third quadrupole. This process virtually eliminates background noise.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions Precursor Ion (m/z): 450.2Product Ion 1 (Quantifier): 294.1Product Ion 2 (Qualifier): 248.1

Justification of MRM Transitions:

  • Precursor Ion [M+H]⁺ (m/z 450.2): Calculated from the molecular weight of C₂₆H₂₄FNO₅ (449.2 Da).

  • Product Ions: The proposed fragments are based on common cleavage patterns for Atorvastatin-like structures, involving the loss of side chains and characteristic ring structures.[6][7] The most intense and stable fragment is used for quantification, while a second confirms identity.

Method Validation Protocol (as per ICH Q2(R2))

A rigorous validation is essential to demonstrate that the analytical method is fit for its intended purpose.[8] The protocol must follow the ICH Q2(R2) guidelines, which provide a framework for ensuring data is reliable and accurate.[1][9][10]

Validation ParameterPurposeTypical Acceptance Criteria for Impurity Analysis
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.Peak purity analysis; No interference at the retention time of the analyte in blank/placebo.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.995 over a range of LOQ to 120% of the specification limit.
Accuracy To measure the closeness of the test results to the true value.80-120% recovery for spiked samples at three concentration levels.
Precision (Repeatability) To show consistency of results for multiple measurements of the same sample.Relative Standard Deviation (RSD) ≤ 5.0% for six replicate injections.
Precision (Intermediate) To assess the effects of random events (different days, analysts, or equipment).RSD ≤ 10.0% across different conditions.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with precision.Signal-to-Noise ratio ≥ 10; Must be at or below the reporting threshold.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.RSD should remain within acceptable limits when parameters (e.g., pH, flow rate) are varied.

Overall Analytical Workflow

The entire process, from receiving the sample to generating a final, validated result, follows a logical and traceable path. This ensures data integrity and compliance with Good Manufacturing Practices (GMP).

Diagram: Complete Analytical & Validation Workflow

G cluster_main End-to-End Analysis cluster_data Data Processing & Validation sample Receive Sample (Atorvastatin Tablets) prep Sample Preparation (Protocol 2.2) sample->prep analysis LC-MS/MS Analysis (Protocols 3.1 & 3.2) prep->analysis process Peak Integration & Quantification analysis->process validate Method Validation (ICH Q2(R2) Protocol 4) analysis->validate System Suitability process->validate spec_check Compare vs. Specification validate->spec_check report Generate Certificate of Analysis spec_check->report

Caption: A comprehensive overview of the analytical and data validation process.

Conclusion

This application note provides a highly specific, sensitive, and robust LC-MS/MS method for the quantification of this compound in pharmaceutical formulations. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed for straightforward implementation in a regulated quality control environment. By adhering to the principles of method validation outlined by ICH guidelines, this method ensures the generation of reliable and defensible data, ultimately contributing to the safety and quality of Atorvastatin drug products.

References

  • Jain, G. K., Guttikar, S., Trivedi, R. K., & Singh, S. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. Rapid communications in mass spectrometry, 22(8), 1219-1230. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Shandilya, D. K., & Singh, K. (2016). Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information. Journal of Analytical & Bioanalytical Techniques, 7(5), 1-6. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Shandilya, D. K., Israni, R., & Joseph, P. E. (2018). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. Open Access Library Journal, 5(5), 1-13. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Veeprho. This compound | CAS 1046118-44-8. [Link]

  • Patel, D. B., & Patel, N. J. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Research, 10(9), 4275-4280. [Link]

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dihydroxy Diketo Atorvastatin, a potential oxidative degradation impurity of Atorvastatin. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability studies in pharmaceutical development.[1][2] The chromatographic separation was achieved on a C18 column using a gradient elution of ammonium formate buffer and acetonitrile, with UV detection at 245 nm. Forced degradation studies confirmed that the method is specific and can effectively separate the Dihydroxy Diketo impurity from Atorvastatin and other degradation products.[3][4][5] Validation parameters including specificity, linearity, accuracy, precision, and robustness were rigorously assessed and found to be within acceptable limits.

Introduction

Atorvastatin is a widely prescribed synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. Regulatory bodies mandate strict limits on the levels of impurities, necessitating the development of sensitive and accurate analytical methods for their quantification.

The Dihydroxy Diketo Atorvastatin impurity (CAS: 1046118-44-8; Formula: C₂₆H₂₄FNO₅) is a potential process-related or degradation impurity, often formed under oxidative stress conditions.[6][7] Its polar nature, conferred by the additional hydroxyl groups, can present challenges for chromatographic separation from the parent API and other related substances.[7]

This guide provides a comprehensive, step-by-step protocol for the development and validation of an analytical method designed to accurately quantify this specific impurity, providing researchers and drug development professionals with a reliable tool for quality control.

Experimental

Materials and Reagents
  • Atorvastatin Calcium Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Water (Milli-Q or HPLC Grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax, Waters SunFire, or equivalent)
Mobile Phase A 10 mM Ammonium Formate in water, pH adjusted to 4.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection UV at 245 nm[3][8]
Column Temperature 30 °C
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Senior Application Scientist's Note (Method Development Rationale):

  • Column Choice: A C18 stationary phase provides excellent hydrophobic retention and is versatile for separating compounds with a range of polarities, which is ideal for a mixture of Atorvastatin and its more polar degradants like the Dihydroxy Diketo impurity.

  • Mobile Phase: An ammonium formate buffer is volatile and compatible with LC-MS, making it suitable for potential peak identification or characterization. A pH of 4.0 ensures that Atorvastatin and its related impurities are in a consistent, protonated state, leading to sharp and symmetrical peaks.

  • Gradient Elution: A gradient program is essential for this analysis. It allows for the effective elution of the polar Dihydroxy Diketo impurity early in the run while ensuring that the more retained Atorvastatin API is eluted with good peak shape within a reasonable analysis time of 25 minutes.[3][9]

  • Detection Wavelength: The wavelength of 245 nm is selected based on the UV absorption maxima of Atorvastatin, providing good sensitivity for both the parent drug and its structurally related impurities.[8]

Method Development and Validation Workflow

The overall process follows a logical progression from initial method development and stress testing to full validation according to regulatory standards.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2 R1) cluster_routine Phase 3: Application Dev Method Development (Column, Mobile Phase, Gradient) Stress Forced Degradation Studies (Specificity Assessment) Dev->Stress Initial Specificity Check Linearity Linearity & Range Stress->Linearity Method Finalized Validation_Group Linearity->Validation_Group Accuracy Accuracy (Recovery) Accuracy->Validation_Group Precision Precision (Repeatability & Intermediate) Precision->Validation_Group LOD_LOQ LOD & LOQ LOD_LOQ->Validation_Group Robustness Robustness Robustness->Validation_Group SST System Suitability Testing (SST) Routine Routine QC Analysis SST->Routine Pre-analysis Check Validation_Group->SST Method Validated G Validation Analytical Method Validation Specificity Specificity (Discrimination from other compounds) Validation->Specificity Linearity Linearity (Proportionality of response to concentration) Validation->Linearity Robustness Robustness (Unaffected by small changes) Validation->Robustness Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Agreement between measurements) Linearity->Precision LOD Limit of Detection (LOD) (Lowest detectable amount) Precision->LOD LOQ Limit of Quantification (LOQ) (Lowest quantifiable amount) Precision->LOQ

Caption: Interrelationship of key method validation parameters.

  • Inject the diluent (blank), a standard solution of Atorvastatin, a standard solution of the Dihydroxy Diketo impurity, and the samples from the forced degradation study.

  • Acceptance Criteria: The retention time of the Dihydroxy Diketo impurity in the sample chromatograms must match that of the standard. The impurity peak must be well-resolved from the Atorvastatin peak (Resolution > 2.0) and any other degradation products. The blank should show no interfering peaks.

  • Prepare a series of at least five concentrations of the Dihydroxy Diketo impurity standard, ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.05% to 1.5% of the API test concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Prepare a sample solution of Atorvastatin.

  • Spike the sample solution with the Dihydroxy Diketo impurity standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate and inject.

  • Calculate the percentage recovery of the impurity.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

  • Repeatability (Intra-day Precision): Prepare six separate sample solutions from the same batch, spiked with the impurity at the 100% target level. Analyze them on the same day by the same analyst.

  • Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six measurements should be ≤ 5.0%.

  • These can be determined based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Alternatively, they can be determined by preparing and injecting a series of dilute solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ value must be verified for accuracy and precision.

  • Deliberately vary critical method parameters one at a time.

  • Variations to test:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability solution with each variation.

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should remain within the defined limits. The %RSD of results should not be significantly affected.

Results and Data Presentation

System Suitability

Before each validation run, a system suitability solution (containing both Atorvastatin and the impurity) is injected to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Atorvastatin) ≤ 1.5
Theoretical Plates > 2000
Resolution (between API/Impurity) ≥ 2.0
%RSD for replicate injections ≤ 2.0%
Linearity Data (Example)
Concentration (µg/mL)Mean Peak Area
0.5 (LOQ)12,540
1.025,150
2.050,300
3.075,500
4.0 (150%)100,650
Correlation (r²) 0.9998
Accuracy and Precision Data Summary (Example)
Validation ParameterLevelResultsAcceptance Criteria
Accuracy 50%Mean Recovery = 99.5%90.0% - 110.0%
100%Mean Recovery = 101.2%
150%Mean Recovery = 100.8%
Precision (Repeatability) 100%%RSD (n=6) = 1.2%≤ 5.0%
Precision (Intermediate) 100%%RSD (n=6) = 1.8%≤ 5.0%

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, precise, and robust for the determination of this compound in Atorvastatin drug substance. Forced degradation studies confirmed the stability-indicating nature of the method, demonstrating its ability to separate the analyte of interest from the API and other degradants. The method was successfully validated according to ICH Q2(R1) guidelines and is deemed suitable for routine quality control analysis and stability monitoring in a regulated pharmaceutical environment.

References

  • Singh, S., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Journal of Chromatographic Science. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Challa, B.R., et al. (2010). Validation of HPLC method for determination of Atorvastatin in tablets and for monitoring stability in solid phase. ResearchGate. Available at: [Link]

  • Tsvetkova, D., et al. (2020). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Jain, N., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Alsante, K. M., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Ristova, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • de Souza, T. A., et al. (2018). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. Available at: [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]

  • Journal of AOAC INTERNATIONAL. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Oxford Academic. Available at: [Link]

  • Semantic Scholar. (n.d.). Review on Forced Degradation Study of Statins. Semantic Scholar. Available at: [Link]

  • PubMed. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. National Library of Medicine. Available at: [Link]

  • Veeprho. (n.d.). This compound. Veeprho. Available at: [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2024). RP-HPLC method for atorvastatin in pharmaceuticals: development and validation. ijrpst.com. Available at: [Link]

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Impurity Profiling in Atorvastatin

Atorvastatin is a leading synthetic lipid-lowering agent, functioning as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. Impurities, which can arise from the manufacturing process, degradation, or storage, must be meticulously identified, quantified, and controlled within pharmaceutically acceptable limits.

The Dihydroxy Diketo Atorvastatin Impurity is recognized as a polar oxidative degradant that can be observed during the production and stability testing of Atorvastatin.[1] Its presence, even at trace levels, can signify degradation pathways and impact the overall quality of the drug substance. Therefore, a robust, accurate, and precise analytical method for its quantification is paramount for quality control (QC) laboratories, ensuring product consistency and patient safety.

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound using a certified reference standard. The methodology is designed to be specific, linear, accurate, and precise, aligning with the stringent validation requirements set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]

Analyte Profile: this compound

A clear understanding of the analyte is the foundation of any quantitative method.

  • Chemical Name: 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide[1][5]

  • CAS Number: 1046118-44-8[1][5]

  • Molecular Formula: C₂₆H₂₄FNO₅[5][6]

  • Molecular Weight: 449.5 g/mol [1][5]

Principle of the Analytical Method

The quantitative analysis is performed using a gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The principle hinges on the differential partitioning of the analyte and the parent API between a non-polar stationary phase (C18 column) and a polar mobile phase. A gradient elution is employed to ensure adequate separation of the polar Dihydroxy Diketo impurity from the main Atorvastatin peak and other related substances. Quantification is achieved by external standard methodology, where the peak area response of the impurity in the sample is directly compared to the peak area response of a certified reference standard of known concentration.

Experimental Protocol

Materials and Equipment
  • Reference Standard: this compound, certified purity ≥98%.

  • API/Sample: Atorvastatin drug substance or finished product.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Tetrahydrofuran (HPLC Grade, stabilizer-free)[7]

    • Ammonium Acetate (Analytical Reagent Grade)

    • Glacial Acetic Acid (Analytical Reagent Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical Balance (0.01 mg readability)

    • pH Meter

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm, PTFE or nylon)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions designed for the effective separation and quantification of the impurity.

ParameterCondition
Column Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm (or equivalent)[8]
Mobile Phase A Buffer: Acetonitrile: Tetrahydrofuran (70:25:5, v/v/v)[8]
Mobile Phase B Buffer: Acetonitrile: Tetrahydrofuran (25:70:5, v/v/v)[8]
Buffer Preparation Dissolve 1.54 g of ammonium acetate in 1000 mL of water, adjust pH to 4.0 with glacial acetic acid.[8]
Flow Rate 1.5 mL/min[9]
Detection Wavelength 248 nm[8]
Injection Volume 20 µL
Column Temperature 30 °C[9][10]
Run Time Approximately 45 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
01000
251000
350100
400100
411000
451000
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (1.0 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent. This concentration is often suitable for determining impurities at a 0.1% level relative to a 1 mg/mL API sample concentration.

  • Sample Preparation (1000 µg/mL of Atorvastatin): Accurately weigh about 100 mg of the Atorvastatin sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8] Filter through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

The trustworthiness of any analytical method rests on rigorous validation.[11] The following protocol is based on ICH Q2(R1) guidelines.[2][12][13]

G cluster_prep Phase 1: Preparation & System Suitability cluster_val Phase 2: Method Validation Protocol cluster_analysis Phase 3: Data Analysis & Reporting P1 Prepare Mobile Phase, Standards, and Samples P2 Equilibrate HPLC System P1->P2 P3 System Suitability Test (SST) (5 replicate injections of standard) P2->P3 P4 Check SST Criteria (e.g., %RSD < 5.0%) P3->P4 V1 Specificity (Spiked & Unspiked Samples) P4->V1 If SST Passes V2 Linearity (5 Concentrations, LOQ to 150%) V1->V2 V3 Accuracy / Recovery (Spike at 3 levels) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOQ & LOD (Signal-to-Noise Ratio) V4->V5 V6 Robustness (Vary Method Parameters) V5->V6 A1 Quantify Impurity in Samples V6->A1 A2 Compare Results Against Acceptance Criteria A1->A2 A3 Generate Final Report A2->A3

Caption: Workflow for HPLC Method Validation.

Validation Parameters & Acceptance Criteria

The table below outlines the essential validation characteristics and their typical acceptance criteria for an impurity quantification method.

ParameterPurposeAcceptance Criteria
Specificity To ensure the method unequivocally measures the analyte without interference from other components (API, other impurities, excipients).[14]Peak purity of the analyte must pass. No co-eluting peaks at the retention time of the impurity in placebo or un-spiked samples.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999.[8]
Range The concentration interval where the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.[15]
Accuracy To demonstrate the closeness of the measured value to the true value. Assessed via recovery studies.Mean recovery should be within 80.0% to 120.0% at each concentration level.[16]
Precision To demonstrate the degree of scatter between a series of measurements.Repeatability: RSD ≤ 5.0% for 6 preparations. Intermediate Precision: Overall RSD ≤ 10.0% for analyses on different days/analysts.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at LOQ level should meet acceptance criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.The system suitability parameters should remain within limits, and the results should not be significantly affected.
Performing the Validation
  • Specificity: Analyze the diluent, a placebo solution, an un-spiked Atorvastatin sample solution, and a sample solution spiked with the Dihydroxy Diketo impurity and other known impurities. Use a PDA detector to assess peak purity.

  • Linearity: Prepare at least five concentrations of the impurity reference standard, ranging from the LOQ to ~1.5 µg/mL (150% of the target concentration). Plot a graph of peak area versus concentration and perform linear regression analysis.

  • Accuracy: Prepare the Atorvastatin sample in triplicate at three different spike levels of the impurity (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery for each preparation.

  • Precision:

    • Repeatability: Prepare and analyze six independent Atorvastatin samples spiked with the impurity at the 100% level on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument and compare the results.

Calculation of the Impurity Content

The amount of this compound in the sample is calculated using the following external standard formula:

Impurity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100

Where:

  • Area_Sample: Peak area of the impurity in the sample chromatogram.

  • Area_Standard: Average peak area of the impurity in the working standard chromatograms.

  • Conc_Standard: Concentration of the impurity in the working standard solution (e.g., in µg/mL).

  • Conc_Sample: Concentration of the Atorvastatin in the sample solution (e.g., in µg/mL).

  • Purity_Standard: Purity of the reference standard as a decimal (e.g., 99.5% = 0.995).

G Input Sample Prep Standard Prep Weigh Sample & Standard Dissolve & Dilute HPLC HPLC Analysis Inject Solutions Acquire Chromatograms Input:f2->HPLC:f1 Input:f3->HPLC:f1 Data Data Processing Integrate Peak Areas Area_Sample Area_Standard HPLC:f2->Data:f1 Calc Calculation Impurity (%) = (Asam / Astd) * (Cstd / Csam) * P * 100 Data:f2->Calc:f1 Result Final Result Calc:f1->Result

Caption: Quantitative Analysis Workflow.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the quantitative determination of this compound. The detailed protocol for both the analysis and the method validation ensures that the procedure is reliable, accurate, and suitable for its intended purpose in a regulated quality control environment. By adhering to the principles of scientific integrity and following established guidelines like ICH Q2(R1), laboratories can confidently implement this method to ensure the quality and safety of Atorvastatin products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave online.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Quality Guidelines. ICH.
  • 3 Key Regulatory Guidelines for Method Valid
  • Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System.
  • This compound | C26H24FNO5 | CID 24999339. PubChem.
  • Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI.
  • USP <1225> Method Valid
  • VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS.
  • This compound | CAS 1046118-44-8. Veeprho.
  • <1225> VALIDATION OF COMPENDIAL METHODS. General Chapters.
  • Analytical method validation: ICH and USP Perspectives.
  • Validation of Impurity Methods, Part II. LCGC North America.
  • (PDF) Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets.
  • This compound CAS#: 1046118-44-8.
  • ANALYZING THREE GENOTOXIC IMPURITIES OF ATORVASTATIN CALCIUM EMPLOYING GC-MS SINGLE QUAD DETECTOR WITH ELECTRON IMPACT TECHNOLOG. RASĀYAN Journal of Chemistry.

Sources

Application Notes and Protocols: Generation of Dihydroxy Diketo Atorvastatin Impurity via Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting forced degradation studies on Atorvastatin, with a specific focus on generating and identifying the Dihydroxy Diketo Atorvastatin Impurity. These studies are fundamental in pharmaceutical development to elucidate degradation pathways, establish the intrinsic stability of the drug molecule, and develop stability-indicating analytical methods.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step methodologies and the scientific rationale behind each experimental choice. Adherence to these protocols will enable the generation of critical data for regulatory submissions and ensure the quality, safety, and efficacy of Atorvastatin drug products.

Introduction: The Imperative of Forced Degradation in Drug Development

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4] By subjecting a drug substance to conditions more severe than accelerated stability testing, we can identify potential degradation products that may form under normal storage conditions over time.[2] This proactive approach is essential for several reasons:

  • Elucidation of Degradation Pathways: Understanding how a molecule degrades helps in identifying its liable functional groups and predicting its stability.

  • Development of Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods that can accurately measure the drug substance in the presence of its impurities.[1]

  • Informing Formulation and Packaging Development: Knowledge of a drug's sensitivity to factors like light, heat, and moisture guides the selection of appropriate excipients and packaging to ensure product stability.[2]

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is known to be susceptible to degradation under various stress conditions.[2][5][6] One of the notable degradation products is the this compound (CAS 1046118-44-8), a polar oxidative degradant.[7] The formation of this impurity, characterized by two hydroxyl groups and a diketo motif, can be indicative of oxidative or hydrolytic degradation pathways.[7] Its identification and control are crucial for ensuring the quality and safety of Atorvastatin.

This application note will provide detailed protocols for inducing the formation of the this compound through hydrolytic, oxidative, and photolytic stress conditions.

Materials and Reagents

  • Atorvastatin Calcium Drug Substance

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N[1]

  • Hydrogen Peroxide (H₂O₂), 3% and 30%[8]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified

  • Trifluoroacetic Acid (TFA)[1]

  • Ammonium Formate[9]

  • Phosphate Buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating block or water bath

  • Photostability chamber with UV and visible light sources

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system[9][10]

Experimental Protocols: A Step-by-Step Guide to Forced Degradation

The following protocols are designed to induce the degradation of Atorvastatin, with the aim of generating the Dihydroxy Diketo impurity. It is recommended to perform these studies on a single batch of the drug substance.[3]

Acidic Hydrolysis

Causality: Acidic conditions can catalyze the hydrolysis of labile functional groups within the Atorvastatin molecule. Studies have shown that Atorvastatin degrades under acidic conditions, following first-order kinetics.[12][13][14][15]

Protocol:

  • Accurately weigh and dissolve a known amount of Atorvastatin Calcium in a suitable solvent (e.g., a mixture of methanol and water) to achieve a stock solution of approximately 1 mg/mL.

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add 0.1 N HCl to the flask.[1] The final concentration of Atorvastatin should be around 0.1 mg/mL.

  • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[1][16]

  • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw samples.

  • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Basic Hydrolysis

Causality: Basic conditions can also promote hydrolysis, often through different mechanisms than acid-catalyzed reactions. Atorvastatin has been observed to degrade in basic media, exhibiting zero-order kinetics.[12][13][14][15]

Protocol:

  • Prepare a stock solution of Atorvastatin Calcium as described in the acidic hydrolysis protocol.

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add 0.1 N NaOH to the flask.[16] The final concentration of Atorvastatin should be around 0.1 mg/mL.

  • Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 42 hours).[1]

  • At predetermined time points, withdraw samples.

  • Neutralize the samples with an equivalent amount of 0.1 N HCl.

  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC.

Oxidative Degradation

Causality: The pyrrole ring of Atorvastatin is susceptible to oxidation, which can lead to the formation of various degradation products, including the Dihydroxy Diketo impurity.[17][18] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

Protocol:

  • Prepare a stock solution of Atorvastatin Calcium.

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add 3% H₂O₂ solution.[8] The final concentration of Atorvastatin should be around 0.1 mg/mL.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).[1]

  • At predetermined time points, withdraw samples.

  • Dilute the samples with the mobile phase for HPLC analysis.

  • Analyze the samples promptly by HPLC.

Photolytic Degradation

Causality: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation. Atorvastatin has been shown to be susceptible to photodegradation.[19][20][21]

Protocol:

  • Prepare a solution of Atorvastatin Calcium in a transparent container.

  • Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[22] A typical exposure is 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV light.[1][16]

  • Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

  • At the end of the exposure period, withdraw samples from both the exposed and control solutions.

  • Dilute the samples with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC.

Thermal Degradation

Causality: High temperatures can provide the activation energy for degradation reactions. Thermal stress testing helps to evaluate the intrinsic stability of the drug substance.[5]

Protocol:

  • Place a known amount of solid Atorvastatin Calcium powder in a suitable container.

  • Expose the solid drug substance to a high temperature (e.g., 105°C) for a defined period (e.g., 10 days).[1]

  • At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent.

  • Dilute the solution with the mobile phase for HPLC analysis.

  • Analyze the sample by HPLC.

Analytical Methodology: Identifying the Dihydroxy Diketo Impurity

A validated, stability-indicating HPLC method is crucial for the separation and quantification of Atorvastatin and its degradation products.[10]

HPLC-UV/PDA Conditions (Example)
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[10]

  • Mobile Phase A: 10 mM Ammonium formate buffer, pH adjusted.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure separation of the parent drug from all impurities.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 40°C.[9][10]

  • Detection Wavelength: 245 nm.[10]

LC-MS for Structure Confirmation

For definitive identification of the this compound, LC-MS is indispensable.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[10]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition of the impurity.

The this compound has a molecular formula of C₂₆H₂₄FNO₅ and a molecular weight of approximately 449.47 g/mol .[23][24]

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is highly recommended for easy comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation Results for Atorvastatin

Stress ConditionDurationTemperature% Assay of Atorvastatin% Dihydroxy Diketo ImpurityTotal Impurities (%)Mass Balance (%)
0.1 N HCl24 h60°C85.21.514.599.7
0.1 N NaOH42 h40°C90.50.89.399.8
3% H₂O₂24 hRT88.13.211.799.8
Photolytic1.2 M lux h / 200 W h/m²RT92.30.57.599.8
Thermal (Solid)10 days105°C95.10.24.899.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The mass balance should be calculated to account for all the material after degradation. A mass balance close to 100% indicates that all major degradation products have been detected.[1]

Visualization of Workflows

Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Start Atorvastatin Drug Substance StockSolution Prepare Stock Solution (1 mg/mL) Start->StockSolution Thermal Thermal Stress (Solid, 105°C) Acid Acid Hydrolysis (0.1 N HCl, 60°C) StockSolution->Acid Base Basic Hydrolysis (0.1 N NaOH, 40°C) StockSolution->Base Oxidation Oxidative Stress (3% H2O2, RT) StockSolution->Oxidation Photo Photolytic Stress (UV/Vis Light) StockSolution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Dilution Dilute for Analysis Thermal->Dilution Neutralization Neutralize (Acid/Base) Sampling->Neutralization Neutralization->Dilution HPLC HPLC-UV/PDA Analysis Dilution->HPLC LCMS LC-MS Identification HPLC->LCMS

Caption: Experimental workflow for forced degradation studies of Atorvastatin.

Logical Relationship for Impurity Identification

Impurity_Identification_Logic Forced_Degradation Forced Degradation Studies HPLC_Analysis HPLC Analysis (Separation & Quantification) Forced_Degradation->HPLC_Analysis Peak_Detection Detection of Degradation Peaks HPLC_Analysis->Peak_Detection LCMS_Analysis LC-MS Analysis (Accurate Mass) Peak_Detection->LCMS_Analysis Structure_Elucidation Structure Elucidation of Dihydroxy Diketo Impurity LCMS_Analysis->Structure_Elucidation

Caption: Logical flow for the identification of the Dihydroxy Diketo impurity.

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for conducting forced degradation studies on Atorvastatin to specifically generate and identify the Dihydroxy Diketo impurity. By understanding the degradation behavior of Atorvastatin under various stress conditions, drug development professionals can ensure the development of a stable, safe, and effective pharmaceutical product. The application of these principles is fundamental to meeting regulatory expectations and upholding the highest standards of scientific integrity in the pharmaceutical industry.

References

  • Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. (n.d.). Scirp.org. Retrieved January 22, 2026, from [Link]

  • Srinivas, K., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry, 20(6), 4813-4816.
  • de Assis, M. D. C., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1446-1459.
  • Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. (2013). PubMed. Retrieved January 22, 2026, from [Link]

  • Klementová, Š., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Bohrium. Retrieved January 22, 2026, from [Link]

  • Vakkum, D., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products.
  • Singh, S., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 16-24.
  • de Assis, M. D. C., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. Retrieved January 22, 2026, from [Link]

  • Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 195-206.
  • Review on Forced Degradation Study of Statins. (2018). ProQuest. Retrieved January 22, 2026, from [Link]

  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2023). Journal of AOAC INTERNATIONAL. Retrieved January 22, 2026, from [Link]

  • Spectroscopic studies on photodegradation of atorvastatin calcium. (2021). PubMed. Retrieved January 22, 2026, from [Link]

  • Klementová, Š., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. SciRP.org. Retrieved January 22, 2026, from [Link]

  • Grahek, R., et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin.
  • Effect of acid, base and heat on five brands of Atorvastatin tablet available in Bangladesh. (2017). Stamford Journal of Pharmaceutical Sciences, 9(1), 29-35.
  • Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. SciSpace. Retrieved January 22, 2026, from [Link]

  • Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024). PubMed. Retrieved January 22, 2026, from [Link]

  • An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. (2004). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Degradation of atorvastatin. (2008). PubMed Central. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). Veeprho. Retrieved January 22, 2026, from [Link]

  • Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. (2018). MedCrave online. Retrieved January 22, 2026, from [Link]

  • Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved January 22, 2026, from [Link]

  • Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Process for preparing forms of atorvastatin calcium substantially free of impurities. (2010). Google Patents.
  • ICH Stability Guidelines. (n.d.). LSC Group. Retrieved January 22, 2026, from [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. Retrieved January 22, 2026, from [Link]

  • Determination of arsenic, cadmium, mercury, lead and nickel as elemental impurities in atorvastatin calcium by inductively coupled mass spectrometer. (2022). PubMed. Retrieved January 22, 2026, from [Link]

Sources

Application Note: A Comprehensive Protocol for Stability Testing of Atorvastatin and the Analysis of Its Degradation Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Atorvastatin Stability

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2] Its efficacy in reducing low-density lipoprotein (LDL) cholesterol levels is well-documented, but like any pharmaceutical agent, its chemical integrity is susceptible to environmental factors. The degradation of atorvastatin can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities. Therefore, a robust stability testing program is not merely a regulatory requirement but a scientific necessity to ensure patient safety and product quality throughout its shelf life.

This application note provides a detailed, field-proven protocol for conducting comprehensive stability testing of atorvastatin calcium drug substance. We will delve into the causality behind experimental choices, offering a self-validating system for forced degradation studies and a stability-indicating analytical method. This guide is designed for researchers, scientists, and drug development professionals to establish the intrinsic stability of the molecule, identify degradation pathways, and validate analytical methods as mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[3]

Regulatory Framework: Adherence to ICH Guidelines

The foundation of any stability program is the adherence to internationally recognized guidelines. The ICH provides a tripartite harmonization of regulatory requirements for the European Union, Japan, and the United States. The primary guidelines governing stability are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the core stability data package required for a new drug substance. It specifies the conditions for long-term, intermediate, and accelerated testing based on climatic zones.[4]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline details the requirements for assessing the light sensitivity of a drug substance, which is a critical stress factor for many organic molecules.[4]

The protocols described herein are designed to meet and exceed the requirements set forth in these foundational documents.

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are the cornerstone of understanding a drug's intrinsic stability. By subjecting atorvastatin to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and establish degradation pathways.[3] This information is invaluable for developing a stability-indicating analytical method. An ideal forced degradation study aims for a 10-15% degradation of the active pharmaceutical ingredient (API), which is sufficient to generate and detect impurities without completely destroying the molecule.[3]

Rationale for Stress Conditions

The choice of stress conditions is based on the chemical structure of atorvastatin and the potential environmental exposures it may encounter. The minimum stress factors recommended by ICH include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[3]

  • Acid/Base Hydrolysis: Atorvastatin possesses ester and amide functionalities which are susceptible to hydrolysis.

  • Oxidation: The pyrrole ring and other electron-rich moieties in the atorvastatin molecule are potential sites for oxidation.[5][6]

  • Thermal Stress: High temperatures can provide the activation energy for various degradation reactions. Statins are known to be susceptible to hydrolysis at high temperatures.[3]

  • Photolysis: Exposure to UV and visible light can induce photochemical degradation, a common pathway for complex organic molecules.[7]

Experimental Workflow for Forced Degradation

The following diagram outlines the general workflow for conducting a forced degradation study on atorvastatin.

Forced_Degradation_Workflow Figure 1: Atorvastatin Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API Atorvastatin Calcium API StockSol Prepare Stock Solution (e.g., 1 mg/mL in Methanol) API->StockSol Acid Acid Hydrolysis (e.g., 0.1 M HCl) StockSol->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) StockSol->Base Oxidative Oxidation (e.g., 3% H2O2) StockSol->Oxidative Thermal Thermal Stress (e.g., 80°C) StockSol->Thermal Photolytic Photolytic Stress (ICH Q1B conditions) StockSol->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Purity Peak Purity Analysis HPLC->Purity MassBal Mass Balance Calculation Purity->MassBal Identify Identify Degradants (MS) MassBal->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Figure 1: Atorvastatin Forced Degradation Workflow

Detailed Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of atorvastatin under various stress conditions.

Materials:

  • Atorvastatin Calcium API

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve atorvastatin calcium in methanol to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 80°C for 5 hours.[3]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL for analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Incubate the solution in a water bath at 80°C for 2 hours. While some studies show atorvastatin is relatively stable in base, degradation can be observed under forcing conditions.[8][9]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL for analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.[8]

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL for analysis.

  • Thermal Degradation:

    • Place the solid atorvastatin calcium API in a hot air oven maintained at 105°C for 24 hours.[3]

    • Separately, reflux 10 mL of the stock solution at 80°C for 8 hours.

    • For the solid sample, cool, dissolve in methanol, and dilute to 100 µg/mL. For the solution sample, cool and dilute to 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid atorvastatin calcium API and the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[4][8]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After exposure, dissolve the solid sample and dilute both the solid and solution samples to a final concentration of 100 µg/mL.

  • Control Sample: Prepare a 100 µg/mL solution of atorvastatin from the stock solution without subjecting it to any stress conditions.

Stability-Indicating Analytical Method: RP-HPLC

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for this purpose.[8][10]

Recommended HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., Zorbax Bonus-RP, 250 x 4.6 mm, 5 µm)Provides excellent separation for atorvastatin and its structurally similar impurities.[8]
Mobile Phase Gradient elution with: A) Acetonitrile B) Water C) Trifluoroacetic Acid (TFA)A gradient is necessary to resolve both polar and non-polar impurities in a reasonable run time. TFA helps in peak sharpening.[8]
Gradient Program Time (min)%A
040
2080
2580
2640
3040
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and resolution.[8]
Detection Wavelength 245 nmA suitable wavelength for detecting atorvastatin and its chromophoric impurities.[8]
Column Temperature 30°CEnsures reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

System Suitability: Before sample analysis, the chromatographic system must be validated. Key parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the atorvastatin peak.

  • Theoretical Plates: Should be > 2000 for the atorvastatin peak.

  • Resolution: The resolution between atorvastatin and the closest eluting impurity peak should be > 1.5.

Atorvastatin Impurities and Degradation Pathways

Analysis of the stressed samples will reveal a profile of degradation products. The identification of these impurities is typically achieved using mass spectrometry (LC-MS).[10]

Summary of Major Atorvastatin Degradation Products
Impurity Name/TypeStress Condition(s)Formation Mechanism
Atorvastatin Lactone Acidic, ThermalIntramolecular cyclization of the dihydroxyheptanoic acid side chain.[2][11]
Oxidation Products (e.g., O1, O2) Oxidative (H₂O₂)Oxidation of the pyrrole ring is a primary pathway.[6][8]
Epoxy Dione and Epoxy Furan OxidativeFurther oxidation products of the atorvastatin molecule.[5]
Hydrolysis Products (e.g., A1) AcidicHydrolysis of the amide linkage.[8]
Photodegradation Products (e.g., J, L, D) PhotolyticComplex photochemical reactions leading to various degradation products.[5][8]
Proposed Degradation Pathways

The following diagram illustrates the primary degradation pathways of atorvastatin under hydrolytic and oxidative stress.

Degradation_Pathways Figure 2: Atorvastatin Degradation Pathways cluster_acid Acidic/Thermal Stress cluster_oxidative Oxidative Stress cluster_photo Photolytic Stress Atorvastatin Atorvastatin Lactone Atorvastatin Lactone Atorvastatin->Lactone H+, Heat Amide_Hydrolysis Amide Hydrolysis Product Atorvastatin->Amide_Hydrolysis Strong H+ Pyrrole_Oxidation Pyrrole Ring Oxidation Products (e.g., Epoxy Dione) Atorvastatin->Pyrrole_Oxidation [O] Photo_Products Various Photoproducts Atorvastatin->Photo_Products

Caption: Figure 2: Atorvastatin Degradation Pathways

Formal Stability Testing Protocol (ICH Q1A)

Once the stability-indicating method is validated, a formal stability study on the drug substance can be initiated.

Objective: To evaluate the stability of atorvastatin calcium under ICH-prescribed long-term and accelerated storage conditions.

Materials:

  • Atorvastatin Calcium API from at least three primary batches.

  • Appropriate container closure system that simulates the bulk packaging.

  • Calibrated stability chambers.

Procedure:

  • Sample Packaging: Package the API in the chosen container closure system.

  • Storage Conditions: Place the samples in stability chambers maintained at the following conditions:

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Testing Frequency: Pull samples at the following time points (or as appropriate):

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection)

    • Assay and Impurities (using the validated stability-indicating HPLC method)

    • Water content (Karl Fischer titration)

    • Any other critical quality attributes.

Conclusion and Data Interpretation

The successful execution of these protocols will yield a comprehensive stability profile for atorvastatin. The forced degradation study will elucidate the degradation pathways and confirm the specificity of the analytical method. The formal stability study will provide the data necessary to establish a retest period for the drug substance.

Key aspects of data interpretation include:

  • Mass Balance: In the forced degradation studies, the sum of the assay of atorvastatin and the levels of all impurities should be close to 100%, demonstrating that all major degradation products are detected.[8]

  • Significant Change: For the formal stability study, a "significant change" is defined as a failure to meet the specification. For the assay, this is often a 5% change from the initial value.

  • Shelf-Life Extrapolation: Data from the accelerated study can be used to temporarily predict the retest period, but this must be confirmed by long-term stability data as per ICH Q1E guidelines.

By following this comprehensive protocol, researchers and drug developers can ensure the quality, safety, and efficacy of atorvastatin, ultimately safeguarding patient health.

References

  • G, S., M, M., & P, S. (2014). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science, 52(7), 658–667. [Link]

  • de Oliveira, M. A., de Souza, T. K., & da Silva, D. R. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1447–1456. [Link]

  • Antoncic, L., & Kocijan, A. (2007). Oxidative Degradation Products of Atorvastatin Calcium.
  • de Oliveira, M. A., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. ResearchGate. [Link]

  • Ermawati, D., & Sari, P. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 23-28. [Link]

  • Klementová, Š., Petráňová, P., & Fojtíková, P. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Open Journal of Applied Sciences, 11, 489-499. [Link]

  • Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2). [Link]

  • Pietsch, M., et al. (2015). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Journal of Pharmaceutical and Biomedical Analysis, 111, 227-233. [Link]

  • Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(3), 339-356. [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Patel, K., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. Journal of Pharmaceutical Sciences and Research, 11(9), 3169-3174. [Link]

Sources

Application Note: A Quality by Design (QbD) Approach to Systematically Control Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for applying Quality by Design (QbD) principles to control the Dihydroxy Diketo Atorvastatin Impurity, a polar oxidative degradant of Atorvastatin.[1] Controlling impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product.[2][3] By moving beyond a traditional "quality by testing" model, QbD offers a systematic, science- and risk-based approach to build quality into the process.[4][5][6][7][8] This note outlines the core tenets of QbD—from defining a Quality Target Product Profile (QTPP) to establishing a robust Control Strategy—and provides practical protocols for risk assessment and analytical quantification of this specific impurity.

Introduction: The Challenge of Impurity Control

Atorvastatin is a widely prescribed medication for lowering blood cholesterol. During its synthesis and shelf-life, various related substances and degradation products can form. The This compound (CAS 1046118-44-8) is an oxidative degradant that presents an analytical challenge due to its increased polarity.[1][9][10] Its presence can indicate instability in the drug substance or product and must be rigorously controlled to meet regulatory standards.

The traditional approach to quality control relies heavily on end-product testing. However, the modern regulatory landscape, guided by the International Council for Harmonisation (ICH), advocates for a more proactive and comprehensive methodology known as Quality by Design (QbD).[5][6][7] QbD is a systematic approach that begins with predefined objectives and emphasizes product understanding, process understanding, and process control based on sound science and quality risk management.[11][12][13] This framework is detailed across several key guidelines, including ICH Q8 (Pharmaceutical Development), ICH Q9 (Quality Risk Management), and ICH Q11 (Development and Manufacture of Drug Substances).[4][6][14][15][16][17][18]

The QbD Framework for Impurity Control

Applying QbD to control the Dihydroxy Diketo impurity involves a logical, multi-step process designed to build process understanding and mitigate risks.[11][19]

Step 1: Define the Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQAs)

The process begins by defining the end goal. The QTPP is a prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy.[4][5][13] From the QTPP, we identify the Critical Quality Attributes (CQAs)—the physical, chemical, biological, or microbiological attributes that must be controlled within a specific limit to ensure the desired product quality.[4][6][13]

For an Atorvastatin product, the level of the Dihydroxy Diketo impurity is a quintessential CQA.

Table 1: Example QTPP and CQA for an Atorvastatin Tablet Formulation

QTPP ElementTargetCQA Related to ImpurityAcceptance Criterion (Example)
Dosage Form Immediate-Release Tablet--
Strength 10 mg, 20 mg, 40 mg, 80 mg--
Identity & Assay 90.0% - 110.0% of label claim--
Impurities Meet regulatory requirements (e.g., ICH Q3B)This compound Not More Than (NMT) 0.2%
Stability Stable for 24 months at 25°C/60% RHImpurity levels remain within specificationNMT 0.2% through shelf-life
Step 2: Conduct a Quality Risk Management (QRM) Process

With the CQA for the impurity defined, the next step is to identify and assess the risks that could lead to its formation. ICH Q9 provides a framework for Quality Risk Management (QRM).[16][17][20][21] A common tool for this is the Ishikawa (Fishbone) diagram, followed by a Failure Mode and Effects Analysis (FMEA) to score and prioritize risks.

Potential causes for the formation of the Dihydroxy Diketo impurity, an oxidative degradant, could stem from various factors in the drug substance manufacturing process and the drug product formulation and storage.

Diagram 1: Ishikawa (Fishbone) Diagram for Impurity Formation Risk Assessment Caption: Potential root causes for the formation of this compound.

Ishikawa cluster_materials Materials cluster_process Process Parameters cluster_equipment Equipment cluster_environment Environment main_arrow result High Level of Dihydroxy Diketo Impurity main_arrow->result M1 Starting Material Quality M1->main_arrow M2 Solvent Peroxides M2->main_arrow M3 Excipient Reactivity (e.g., pro-oxidants) M3->main_arrow P1 Reaction Temperature P1->main_arrow P2 Exposure to Oxygen/ Headspace Inerting P2->main_arrow P3 Drying Duration/ Temperature P3->main_arrow P4 Mixing Speed/ Homogeneity P4->main_arrow E1 Material of Construction (e.g., catalytic metals) E1->main_arrow E2 Cleaning Residues E2->main_arrow EN1 Exposure to Light (UV) EN1->main_arrow EN2 Storage Humidity EN2->main_arrow EN3 Storage Temperature EN3->main_arrow

Following the identification of potential factors, an FMEA can quantify the risk.

Table 2: Example FMEA for Dihydroxy Diketo Impurity Formation

Potential Failure ModePotential CauseSeverity (S)Occurrence (O)Detectability (D)Risk Priority Number (RPN = SOD)Proposed Action
Oxidation during drying High temperature and prolonged exposure to air.853120High Risk: Investigate via Design of Experiments (DoE) to optimize drying parameters.
Oxidation in drug product Reactive excipients, oxygen in packaging.744112High Risk: Screen excipients, evaluate antioxidant addition, study packaging options.
Oxidation during synthesis Peroxides in solvents.92354Medium Risk: Implement peroxide testing for incoming solvents.
Photodegradation Exposure to UV light during manufacturing/storage.63236Medium Risk: Use amber containers and low-actinic lighting.
Step 3: Design of Experiments (DoE) and Creation of a Design Space

High-risk parameters identified in the FMEA, now considered Critical Process Parameters (CPPs), should be investigated systematically using Design of Experiments (DoE).[13] DoE allows for the efficient study of the effects and interactions of multiple CPPs on a CQA.

For example, a DoE could be designed to study the impact of Drying Temperature, Drying Time, and Nitrogen Blanket Pressure on the formation of the Dihydroxy Diketo impurity. The results of this study help define a Design Space —the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[4][13][22][23] Operating within the Design Space is not considered a change and provides significant regulatory flexibility.[4][8]

Diagram 2: QbD Workflow from Risk Assessment to Control Strategy Caption: A systematic workflow illustrating the progression from risk identification to the establishment of a robust control strategy.

QbD_Workflow QTPP Define QTPP & CQAs (Impurity < 0.2%) RiskAssessment Risk Assessment (FMEA) Identify Potential CPPs QTPP->RiskAssessment Input DoE Design of Experiments (DoE) Study CPPs vs. CQAs RiskAssessment->DoE Identifies High-Risk CPPs DesignSpace Establish Design Space (Proven Acceptable Ranges) DoE->DesignSpace Generates Process Understanding ControlStrategy Define Control Strategy (PAT, Specs, Monitoring) DesignSpace->ControlStrategy Defines Control Boundaries Lifecycle Lifecycle Management & Continuous Improvement ControlStrategy->Lifecycle Implementation Lifecycle->RiskAssessment Feedback Loop

Step 4: Establish a Robust Control Strategy

The final step is to design and implement a control strategy.[4][22][23] This is a planned set of controls, derived from the product and process understanding gained, that assures process performance and product quality.[4][23]

The control strategy for the Dihydroxy Diketo impurity would include:

  • Material Controls: Specifications for incoming materials, including tests for peroxides in solvents.

  • Process Controls: Operating ranges for CPPs (e.g., drying temperature, time) within the established Design Space.

  • Process Analytical Technology (PAT): Where applicable, use of in-line or on-line monitoring to provide real-time assurance of quality.

  • Final Product Specification: A specific test and acceptance criterion for the Dihydroxy Diketo impurity in the final drug product.

  • Stability Program: Ongoing monitoring to ensure the impurity remains controlled throughout the product's shelf life.

Protocol: HPLC Method for this compound

Accurate quantification of the impurity is the bedrock of any control strategy.[24] A validated, stability-indicating HPLC or UPLC method is required.[24][25][26] The following is a representative protocol.

Objective: To develop and validate a precise, accurate, and specific RP-HPLC method for the quantification of this compound in Atorvastatin drug substance and drug product.

Table 3: Recommended HPLC Method Parameters

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent)Provides good retention and resolution for compounds of varying polarity.
Mobile Phase A 0.02M Phosphate Buffer, pH adjusted to 4.1 with phosphoric acidBuffering agent to control ionization and ensure consistent peak shapes.[27]
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient Program Time (min)%B
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CControls retention time variability and improves peak shape.
Detection UV at 245 nmWavelength where Atorvastatin and related impurities have significant absorbance.[26]
Injection Volume 10 µL-
Diluent Acetonitrile:Water (50:50 v/v)Ensures sample solubility and compatibility with the mobile phase.
Protocol Steps:
  • Standard Preparation:

    • Accurately weigh and dissolve a qualified reference standard of this compound in diluent to obtain a concentration of approximately 1 µg/mL (corresponding to 0.1% of a 1 mg/mL Atorvastatin sample).

  • Sample Preparation (Drug Substance):

    • Accurately weigh about 100 mg of Atorvastatin drug substance into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with diluent to obtain a final concentration of 1 mg/mL.

  • System Suitability:

    • Prepare a system suitability solution containing Atorvastatin and all specified impurities.

    • Inject the solution six times. The relative standard deviation (RSD) for the peak area of the Dihydroxy Diketo impurity should be NMT 5.0%. The resolution between the impurity and the main Atorvastatin peak should be NLT 2.0.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Calculate the percentage of the Dihydroxy Diketo impurity in the sample using the following formula:

    % Impurity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

  • Method Validation:

    • The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies should be performed to prove the stability-indicating nature of the method.[28]

Conclusion and Lifecycle Management

The application of Quality by Design provides a robust, flexible, and scientifically grounded framework for controlling the this compound.[19] By systematically understanding how material attributes and process parameters affect impurity formation, a highly effective control strategy can be designed and implemented.[14][22][29] This approach not only ensures consistent product quality and patient safety but also offers significant advantages in regulatory flexibility and continuous improvement throughout the product lifecycle.[12][22] The knowledge gained is a valuable asset that supports post-approval changes and ongoing process optimization.

References

  • ACD/Labs. Applying QbD in Process and Impurity Control Strategy Development.
  • ICH. ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). 2012. Available from: [Link]

  • IntuitionLabs. ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD.
  • GaBI Journal. ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities. 2012. Available from: [Link]

  • Cognidox. Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. 2025.
  • Pharmaceutical Technology. Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. Available from: [Link]

  • Scilife. ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence. 2025. Available from: [Link]

  • Qualio. What you need to know about ICH Q8. 2023. Available from: [Link]

  • Ideagen. ICH Q9 Quality Risk Management: Guide for the pharma industry. 2024. Available from: [Link]

  • European Medicines Agency. ICH Q9 Quality risk management. 2023. Available from: [Link]

  • European Medicines Agency. ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities). 2012. Available from: [Link]

  • Slideshare. ICH Guideline Q8 Pharmaceutical Development. Available from: [Link]

  • ECA Academy. ICH Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). Available from: [Link]

  • SG Systems Global. ICH Q9 Quality Risk Management Guideline Overview. Available from: [Link]

  • Journal of AOAC INTERNATIONAL. A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. 2024. Available from: [Link]

  • Scilife. Understanding ICH Q9 Quality Risk Management. 2025. Available from: [Link]

  • ICH. ICH Q9 Briefing Pack. Available from: [Link]

  • ResearchGate. 'Quality by Design' approach for the analysis of impurities in pharmaceutical drug products and drug substances. 2018. Available from: [Link]

  • PubMed. A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. 2024. Available from: [Link]

  • ResearchGate. Validation of HPLC method for determination of Atorvastatin in tablets and for monitoring stability in solid phase. 2025. Available from: [Link]

  • MDPI. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. 2020. Available from: [Link]

  • MedCrave online. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. 2018. Available from: [Link]

  • Veeprho. This compound | CAS 1046118-44-8. Available from: [Link]

  • MDPI. Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile of Substance on the Preclinical and Clinical Step of Drug Discovery Studies. 2022. Available from: [Link]

  • BioProcess International. Essentials in Quality By Design. Available from: [Link]

  • American Pharmaceutical Review. Analytical Quality by Design (AQbD) in Pharmaceutical Development. 2013. Available from: [Link]

  • ResearchGate. Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. 2025. Available from: [Link]

  • Agno Pharmaceuticals. Quality By Design: Control Strategy, Product Lifestyle. Available from: [Link]

  • QbD Group. QbD Group: Your Trusted Partner for Life Sciences Consulting. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubMed Central. Aspects and Implementation of Pharmaceutical Quality by Design from Conceptual Frameworks to Industrial Applications. 2025. Available from: [Link]

  • Slideshare. Quality by Design : Control strategy. Available from: [Link]

  • Google Patents. WO2017060885A1 - An improved process for preparation of atorvastatin or pharmaceutically acceptable salts thereof.

Sources

Application Note & Protocol: Use of Dihydroxy Diketo Atorvastatin Impurity as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the proper application of Dihydroxy Diketo Atorvastatin Impurity as a reference standard in the quality control of Atorvastatin. It provides an in-depth look at the chemical significance of this impurity, comprehensive protocols for its use in High-Performance Liquid Chromatography (HPLC), and guidance on interpreting the resulting data. The methodologies outlined are designed to ensure the identity, purity, and overall quality of Atorvastatin active pharmaceutical ingredients (APIs) and final drug products, in alignment with global regulatory standards.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Safety

Atorvastatin is a leading synthetic medication prescribed for lowering cholesterol and preventing cardiovascular disease.[1] The synthesis and storage of Atorvastatin can lead to the formation of various impurities, including process-related impurities and degradation products.[2] The presence of these impurities, even at trace levels, can have a significant impact on the safety and efficacy of the final medicinal product.

The this compound is recognized as a polar oxidative degradant that can appear during the production and stability testing of Atorvastatin.[3] Its presence can indicate oxidative or hydrolytic degradation pathways, making its monitoring crucial for maintaining the quality and shelf-life of the API.[3]

Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in new drug substances.[4][5] A cornerstone of ensuring compliance with these regulations is the use of well-characterized reference standards for the accurate identification and quantification of impurities.[6][7][8] This application note provides a detailed framework for the use of the this compound reference standard in a quality control setting.

Physicochemical Characteristics of this compound

A comprehensive understanding of the reference standard's physicochemical properties is fundamental for developing and validating analytical methods.

PropertyValueSource
Chemical Name 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide[9]
CAS Number 1046118-44-8[3]
Molecular Formula C26H24FNO5[9]
Molecular Weight 449.5 g/mol [3][9]
Appearance Off-white Solid[10]
Solubility Soluble in Methanol[10]
Boiling Point 716.6±60.0 °C (Predicted)[11]
Density 1.324±0.06 g/cm3 (Predicted)[11]

Analytical Workflow: From Standard Preparation to Result

The following diagram outlines the logical flow for the utilization of the this compound reference standard in a typical quality control laboratory.

Sources

Troubleshooting & Optimization

Overcoming co-elution of Dihydroxy Diketo Atorvastatin Impurity with other atorvastatin impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving complex chromatographic challenges in pharmaceutical analysis. This guide provides in-depth troubleshooting strategies and expert insights for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of atorvastatin impurities, with a specific focus on the Dihydroxy Diketo Atorvastatin Impurity.

Introduction: The Challenge of Atorvastatin Impurity Profiling

Atorvastatin, a leading synthetic lipid-lowering agent, is critical in managing hypercholesterolemia.[] Ensuring its safety and efficacy necessitates stringent control over any impurities that may arise during its synthesis or as degradation products.[2] The this compound is a polar, oxidative degradant that can appear during production and stability testing.[3] Its accurate quantification is crucial for regulatory compliance.

A significant analytical hurdle is the co-elution of this Dihydroxy Diketo impurity with other structurally similar atorvastatin-related substances. Co-elution, where two or more compounds elute from the chromatography column at the same time, compromises the ability to accurately identify and quantify individual components, potentially leading to an underestimation or overestimation of impurity levels.[4] This guide is designed to provide a systematic approach to diagnosing and resolving these specific co-elution challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the co-elution of this compound.

Q1: What is this compound and why is it critical to monitor?

This compound (CAS 1046118-44-8) is a polar oxidative degradation product of atorvastatin.[3] Its structure features two additional hydroxyl groups and a diketo functional group, which significantly alters its polarity compared to the parent drug.[3] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for known and unknown impurities in active pharmaceutical ingredients (APIs) and finished drug products.[2][5] Accurate monitoring of this impurity is essential to ensure the safety, stability, and quality of the final drug product.

Q2: What is co-elution in HPLC and why is it a problem?

Co-elution is a phenomenon in chromatography where two or more distinct chemical compounds are not adequately separated and elute from the column as a single, unresolved peak.[4] This is a critical issue in impurity analysis because it leads to inaccurate quantification. If the Dihydroxy Diketo impurity co-elutes with another substance, UV-based detection methods may report the combined area of both peaks, leading to an overestimation of the impurity level and a potential out-of-specification (OOS) result.[2]

Q3: Which atorvastatin impurities are known to co-elute with the Dihydroxy Diketo impurity?

Due to its increased polarity, the Dihydroxy Diketo impurity may co-elute with other polar degradants or process-related impurities. The specific co-eluting species can vary depending on the synthetic route and degradation pathways. Common candidates for co-elution include other oxidative impurities or hydrolytic degradants formed under stress conditions.[6][7] Without specific reference standards for all potential impurities, chromatographic method development must focus on achieving selectivity for all possible related substances.

Q4: What are the initial signs of a co-elution problem in my chromatogram?

While perfectly symmetrical co-elution can be difficult to detect visually, there are often subtle signs:[4]

  • Peak Shoulders: A small, unresolved peak appearing on the leading or tailing edge of the main peak.

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden component.

  • Broader-than-expected Peaks: A peak that is significantly wider than other peaks in the chromatogram under similar retention conditions may be composed of multiple compounds.

  • Inconsistent Peak Areas: Variability in the peak area of the suspected impurity across different runs or sample preparations.

Q5: What are the first simple steps I can take to troubleshoot this co-elution?

Before undertaking a full method redevelopment, consider these initial adjustments:

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution between closely eluting peaks.

  • Adjust the Gradient Slope: If using a gradient method, making the gradient shallower around the elution time of the target peaks can increase separation.[8]

  • Change the Column Temperature: A small change in column temperature (e.g., ± 5-10 °C) can alter selectivity and may be sufficient to resolve the peaks.[7]

Part 2: In-Depth Troubleshooting Guides

If initial adjustments fail, a more systematic approach to method optimization is required. These guides provide detailed protocols and the scientific rationale behind each step.

Guide 1: Initial Assessment and Co-elution Confirmation

The first step in solving a problem is confirming its existence. Visual inspection alone is not sufficient.

Protocol 1.1: Peak Purity Analysis using Diode Array Detector (DAD/PDA)

  • Principle: A DAD detector acquires full UV-Vis spectra across the entire peak. If a peak represents a single, pure compound, the spectra taken from the upslope, apex, and downslope of the peak will be identical.[4]

  • Procedure:

    • Ensure your HPLC system is equipped with a DAD or PDA detector.

    • Inject your sample containing the suspected co-eluting peaks.

    • In your chromatography data system (CDS) software, use the "Peak Purity" or "Spectral Analysis" function for the peak of interest.

    • The software will compare spectra across the peak and provide a purity angle or similarity score. A failing score indicates spectral inhomogeneity, confirming co-elution.

Protocol 1.2: Confirmation with Mass Spectrometry (MS)

  • Principle: A mass spectrometer coupled with the LC system (LC-MS) provides mass-to-charge ratio (m/z) information for the eluting compounds. This is the most definitive tool for identifying co-elution.[2][9]

  • Procedure:

    • If available, infuse the column effluent into a mass spectrometer.

    • Acquire mass spectra across the chromatographic peak .

    • Extract the ion chromatograms for the expected m/z of the Dihydroxy Diketo impurity (C₂₆H₂₄FNO₅, exact mass ~449.16).[10]

    • Look for other significant m/z values under the same chromatographic peak. The presence of multiple distinct masses confirms co-elution.[2]

Coelution_Diagnosis start Suspected Co-elution (Peak Shoulder/Asymmetry) dad_check Perform Peak Purity Analysis with DAD/PDA start->dad_check If DAD available ms_check Analyze with LC-MS start->ms_check If MS available purity_pass Peak is Pure dad_check->purity_pass Purity Pass purity_fail Purity Fails: Co-elution Confirmed dad_check->purity_fail Purity Fail ms_result Extract Ion Chromatograms for different m/z values ms_check->ms_result ms_single Single m/z value ms_result->ms_single Single mass detected ms_multiple Multiple m/z values: Co-elution Confirmed ms_result->ms_multiple Multiple masses detected

Caption: Diagnostic workflow for confirming co-elution.

Guide 2: Method Optimization via Mobile Phase Modification

Altering the mobile phase is often the most effective way to manipulate selectivity and resolve co-eluting peaks.

Protocol 2.1: Adjusting Mobile Phase pH

  • Causality: Atorvastatin and many of its impurities contain ionizable functional groups. The pKa of Atorvastatin is approximately 4.6.[11] Changing the mobile phase pH alters the ionization state of these compounds. Neutral (un-ionized) forms are more hydrophobic and will be retained longer on a reversed-phase column, while ionized forms are more polar and will elute earlier. A small change in pH can cause a significant shift in the relative retention times of impurities, leading to their separation. Research has shown that a pH range of 3.8–4.2 is often optimal for resolving critical pairs of atorvastatin impurities.[5]

  • Procedure:

    • Identify the current pH of your mobile phase.

    • Prepare a series of mobile phases by adjusting the pH in small increments (e.g., ±0.2, ±0.5 pH units) around the original value. A pH range between 3.5 and 5.0 is a good starting point.[11][12]

    • Use appropriate buffers for the target pH range (e.g., formate for pH 3-4.5, acetate for pH 4-5.5).

    • Inject the sample with each new mobile phase and evaluate the resolution between the Dihydroxy Diketo impurity and the co-eluting peak.

pH Adjustment StrategyRationaleRecommended Buffers
Decrease pH (e.g., to 3.5) Suppresses ionization of acidic impurities, increasing their retention.Formate, Phosphate
Increase pH (e.g., to 5.0) Increases ionization of acidic impurities, decreasing their retention.Acetate, Phosphate

Protocol 2.2: Modifying the Organic Solvent

  • Causality: The choice of organic solvent (the "strong" solvent in reversed-phase) affects the selectivity of the separation. Acetonitrile, methanol, and tetrahydrofuran (THF) have different properties and interact differently with the analyte and the stationary phase. Switching from one to another or using a ternary mixture can alter the elution order and resolve co-eluting peaks. While THF is effective, many modern methods aim to exclude it due to toxicity and cost.[5][12]

  • Procedure:

    • Change the Organic Modifier: If you are using acetonitrile, try replacing it with methanol, or vice versa.

    • Create Ternary Mixtures: Replace a small percentage (e.g., 5-10%) of your primary organic solvent with a different one (e.g., switch from 100% acetonitrile to 95:5 acetonitrile:methanol).

    • Adjust the Gradient: If using a gradient, adjust the initial and final percentages of the organic modifier. A lower starting percentage of organic solvent will increase the retention of all compounds.

Organic ModifierSelectivity Characteristics
Acetonitrile (ACN) Good UV transparency, low viscosity. Generally considered a good starting point.
Methanol (MeOH) Can offer different selectivity due to its protic nature and ability to hydrogen bond.
Tetrahydrofuran (THF) Strong solvent, can provide unique selectivity, especially for structurally similar compounds. Use with caution due to toxicity.[5][12]
Guide 3: Selecting an Alternative Stationary Phase

If mobile phase modifications are insufficient, changing the column is the next logical step. The interaction between the analytes and the stationary phase is the foundation of chromatographic separation.

  • Causality: Different stationary phase chemistries provide different separation mechanisms. While a standard C18 (L1) column is a workhorse, alternative chemistries can exploit different molecular properties to achieve separation. For polar compounds like the Dihydroxy Diketo impurity, alternative phases can be highly effective.

  • Selection Strategy:

    • C8 (L7): Less hydrophobic than C18. This can reduce retention times for highly retained compounds and sometimes alter selectivity. The EP monograph method for atorvastatin impurities uses a C8 column.[5][12]

    • Phenyl-Hexyl: Offers pi-pi interactions with aromatic rings present in atorvastatin and its impurities. This alternative separation mechanism can be very effective at resolving structurally similar compounds.

    • Cyano (CN): A polar stationary phase that can be used in both normal-phase and reversed-phase modes. It provides different selectivity compared to alkyl phases and can be excellent for separating polar impurities.[11]

    • Fused-Core/Core-Shell Particles: These columns provide higher efficiency and better resolution than traditional fully porous particles of the same size, allowing for faster analyses without sacrificing separation quality.[13]

Column_Selection start Co-elution persists after mobile phase optimization c18_check Are you using a standard C18 column? start->c18_check try_c8 Try a C8 (L7) Column (Less hydrophobic retention) c18_check->try_c8 Yes try_phenyl Try a Phenyl-Hexyl Column (Pi-pi interactions) c18_check->try_phenyl Yes try_cyano Try a Cyano (CN) Column (Alternative polarity) c18_check->try_cyano Yes try_coreshell Consider a Fused-Core (Core-Shell) Column (Higher efficiency) try_c8->try_coreshell try_phenyl->try_coreshell try_cyano->try_coreshell

Caption: Decision tree for selecting an alternative HPLC column.

Part 3: Overall Troubleshooting Workflow

This diagram consolidates the troubleshooting steps into a single, logical workflow, guiding the user from initial problem identification to a final, robust analytical method.

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Stationary Phase Optimization cluster_3 Phase 4: Finalization start Problem: Suspected Co-elution confirm Confirm Co-elution (DAD Purity / LC-MS) start->confirm ph_adjust Adjust Mobile Phase pH (e.g., 3.5 to 5.0) confirm->ph_adjust Co-elution Confirmed solvent_adjust Change Organic Modifier (ACN vs MeOH) ph_adjust->solvent_adjust gradient_adjust Optimize Gradient Slope solvent_adjust->gradient_adjust column_select Select Alternative Column (C8, Phenyl, Cyano) gradient_adjust->column_select Resolution Not Achieved resolved Resolution Achieved gradient_adjust->resolved Resolution Achieved particle_tech Consider High-Efficiency Particles (Fused-Core) column_select->particle_tech particle_tech->resolved Resolution Achieved validate Perform Method Validation (as per ICH Q2(R1)) resolved->validate

Caption: A systematic workflow for troubleshooting co-elution issues.

References

  • Piponski, M., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available at: [Link][5][13]

  • Singh, S., et al. (2013). Forced degradation studies to assess the stability of drugs and products. Trends in Analytical Chemistry. (Note: While the direct link is to a review citing this, the principle of forced degradation is foundational). Available at: [Link][6]

  • Comprehensive Review on Analytical Methods of Atorvastatin. International Journal of Pharmaceutical Erudition. Available at: [Link][14]

  • Vakkum, M., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. National Institutes of Health (NIH). Available at: [Link][7]

  • Various analytical methods for analysis of atorvastatin: A review. (2019). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024). Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. ResearchGate. Available at: [Link]

  • Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. (2018). MedCrave online. Available at: [Link][12]

  • Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. (2017). MDPI. Available at: [Link]

  • This compound. PubChem. Available at: [Link][10]

  • This compound. Veeprho. Available at: [Link][3]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link][4]

  • Mornar, A., et al. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link][9]

  • Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Waters Corporation. Available at: [Link][2]

  • DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYAN. (2022). Macedonian Pharmaceutical Bulletin. Available at: [Link][11]

Sources

Improving the sensitivity of detection for Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the specific challenges associated with enhancing the detection sensitivity of the Dihydroxy Diketo Atorvastatin Impurity. As a known polar, oxidative degradant of Atorvastatin, its accurate quantification at trace levels is critical for ensuring drug substance and product quality, safety, and regulatory compliance.

Understanding the Challenge: The Nature of the Impurity

The this compound is a product of oxidative or hydrolytic degradation pathways affecting the Atorvastatin molecule.[1] Its chemical structure, featuring two hydroxyl groups and a diketo moiety, renders it significantly more polar than the parent Active Pharmaceutical Ingredient (API). This polarity presents distinct analytical challenges:

  • Poor Retention in Reversed-Phase Chromatography: The impurity may elute very early in standard C18 column methods, potentially co-eluting with the solvent front or other polar species.

  • Low UV Chromophore Response: The structural changes may alter its UV absorption characteristics, leading to a weaker signal compared to the parent drug at the same concentration.

  • Ionization Inefficiency: The molecule's properties can affect its ionization efficiency in a mass spectrometer source, requiring careful optimization for sensitive detection.

Meeting the stringent reporting, identification, and qualification thresholds set by regulatory bodies like the International Council for Harmonisation (ICH) necessitates highly sensitive and robust analytical methods.[2][3][4][5][6] This guide is designed to help you overcome these challenges systematically.

Troubleshooting Guide: Enhancing Detection Sensitivity

This section is structured in a question-and-answer format to directly address common issues encountered during method development and routine analysis.

Q1: I'm using HPLC with UV detection, but my signal for the Dihydroxy Diketo impurity is barely above the baseline noise. How can I improve my Limit of Quantification (LOQ)?

This is a common challenge when moving from API analysis to trace-level impurity detection. A multi-faceted approach focusing on both the instrument and chromatography is required.

Causality: Low sensitivity in HPLC-UV is often a combination of suboptimal chromatographic conditions leading to broad peaks and a non-ideal detector response. By improving peak efficiency (making peaks taller and narrower) and maximizing the UV response, the signal-to-noise ratio (S/N) can be significantly enhanced.

Recommended Actions:

  • Wavelength Optimization: Do not assume the optimal wavelength for Atorvastatin is also optimal for the impurity. The structural modifications can shift the wavelength of maximum absorbance (λmax).

    • Protocol: Use a Photo Diode Array (PDA) detector to acquire the full UV spectrum of the impurity. If a purified standard is available, inject it and determine its λmax. If not, analyze a stressed (degraded) sample of Atorvastatin and extract the spectrum from the corresponding peak.[7][8] A wavelength of around 245 nm is often a good starting point for Atorvastatin and its related substances.[7][9][10]

  • Mobile Phase pH Adjustment: The pH of the mobile phase can influence the ionization state of the impurity's functional groups, affecting its retention and the conformation of its chromophore.

    • Protocol: Experiment with the mobile phase pH within the stable range of your column (typically pH 2-8). For Atorvastatin and its impurities, a slightly acidic pH, often around 4.0, has been shown to yield good peak shapes and resolution.[9][11]

  • Transition to UHPLC/Core-Shell Columns: Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns or core-shell columns provide significantly higher chromatographic efficiency.

    • Benefit: This results in sharper, narrower peaks. Since peak area is conserved, a narrower peak is a taller peak, which directly increases the S/N ratio and improves LOQ. Several studies have demonstrated the successful use of modern columns for separating Atorvastatin and its impurities with shorter run times and improved sensitivity.[9][12][13]

  • Gradient Optimization: A steep gradient can cause early elution and broad peaks for polar compounds.

    • Protocol: Develop a shallower gradient, particularly at the beginning of the run. Start with a very low percentage of the organic solvent and increase it slowly. This will improve the focusing of the polar Dihydroxy Diketo impurity at the head of the column, leading to better peak shape upon elution.

Q2: I've moved to an LC-MS/MS system for better sensitivity, but the impurity's signal is still weak and inconsistent. How should I optimize my mass spectrometry parameters?

LC-MS/MS offers superior sensitivity and selectivity, but its performance is highly dependent on method parameters tailored to the specific analyte.

Causality: A weak MS signal is typically due to inefficient ionization, poor transmission of the ion through the mass spectrometer, or a suboptimal fragmentation pathway for Multiple Reaction Monitoring (MRM).

Recommended Actions:

  • Select the Right Ionization Mode:

    • Rationale: The choice between positive and negative Electrospray Ionization (ESI) is critical. While Atorvastatin can be detected in both modes, its metabolites and impurities may show a strong preference.

    • Protocol: Infuse a solution of a standard (if available) or a degraded sample directly into the mass spectrometer. Scan in both positive and negative modes to determine which provides a more intense and stable signal for the precursor ion of the Dihydroxy Diketo impurity. For Atorvastatin and its metabolites, positive ion mode is commonly successful.[14][15]

  • Optimize Source Parameters:

    • Rationale: The physical process of creating gas-phase ions is controlled by source parameters. These must be optimized to ensure the analyte is efficiently desolvated and ionized without causing premature fragmentation or degradation.

    • Protocol: Using the infusion setup from the previous step, perform a systematic optimization of the following:

      • Capillary/Spray Voltage: Adjust for the most stable and intense signal.

      • Source Temperature & Gas Flows (Nebulizer, Drying Gas): Increase temperature and gas flow to improve desolvation, which is crucial for polar analytes in highly aqueous mobile phases. Be cautious, as excessive heat can degrade labile compounds.

  • Develop a High-Intensity MRM Transition:

    • Rationale: MRM is the key to sensitivity and selectivity in quantitative MS analysis. It requires finding a precursor ion and a product ion pair that is both specific and intense.

    • Protocol:

      • Precursor Ion Selection: From the full scan analysis (Q1 scan), identify the m/z of the protonated ([M+H]+) or deprotonated ([M-H]-) molecule.

      • Product Ion Scan: In a separate experiment, select the precursor ion in Q1 and scan Q3 to see all the fragment ions produced in the collision cell (Q2).

      • Collision Energy Optimization: Select the most intense and stable product ions from the previous step. For each, vary the collision energy to find the voltage that produces the maximum signal. The transition that gives the highest, most stable signal should be used for quantification. UPLC-MS/MS methods have successfully quantified Atorvastatin and its metabolites down to the ng/mL level using optimized transitions.[14][16][17]

Workflow for Troubleshooting Low Sensitivity

Below is a systematic workflow to diagnose and resolve sensitivity issues.

G start Low Signal-to-Noise (S/N) for Impurity instrument_check Initial System Check start->instrument_check Start Here hplc_uv HPLC-UV Optimization instrument_check->hplc_uv Using UV? lc_ms LC-MS/MS Optimization instrument_check->lc_ms Using MS? sub_hplc1 Optimize Wavelength (PDA) hplc_uv->sub_hplc1 sub_ms1 Select Ionization Mode (+/-) lc_ms->sub_ms1 sub_hplc2 Adjust Mobile Phase pH sub_hplc1->sub_hplc2 sub_hplc3 Use UHPLC / Core-Shell Column sub_hplc2->sub_hplc3 sub_hplc4 Shallow Gradient Profile sub_hplc3->sub_hplc4 sample_prep Sample Preparation Review sub_hplc4->sample_prep sub_ms2 Optimize Source Parameters sub_ms1->sub_ms2 sub_ms3 Develop MRM Transition sub_ms2->sub_ms3 sub_ms4 Check Mobile Phase Compatibility sub_ms3->sub_ms4 sub_ms4->sample_prep sub_sample1 Investigate Co-elution sample_prep->sub_sample1 sub_sample2 Assess Analyte Recovery (SPE/LLE) sub_sample1->sub_sample2 end_node Sensitivity Improved sub_sample2->end_node

Caption: Systematic workflow for diagnosing and resolving low sensitivity.

Q3: I suspect chromatographic co-elution is causing ion suppression in my MS analysis. How can I confirm and resolve this?

Ion suppression is a significant issue where other co-eluting compounds compete with the analyte for ionization, reducing its signal.

Causality: The Dihydroxy Diketo impurity is highly polar and often elutes in a region of the chromatogram where salts, excipients, and other polar impurities are present. These components can saturate the ESI process, preventing the analyte of interest from reaching the detector.

Recommended Actions:

  • Change Column Chemistry: If you are using a standard C18 column, the polar impurity may have limited interaction.

    • Protocol: Switch to a different stationary phase to alter selectivity.

      • Phenyl-Hexyl Column: Offers alternative pi-pi interactions, which can be effective for aromatic compounds like Atorvastatin and its derivatives.[18]

      • Cyano (CN) Column: Can be used in both reversed-phase and normal-phase modes and provides different selectivity for polar compounds.

      • Aqueous C18 Columns: These are designed to prevent phase collapse in highly aqueous mobile phases, ensuring more reproducible retention for very polar analytes.

  • Implement Sample Cleanup: A targeted sample preparation procedure can remove interfering matrix components before injection.

    • Protocol (Solid-Phase Extraction - SPE):

      • Select Cartridge: Choose a reversed-phase SPE cartridge (e.g., C18 or a mixed-mode polymer).

      • Condition: Wash the cartridge with methanol, followed by water.

      • Load: Load the sample, dissolved in a highly aqueous solution. The Atorvastatin API will be strongly retained, while the more polar Dihydroxy Diketo impurity may require specific conditions to be retained.

      • Wash: Use a weak solvent (e.g., 5-10% methanol in water) to wash away highly polar interferences like salts.

      • Elute: Use a stronger solvent to elute your analyte of interest. This fraction will be cleaner and more concentrated.

Frequently Asked Questions (FAQs)

  • Q: What are the typical impurity thresholds I need to meet?

    • A: According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose (MDD) of the drug. For a drug with an MDD of ≤ 2 g/day , the thresholds are as follows.[2][4][5]

Threshold TypeMaximum Daily Dose ≤ 2g
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)
  • Q: What is a "stability-indicating method" and why is it crucial?

    • A: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation.[7] It must also be able to resolve the API from its degradation products, process impurities, and other potential components.[10] This is essential because it proves that the analytical method can detect and measure impurities as they form over the product's shelf life, which is a key regulatory requirement. Forced degradation studies are used to develop and validate such methods.[12][19][20]

  • Q: When is it necessary to switch from HPLC-UV to LC-MS for impurity analysis?

    • A: The switch is generally warranted in several scenarios:

      • Insufficient Sensitivity: When the impurity levels are below the LOQ of the UV detector, but above the ICH reporting threshold.

      • Co-elution: When impurities cannot be chromatographically resolved from the API or each other, the mass spectrometer's ability to distinguish compounds by their mass-to-charge ratio is necessary.

      • Identification of Unknowns: LC-MS is essential for the structural elucidation of unknown impurities that are detected above the identification threshold. High-resolution mass spectrometry (HRMS) provides accurate mass data to help determine the elemental composition.[15][18]

Factors Affecting LC-MS Signal Intensity

This diagram illustrates the interconnected factors that must be optimized for a strong and reliable MS signal.

G MS_Signal MS Signal Intensity Chromatography Chromatography Peak Shape (Efficiency) Co-elution (Selectivity) Mobile Phase Compatibility MS_Signal:f0->Chromatography:head Depends On Ionization Ionization Source Ionization Mode (+/-) Gas Flows Temperature Voltage MS_Signal:f0->Ionization:head Depends On Analyte Analyte Properties pKa Polarity Thermal Stability MS_Signal:f0->Analyte:head Depends On Mass_Analyzer Mass Analyzer MRM Transition Collision Energy Ion Transmission MS_Signal:f0->Mass_Analyzer:head Depends On

Caption: Key domains influencing signal intensity in LC-MS analysis.

References

  • S. Singh, et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • A. A. Akram, et al. (2020). Forced degradation study of statins: a review. [Link]

  • M. H. Gigovska, et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Semantic Scholar. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. [Link]

  • R. C. de Oliveira, et al. (2016). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. [Link]

  • Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Scribd. (n.d.). FDA Guidance on Drug Impurities in ANDAs. [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. [Link]

  • L. Cai, et al. (2017). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods. [Link]

  • FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • ResearchGate. (2017). Simultaneous Determination of Atorvastatin and Its Metabolites in Human Plasma by UPLC-MS/MS. [Link]

  • FDA. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]

  • P. V. S. L. N. Srinivasa Rao, et al. (2011). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. [Link]

  • Veeprho. (n.d.). This compound. [Link]

  • Y. Liu, et al. (2018). UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma. PubMed. [Link]

  • Z. Ma, et al. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Taylor & Francis Online. [Link]

  • A. Piponski, et al. (2022). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. [Link]

  • A. A. Sheikh, et al. (2024). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • S. Jadhav, et al. (2014). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • ResearchGate. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. [Link]

  • G. G. L. D. Tona, et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. MDPI. [Link]

  • S. G. K. P., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. Research Journal of Pharmacy and Technology. [Link]

  • M. Zougagh, et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. PubMed. [Link]

  • E. M. Mosoarca, et al. (2012). ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. Farmacia Journal. [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. [Link]

  • P. Sharma, et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics. [Link]

  • ResearchGate. (2015). Evaluation of impurities in simvastatin drug products with the use of FT-IR spectroscopy and selected chemometric techniques. [Link]

Sources

Minimizing the formation of Dihydroxy Diketo Atorvastatin Impurity during drug manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing and minimizing the Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8). The presence of impurities is a critical quality attribute that must be controlled during drug manufacturing to ensure the safety and efficacy of the final product. This guide provides in-depth, field-proven insights into the formation, detection, and mitigation of this specific polar oxidative degradant.

Frequently Asked Questions (FAQs): Understanding the Impurity

This section addresses fundamental questions regarding the this compound.

Q1: What exactly is the this compound?

The this compound is a process-related impurity and a potential degradation product of Atorvastatin.[1] Chemically identified as 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide, it is characterized by the presence of two hydroxyl groups and a diketo structure.[2] Its formation is primarily associated with oxidative and potentially hydrolytic degradation pathways that can occur during synthesis or storage.[1] This impurity is more polar than the parent Atorvastatin molecule, which influences its chromatographic behavior.

Q2: Why is controlling this specific impurity so critical?

Controlling any impurity is a fundamental aspect of pharmaceutical quality control. For Atorvastatin, which can have a maximum daily dose of up to 80 mg, regulatory bodies like the FDA and EMA have stringent requirements for impurity profiling based on ICH Q3 guidelines.[3] The Dihydroxy Diketo impurity, as a degradation product, can:

  • Impact Product Safety: The toxicological profile of the impurity may not be well-established and could pose a risk to patient safety.

  • Reduce Efficacy: Formation of the impurity signifies the degradation of the active pharmaceutical ingredient (API), potentially reducing the potency of the drug product.

  • Indicate Process Instability: Its presence can signal underlying issues in the manufacturing process, such as inadequate control over oxidative stress or pH.[][5]

Q3: What are the primary manufacturing conditions that lead to its formation?

Forced degradation studies on Atorvastatin have consistently shown its susceptibility to oxidative, acidic, thermal, and photolytic stress.[6][7] The Dihydroxy Diketo impurity is a classic example of an oxidative degradant.[1] Key contributing factors include:

  • Presence of Oxidizing Agents: Residual oxidizing agents from synthetic steps (e.g., peroxides) can directly lead to its formation.[6]

  • Exposure to Atmospheric Oxygen: Inadequate inerting of reactors and processing vessels can allow atmospheric oxygen to participate in degradation reactions, especially when catalyzed by heat or light.

  • pH Extremes: While Atorvastatin shows degradation under both acidic and basic conditions, these environments can catalyze oxidative reactions.[8]

  • Elevated Temperatures: Thermal stress can provide the energy needed to initiate and propagate oxidation reactions.[9]

Troubleshooting Guide: Elevated Dihydroxy Diketo Impurity Levels

This guide is designed for troubleshooting specific issues encountered during manufacturing and stability testing.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Actions & Rationale
High levels of Dihydroxy Diketo impurity detected post-synthesis. 1. Residual Oxidizing Agents: Incomplete quenching of oxidants used in a previous synthetic step. 2. Atmospheric Exposure: Insufficient nitrogen/argon blanketing during reaction, work-up, or isolation.Action 1: Review and optimize the quenching step. Validate the complete removal of the oxidizing agent before proceeding. Rationale: Eliminates the primary reactant responsible for oxidative degradation. Action 2: Enhance inerting procedures. Ensure a positive pressure of an inert gas is maintained throughout the process. Rationale: Prevents atmospheric oxygen from initiating oxidation.[10]
Impurity levels increase during product drying or heat treatment. 1. Thermal Stress: Drying at excessively high temperatures. 2. Combined Thermal and Oxidative Stress: Presence of air (oxygen) in the dryer.Action 1: Lower the drying temperature and extend the time, or switch to vacuum drying at a lower temperature. Rationale: Reduces the thermal energy that accelerates the degradation reaction rate.[9] Action 2: Ensure the drying equipment is properly purged with nitrogen before and during the heating cycle. Rationale: Mitigates the synergistic effect of heat and oxygen on impurity formation.
Impurity appears or increases during downstream processing (e.g., crystallization). 1. Inappropriate Solvent pH: Using acidic or basic solvents/solutions that can catalyze degradation. 2. Extended Processing Times: Long hold times at elevated temperatures in solution.Action 1: Screen crystallization solvents and ensure the pH of the solution is maintained near neutral. Use buffers if necessary. Rationale: Atorvastatin is known to be labile in acidic and basic conditions.[8] Action 2: Optimize the process to minimize cycle time. Implement in-process controls to monitor impurity levels during long hold steps. Rationale: Reduces the total time the API is exposed to stressful conditions.
Analytical method shows co-elution or poor resolution of the impurity. 1. Sub-optimal HPLC Method: Mobile phase, column, or gradient is not suitable for separating the polar impurity from Atorvastatin or other impurities.Action 1: Re-evaluate the analytical method. Consider a C18 or Phenyl-Hexyl column for better separation.[3] Optimize the mobile phase gradient and pH. Rationale: The Dihydroxy Diketo impurity's polarity requires a method with sufficient resolving power to ensure accurate quantification.[1] Action 2: Supplement UV detection with mass detection (LC-MS) for unambiguous peak identification and confirmation.[3][6] Rationale: Mass spectrometry provides molecular weight information, confirming the identity of the impurity peak even at low levels.

Visualizing the Degradation Pathway

The following diagram illustrates the simplified oxidative pathway from Atorvastatin to the Dihydroxy Diketo impurity.

G cluster_main Oxidative Degradation Pathway Atorvastatin Atorvastatin Stress Oxidative Stress (e.g., H₂O₂, O₂, Heat) Atorvastatin->Stress Impurity Dihydroxy Diketo Atorvastatin Impurity Stress->Impurity Oxidation of Side Chain

Caption: Oxidative stress leads to the formation of the Dihydroxy Diketo impurity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This section provides a robust, validated starting point for the detection and quantification of the Dihydroxy Diketo impurity. Method optimization may be required based on specific sample matrices and equipment.

Objective: To accurately quantify the this compound and separate it from the parent API and other known impurities.

1. Materials and Reagents:

  • Atorvastatin Calcium Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Dimethylformamide (DMF) or suitable diluent

2. Chromatographic Conditions:

ParameterSpecification
Column Zorbax Bonus-RP (4.6 x 150 mm, 3.5 µm) or equivalent C18
Mobile Phase A 10 mM Ammonium Acetate buffer, pH adjusted to 4.0 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
22
23
28
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 245 nm[6][7]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

3. Standard and Sample Preparation:

  • Standard Stock Solution (Atorvastatin): Accurately weigh and dissolve Atorvastatin Calcium reference standard in diluent to obtain a concentration of 0.5 mg/mL.

  • Impurity Stock Solution: Accurately weigh and dissolve the Dihydroxy Diketo impurity reference standard in diluent to obtain a concentration of 0.1 mg/mL.

  • Resolution Solution: Spike the Standard Stock Solution with the Impurity Stock Solution to achieve a final impurity concentration of approximately 0.15% relative to Atorvastatin. This solution is used to verify system suitability.

  • Test Sample Preparation: Accurately weigh and dissolve the Atorvastatin API or drug product sample in the diluent to achieve a final concentration of 0.5 mg/mL of Atorvastatin. Sonicate if necessary to ensure complete dissolution.

4. System Suitability:

  • Inject the Resolution Solution.

  • The resolution between the Atorvastatin peak and the Dihydroxy Diketo impurity peak must be greater than 2.0.

  • The tailing factor for the Atorvastatin peak should be less than 1.5.

  • The relative standard deviation (RSD) for six replicate injections of the Atorvastatin peak area should be less than 2.0%.

5. Calculation:

The percentage of the Dihydroxy Diketo impurity is calculated using the following formula, assuming the response factor is similar. For highest accuracy, a response factor should be determined and applied.

% Impurity = (Area_Impurity / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard × 100

Where:

  • Area_Impurity is the peak area of the Dihydroxy Diketo impurity in the sample chromatogram.

  • Area_Standard is the peak area of Atorvastatin in the standard chromatogram.

  • Conc_Standard is the concentration of the Atorvastatin standard (mg/mL).

  • Conc_Sample is the concentration of the sample (mg/mL).

  • Purity_Standard is the purity of the Atorvastatin reference standard.

References

  • S. Singh, et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Chromatographia, 75(3-4), 153-161. [Link]

  • A. C. P. de Oliveira, et al. (2015). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 20(7), 12494-12503. [Link]

  • V. Shinde. (2022). Atorvastatin and it's Impurities: An Overview. Veeprho. [Link]

  • R. N. Rao, et al. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. Rapid Communications in Mass Spectrometry, 22(5), 613-622. [Link]

  • M. Hadzieva Gigovska, et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 195-207. [Link]

  • S. Lane. (n.d.). Quality Control in the Synthesis of Atorvastatin Calcium. Pharmaceutical Networking. [Link]

  • A. Petkovska, et al. (2017). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 22(12), 2175. [Link]

  • S. Singh, et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. ResearchGate. [Link]

  • M. A. T. El-Din, et al. (2014). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 10, 2531-2537. [Link]

  • S. Ertürk, et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1023. [Link]

  • S. Sultana, et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 885-899. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). Atorvastatin Impurities. Anant Labs. [Link]

  • K. V. S. G. Rani, et al. (2013). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 664-668. [Link]

  • Waters Corporation. (2023). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Waters Corporation. [Link]

  • Veeprho. (n.d.). This compound | CAS 1046118-44-8. Veeprho. [Link]

  • J. Stach, et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229-246. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • P. R. Aduri, et al. (2024). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. RASĀYAN Journal of Chemistry, 17(4). [Link]

Sources

Troubleshooting peak tailing and broadening in the analysis of Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Dihydroxy Diketo Atorvastatin Impurity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic issues, specifically peak tailing and broadening, encountered during HPLC analysis. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your method development and routine analysis.

Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing for the this compound. What are the most likely causes?

Peak tailing, where a peak is asymmetrical with a trailing edge, is one of the most common issues in reversed-phase HPLC.[1][2] For a polar molecule like the this compound, which contains hydroxyl, keto, and amide functional groups, the causes are typically rooted in unwanted secondary chemical interactions with the stationary phase or suboptimal mobile phase conditions.[3]

The primary causes include:

  • Secondary Silanol Interactions: This is the most frequent culprit. Standard silica-based C18 and C8 columns have residual, unreacted silanol groups (Si-OH) on their surface.[4][5] These silanols can be acidic and form strong hydrogen bonds or ionic interactions with the polar functional groups on your impurity molecule. This causes some molecules to be retained longer than others, resulting in a "tail".[6][7]

  • Inappropriate Mobile Phase pH: The pH of your mobile phase is a critical parameter that controls the ionization state of both your analyte and the residual silanols.[8][9] If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms will exist, leading to split or tailing peaks.[9][10] Similarly, at mid-range pH values (typically > 3), silanol groups become deprotonated (Si-O⁻), increasing their interaction with protonated basic analytes.[7][11]

  • Column Contamination or Degradation: Over time, columns can accumulate strongly retained sample matrix components or impurities. These contaminants can create new active sites that cause tailing.[2] Column degradation, such as the loss of the bonded phase (e.g., C18) at extreme pH, can also expose more active silanol groups.[10]

  • Analyte or Column Overload: Injecting too much sample mass (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase, leading to peak distortion and tailing.[12][13]

Q2: What is a systematic protocol to eliminate peak tailing for this impurity?

A logical, step-by-step approach is the most efficient way to solve the problem. Start with the easiest and most common fixes.

Step-by-Step Troubleshooting Protocol for Peak Tailing

StepActionRationale & Key Considerations
1 Verify Mobile Phase pH The pH of the mobile phase is the most powerful tool for controlling retention and peak shape of ionizable compounds.[8][14] Action: Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa.[14] For atorvastatin and its impurities, methods often use an acidic pH (e.g., pH 4-5) to suppress the ionization of acidic functional groups and silanols.[15][16] Use a calibrated pH meter for the aqueous portion before mixing with the organic solvent.[11]
2 Optimize Buffer Concentration Buffers are essential for resisting pH changes as the sample is introduced into the mobile phase.[17][18] Action: Ensure your buffer concentration is adequate, typically between 10-50 mM.[1] Insufficient buffering can lead to pH shifts within the column, causing peak distortion.[19][20][21] Common buffers for this analysis include phosphate or acetate.[15][16][22]
3 Consider a Silanol Masking Agent If pH adjustment is not sufficient, residual silanols may be the primary issue. Action: Add a basic competitor, like 0.1% Triethylamine (TEA), to the mobile phase. TEA is a small basic molecule that will preferentially interact with the acidic silanol sites, effectively "masking" them from your analyte.[1] Note: This is an older technique and may not be necessary with modern high-purity columns.
4 Evaluate Your HPLC Column Not all columns are created equal. Column technology has advanced significantly. Action: Use a modern, high-purity silica column that is fully end-capped.[5][7] End-capping uses a small reagent to block most of the residual silanols left after bonding the C18 phase, dramatically reducing secondary interactions.[5][23] If your column is old or has been used extensively, it may be contaminated or degraded. Try flushing it with a strong solvent or replace it.
5 Check for System Issues Though less common for isolated tailing, system issues can contribute. Action: Minimize any extra-column volume (dead volume) by using tubing with the smallest appropriate inner diameter and ensuring all fittings are properly made without gaps.[24]

Below is a workflow diagram to guide your troubleshooting process.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH ≥2 units from pKa? start->check_ph adjust_ph Adjust pH and/or Buffer Concentration check_ph->adjust_ph No check_column Using a Modern, End-Capped Column? check_ph->check_column  Yes adjust_ph->check_ph Re-analyze replace_column Switch to a High-Purity, End-Capped Column check_column->replace_column No check_contamination Is Column Old or Contaminated? check_column->check_contamination  Yes replace_column->check_contamination Re-analyze flush_column Flush or Replace Guard/Analytical Column check_contamination->flush_column Yes check_overload Is Injection Volume/Mass Too High? check_contamination->check_overload  No flush_column->check_overload Re-analyze reduce_injection Reduce Injection Volume/Concentration check_overload->reduce_injection Yes resolved Problem Resolved check_overload->resolved  No reduce_injection->resolved Re-analyze

Caption: Logical workflow for troubleshooting peak tailing.
Q3: My peak isn't tailing, but it's very broad. What causes peak broadening and how is it different from tailing?

Peak broadening (or band broadening) refers to a symmetric increase in peak width, unlike the asymmetry of peak tailing.[12] It indicates a loss of chromatographic efficiency and can compromise resolution between closely eluting peaks.

Key causes of peak broadening include:

  • Extra-Column Volume (Dead Volume): This is a very common cause, especially for early-eluting peaks.[25] It refers to all the volume the sample travels through outside of the column itself (e.g., injector, tubing, detector flow cell). Excessive volume allows the sample band to spread out before and after the separation, resulting in broader peaks.[24]

  • Sample Solvent Mismatch: If you inject your sample in a solvent that is significantly stronger (more organic) than your mobile phase, the sample band will not focus properly at the head of the column. Instead, it spreads out, leading to broad or distorted peaks.[24] Always aim to dissolve your sample in the mobile phase itself or a weaker solvent.

  • Column Void or Channeling: A void is a physical space or gap that forms at the inlet of the column, often due to pressure shocks or dissolution of the silica bed at high pH. This void disrupts the flow path, causing the sample band to spread unevenly and resulting in broad or split peaks.[26]

  • Temperature Mismatch: If the column is heated but the mobile phase entering it is at ambient temperature, viscosity and density gradients can form, disrupting the chromatographic band and causing broadening.[24] Most modern column ovens have a pre-heater to mitigate this.

Q4: How do I systematically troubleshoot peak broadening?

This requires a different diagnostic approach than peak tailing, focusing more on the physical aspects of the HPLC system and column integrity.

G cluster_1 Troubleshooting Peak Broadening start_broad Peak Broadening Observed check_solvent Is Sample Solvent Stronger than Mobile Phase? start_broad->check_solvent change_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->change_solvent Yes check_dead_volume Check for Extra-Column (Dead) Volume check_solvent->check_dead_volume  No change_solvent->check_dead_volume Re-analyze check_fittings Inspect/Remake Fittings, Use Shorter/Narrower Tubing check_dead_volume->check_fittings check_column_void Isolate Column. Suspect Void or Contamination? check_fittings->check_column_void Re-analyze replace_column_broad Reverse Flush (if possible) or Replace Column check_column_void->replace_column_broad Yes check_flow_temp Are Flow Rate and Temperature Optimal? check_column_void->check_flow_temp  No replace_column_broad->check_flow_temp Re-analyze optimize_method Optimize Method Parameters check_flow_temp->optimize_method Yes resolved_broad Problem Resolved check_flow_temp->resolved_broad  No optimize_method->resolved_broad Re-analyze

Sources

Strategies to reduce matrix effects in the LC-MS analysis of Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the LC-MS analysis of Dihydroxy Diketo Atorvastatin Impurity. This impurity, a polar oxidative degradant of Atorvastatin, presents a significant analytical challenge due to its propensity for co-elution with structurally similar compounds and its susceptibility to matrix effects.[1] Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can severely compromise the accuracy, reproducibility, and sensitivity of quantitative LC-MS methods.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource containing troubleshooting strategies and frequently asked questions to mitigate matrix effects and ensure robust, reliable analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the LC-MS analysis of this compound.

Q1: My analyte signal is inconsistent or suppressed across different sample lots. What is the likely cause?

A: This is a classic sign of matrix effects.[2][4] Components in your sample matrix (e.g., plasma, serum, formulation excipients) are likely co-eluting with your analyte and interfering with the ionization process in the mass spectrometer's source.[2][4] This can lead to either ion suppression (decreased signal) or, less commonly, ion enhancement.[2][3] The variability between lots suggests that the composition of the interfering matrix components is not consistent.

Q2: I am using a stable isotope-labeled internal standard (SIL-IS), but still see variability. Why isn't it correcting the problem?

A: While a SIL-IS is the gold standard for correcting matrix effects, it is not infallible.[2][5][6] Several factors could be at play:

  • Extreme Ion Suppression: If the matrix effect is severe, it can suppress the signal of both the analyte and the SIL-IS to a point where sensitivity and reproducibility are compromised.[7][8]

  • Chromatographic Separation: If the SIL-IS does not perfectly co-elute with the analyte, it will not experience the exact same matrix effect, leading to incomplete correction.

  • High Concentration of IS: In some samples, if the SIL-IS concentration is significantly higher than the analyte, it can contribute to the suppression of the analyte signal itself.[2]

Q3: What is the quickest way to determine if I have a matrix effect problem?

A: The post-extraction spike method provides a quantitative assessment of matrix effects.[2] The procedure involves comparing the signal response of an analyte spiked into a blank matrix extract against the response of the analyte in a neat (pure) solvent at the same concentration.[2][9] A significant difference between the two indicates the presence of matrix effects.

Q4: Can I just dilute my sample to reduce matrix effects?

A: Yes, sample dilution is a straightforward strategy to reduce the concentration of interfering matrix components introduced into the system.[2][9] However, this approach is only viable if the resulting analyte concentration remains well above the method's limit of quantitation (LOQ).[9] For trace-level impurity analysis, dilution may compromise the required sensitivity.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance on systematically identifying and mitigating matrix effects.

Guide 1: Optimizing Sample Preparation - The First Line of Defense

Effective sample preparation is the most critical step in minimizing matrix effects by removing interfering components before they reach the LC-MS system.[7][10]

Being a polar degradant, this impurity can be challenging to separate from polar matrix components (e.g., phospholipids in plasma) using simple techniques like protein precipitation (PPT).[1] PPT is often the least effective method, resulting in significant matrix effects due to residual components.[11]

The following diagram outlines a decision-making process for choosing an appropriate sample preparation technique.

Sample_Prep_Workflow start Start: Sample in Complex Matrix (e.g., Plasma, Formulation) check_polarity Analyte (Dihydroxy Diketo Impurity) is Polar? start->check_polarity ppt_check Is Protein Precipitation (PPT) Sufficient? check_polarity->ppt_check Yes ppt Protein Precipitation (PPT) (e.g., Acetonitrile) ppt_check->ppt Attempt First lle_check Liquid-Liquid Extraction (LLE) ppt_check->lle_check No / PPT Fails eval_me Evaluate Matrix Effect (Post-Extraction Spike) ppt->eval_me lle_check->eval_me spe_check Solid-Phase Extraction (SPE) spe_check->eval_me pass Matrix Effect Acceptable? (<15% variation) eval_me->pass finish Proceed to LC-MS Analysis pass->finish Yes reoptimize Re-optimize or Change Method pass->reoptimize No reoptimize->lle_check reoptimize->spe_check mixed_mode Consider Mixed-Mode or Phospholipid Removal SPE reoptimize->mixed_mode mixed_mode->eval_me

Caption: Decision workflow for selecting a sample preparation technique.

TechniquePrincipleProsCons for Polar Impurity
Protein Precipitation (PPT) Protein removal via solvent denaturation.Fast, simple, inexpensive.Ineffective at removing polar interferences like phospholipids; high risk of matrix effects.[9][11]
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids.Can produce very clean extracts.[11]Poor recovery for highly polar analytes which may not partition well into organic solvents.[9]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent.High selectivity, can remove specific interferences.Method development can be complex.
Mixed-Mode SPE Uses multiple retention mechanisms (e.g., reversed-phase and ion exchange).Excellent for removing a wide range of interferences, providing very clean extracts.[11]Higher cost, more complex method development.
Phospholipid Removal Plates Specifically targets and removes phospholipids.Highly effective for plasma/serum; reduces a major source of ion suppression.[8]Specific to phospholipid-containing matrices.

Given the polar nature of the Dihydroxy Diketo impurity, a reversed-phase or mixed-mode cation exchange SPE protocol is recommended for biological matrices.

Objective: To isolate the polar impurity from non-polar and less polar matrix components.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridge (e.g., Oasis MCX)

  • Methanol (conditioning and elution)

  • 2% Formic Acid in Water (equilibration)

  • 2% Ammonium Hydroxide in Methanol (elution)

  • Sample pre-treated with acid (e.g., diluted 1:1 with 4% H3PO4)

Step-by-Step Protocol:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% Formic Acid in Water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash 1 (Polar Interferences): Pass 1 mL of 2% Formic Acid in Water to wash away highly polar interferences.

  • Wash 2 (Non-Polar Interferences): Pass 1 mL of Methanol to wash away lipids and other non-polar interferences.

  • Elute: Elute the this compound with 1 mL of 2% Ammonium Hydroxide in Methanol. The base neutralizes the charged analyte, releasing it from the ion-exchange sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Guide 2: Chromatographic and Mass Spectrometric Optimization

If sample preparation alone is insufficient, further optimization of LC and MS parameters is necessary.

The goal is to achieve chromatographic separation between the analyte and the region of ion suppression.[2][12]

  • Gradient Modification: Lengthening the gradient can improve resolution between the analyte and interfering peaks.[11]

  • Column Chemistry: If using a standard C18 column, consider alternative stationary phases. A column with a polar-embedded phase can provide different selectivity for polar analytes.

  • Mobile Phase pH: Adjusting the mobile phase pH can alter the retention time of the basic impurity relative to matrix components like phospholipids, whose retention is less affected by pH.[11]

  • Use of a Divert Valve: Program a divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, protecting the MS source from contamination.[9]

  • Source Optimization: Carefully optimize MS source parameters (e.g., gas flows, temperatures, voltages) using a post-column infusion setup. This involves infusing a constant flow of the analyte solution post-column while injecting a blank matrix extract.[2][9] This allows you to visualize the exact retention times where ion suppression occurs and adjust chromatographic conditions accordingly.[2]

  • Alternative Ionization: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects from non-volatile salts and polar compounds because ionization occurs in the gas phase.[3][13]

Part 3: Quantifying and Validating Your Strategy

According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), it is essential to demonstrate that matrix effects are controlled and do not compromise the integrity of the data.[14][15][16]

Protocol: Quantitative Assessment of Matrix Factor (MF)

Objective: To calculate the Matrix Factor and determine the effectiveness of your chosen strategy.

Procedure:

  • Prepare Set A: Spike the analyte and SIL-IS into a neat solution (e.g., mobile phase).

  • Prepare Set B: Extract at least six different lots of blank matrix. Spike the analyte and SIL-IS into the post-extracted blank matrix solutions at the same concentration as Set A.

  • Analyze: Inject both sets of samples into the LC-MS system.

  • Calculate:

    • Matrix Factor (MF): (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • IS-Normalized MF: (MF of Analyte) / (MF of SIL-IS)

Acceptance Criteria (as per FDA guidance): The precision of the IS-Normalized MF across the different matrix lots should be ≤15%.[14][15] This demonstrates that while matrix effects may exist, they are consistent and effectively corrected by the internal standard.

Validation_Workflow start Optimized Method (Sample Prep + LC-MS) prep_sets Prepare Samples: Set A (Neat Solution) Set B (Post-Extraction Spike) start->prep_sets analyze Analyze Both Sets by LC-MS prep_sets->analyze calculate Calculate IS-Normalized Matrix Factor (MF) analyze->calculate check_cv Is CV of MF ≤ 15%? calculate->check_cv pass Method Validated for Matrix Effects check_cv->pass Yes fail Method Fails. Return to Optimization. check_cv->fail No

Caption: Workflow for the quantitative validation of matrix effect mitigation.

References

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]

  • LGCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3745. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • van der Zande, M., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

  • Polgár, T., & Vereyken, M. L. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. LCGC Europe. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]

  • Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]

  • Trufelli, H., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Yang, K., et al. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Mass Spectrometry. [Link]

  • Kamal, A. H., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Cappiello, A., et al. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry. [Link]

  • Krynitsky, A. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Reddit. (2022). Accounting for the matrix effect. r/chromatography. [Link]

  • IRIS Institutional Research Information System. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]

  • Veeprho. (n.d.). This compound. Veeprho. [Link]

  • ResearchGate. (2012). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. [Link]

  • Seshachalam, V., & Haribabu, B. (2014). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science. [Link]

  • Gupta, L. K. (2012). Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gupta, L. K. (2012). Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Addressing challenges in the quantification of low-level Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complexities surrounding the quantification of the Dihydroxy Diketo Atorvastatin Impurity. This guide is designed for researchers, scientists, and drug development professionals who are navigating the analytical challenges presented by this specific impurity. Here, we synthesize technical expertise with practical, field-proven insights to empower you to overcome common hurdles in your experiments.

Introduction: The Challenge of a Critical Impurity

The this compound, a polar oxidative degradant, is a critical quality attribute to monitor during the manufacturing and stability testing of Atorvastatin.[1] Its quantification at low levels is essential for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[2][3] However, its unique chemical properties, including increased polarity and altered solubility, present significant analytical challenges, often leading to issues with sensitivity, selectivity, and reproducibility in chromatographic methods.[1][4]

This guide provides a structured approach to troubleshooting common issues, offering detailed protocols and explaining the scientific rationale behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing poor peak shape and tailing for the Dihydroxy Diketo impurity. What are the likely causes and how can I fix it?

A1: Underlying Causes & Solutions

Poor peak shape for this polar impurity is often multifactorial, stemming from secondary interactions with the stationary phase, issues with the mobile phase, or the injection solvent.

  • Expertise & Experience: The two hydroxyl groups and diketo structure of this impurity make it prone to strong interactions with residual silanols on C18 columns, leading to peak tailing.[1] Additionally, a mismatch between the injection solvent and the initial mobile phase composition can cause peak distortion.

  • Troubleshooting Workflow:

    dot graph "Troubleshooting_Peak_Tailing" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#4285F4", arrowhead=vee];

    start [label="Poor Peak Shape Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    subgraph "cluster_Troubleshooting" { label="Troubleshooting Steps"; style=filled; color="#F1F3F4";

    }

    end_node [label="Improved Peak Shape", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end_node; }

    Caption: Logical workflow for troubleshooting poor peak shape.

  • Detailed Protocol: Mobile Phase Optimization

    • Baseline: Prepare your standard mobile phase (e.g., Acetonitrile and water with a buffer).

    • pH Adjustment: Prepare a series of mobile phase B (aqueous) with small pH adjustments using a suitable acid (e.g., 0.1% formic acid). Test pH values in the range of 2.5 to 4.0.

    • Injection and Analysis: Inject a standard solution of the Dihydroxy Diketo impurity with each mobile phase and evaluate the peak asymmetry factor.

    • Data Evaluation: A lower asymmetry factor indicates a more symmetrical peak. Select the pH that provides the best peak shape without compromising the retention of other components.

Q2: My method lacks the required sensitivity to detect the Dihydroxy Diketo impurity at the specified reporting limit. How can I enhance the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

A2: Strategies for Sensitivity Enhancement

Achieving low-level detection is a common hurdle in impurity analysis.[4] A combination of optimizing the detector response and chromatographic conditions is often necessary.

  • Expertise & Experience: While UV detection is common, the chromophore of the Dihydroxy Diketo impurity may not provide a strong response at typical wavelengths. Exploring different detection wavelengths or more sensitive detection techniques can be beneficial. Additionally, concentrating the sample or optimizing the injection volume can improve signal intensity.

  • Trustworthiness through Validation: Any changes made to improve sensitivity must be re-validated to ensure the method remains accurate and precise, in accordance with ICH Q2(R2) guidelines.[5]

StrategyImplementation DetailsExpected Outcome
Detector Wavelength Optimization Perform a UV scan of the impurity standard to identify the wavelength of maximum absorbance (λmax).Increased signal-to-noise ratio.
Increase Injection Volume Carefully increase the injection volume. Be mindful of potential peak distortion due to solvent effects.Proportionally increased peak area.
Sample Concentration If possible, prepare a more concentrated sample solution.Higher analyte concentration leading to a stronger signal.
Advanced Detection Techniques Employ Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) for higher sensitivity.[4][6][7]Significantly lower LOD and LOQ.[8]
  • Authoritative Grounding: The use of advanced detection techniques like mass spectrometry is well-established for impurity identification and quantification, providing both sensitivity and structural confirmation.[9]

Q3: I am struggling with co-elution of the Dihydroxy Diketo impurity with other degradation products or the main Atorvastatin peak. What steps can I take to improve resolution?

A3: Achieving Chromatographic Selectivity

Co-elution is a significant challenge that can lead to inaccurate quantification.[4][6] Method selectivity is paramount for reliable impurity analysis.[10]

  • Expertise & Experience: The polarity of the Dihydroxy Diketo impurity can cause it to elute close to other polar degradants or even the tail of the main active pharmaceutical ingredient (API) peak. Modifying the mobile phase gradient, changing the stationary phase, or adjusting the flow rate can effectively alter the elution profile.

  • Experimental Workflow for Resolution Improvement:

    dot graph "Resolution_Improvement" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#4285F4", arrowhead=vee];

    start [label="Co-elution Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    subgraph "cluster_Optimization" { label="Optimization Strategies"; style=filled; color="#F1F3F4";

    }

    end_node [label="Adequate Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    start -> strat1; start -> strat2; strat1 -> end_node; strat2 -> end_node; start -> strat3; strat3 -> end_node; start -> strat4; strat4 -> end_node; }

    Caption: Strategies to improve chromatographic resolution.

  • Step-by-Step Protocol: Gradient Optimization

    • Initial Run: Perform a run with your current gradient method to establish a baseline chromatogram.

    • Shallow Gradient: Modify the gradient to have a slower increase in the organic mobile phase composition during the expected elution time of the impurity. For example, if the impurity elutes at 20% Acetonitrile, try a segment from 15-25% Acetonitrile over a longer duration.

    • Isocratic Hold: Introduce a short isocratic hold at a mobile phase composition just before the elution of the co-eluting peaks to improve separation.

    • Analysis: Inject the sample with the modified gradient and assess the resolution between the peaks of interest. A resolution value (Rs) of >1.5 is generally considered acceptable.

Q4: How do I confirm the identity of the peak I'm quantifying as the this compound, especially at low levels?

A4: Unambiguous Peak Identification

Correct peak identification is a cornerstone of accurate impurity quantification.

  • Expertise & Experience: While retention time matching with a reference standard is the primary method, it is not foolproof, especially in complex chromatograms. Orthogonal techniques are highly recommended for definitive identification.

  • Self-Validating System for Identification:

    • Reference Standard Co-injection: Spike the sample with a known this compound reference standard. The peak area of the corresponding peak in the chromatogram should increase proportionally.

    • Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer. The detected mass-to-charge ratio (m/z) should correspond to the molecular weight of the this compound (C26H24FNO5, MW: 449.5 g/mol ).[1][11]

    • Forced Degradation Studies: Analyze samples from forced degradation studies (e.g., oxidative stress) where this impurity is expected to form.[9][12][13] The peak should be present or increase in these samples.

  • Authoritative Grounding: The use of LC-MS for impurity identification is a widely accepted and powerful technique in the pharmaceutical industry.[14][15]

Conclusion: A Pathway to Robust Quantification

Addressing the challenges in quantifying the low-level this compound requires a systematic and scientifically grounded approach. By understanding the underlying chemical principles and methodically troubleshooting issues related to peak shape, sensitivity, and selectivity, researchers can develop robust and reliable analytical methods. This guide serves as a foundational resource to navigate these complexities and ensure the quality and safety of Atorvastatin drug products.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24999339, this compound. Retrieved from [Link]

  • El-Deen, A. K., El-Kassem, M. T., & El-Sherif, Z. A. (2023). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Singh, S., Junwal, M., Modhe, G., Kurmi, M., Parashar, N., & Sidduri, P. (2019). Forced degradation study of statins: a review. SciSpace. Retrieved from [Link]

  • Hadzieva Gigovska, M., Petkovska, A., Acevska, J., Nakov, N., Manchevska, B., & Antovska, P. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

  • MDPI. (2020). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Retrieved from [Link]

  • Gigovska, M. H., Petkovska, A., Acevska, J., Nakov, N., Manchevska, B., Antovska, P., ... & Dimitrovska, A. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Semantic Scholar. Retrieved from [Link]

  • ICH. (2014). Validation of Impurity Methods, Part II. Retrieved from [Link]

  • de Souza, T. A., de Oliveira, M. A. L., & de Oliveira, J. E. (2021). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. Retrieved from [Link]

  • Hadzieva Gigovska, M., Petkovska, A., Acevska, J., Nakov, N., Manchevska, B., & Antovska, P. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. ResearchGate. Retrieved from [Link]

  • Patel, D. J., & Patel, D. M. (2019). Various analytical methods for analysis of atorvastatin: A review. ResearchGate. Retrieved from [Link]

  • Stanisz, B., & Kania, L. (2011). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • PubMed. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Retrieved from [Link]

  • Veeprho. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2019). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 1046118-44-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Name: this compound. Retrieved from [Link]

  • FDA. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1046118-44-8. Retrieved from [Link]

  • Kumar, L., & Sonje, V. M. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. Retrieved from [Link]

  • Trajchova Kovachovska, E., Acevska, J., Stefkov, G., Petkovska, A., & Dimitrovska, A. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYANO COLUMN BASED ON CORE-SHELL TECHNOLOGY. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

  • Singh, S., Kurmi, M., Patel, H., & Sidduri, P. (2012). Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method. ResearchGate. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (1984). High-Low Chromatography: Estimating Impurities in HPLC Using a Pair of Sample Injections. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Technical Support Center: Method Robustness for Dihydroxy Diketo Atorvastatin Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method robustness testing of the Dihydroxy Diketo Atorvastatin Impurity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for ensuring your analytical method is reliable and transferable. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

The this compound is a potential degradation product of Atorvastatin, an inhibitor of HMG-CoA reductase used to lower cholesterol.[1] Its structure, containing multiple polar functional groups, can present unique challenges in chromatographic analysis. This guide will provide you with the necessary tools to develop and verify a robust analytical method for its quantification.

Frequently Asked Questions (FAQs)

Q1: What is method robustness and why is it critical in the analysis of impurities like the this compound?

A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[2][3] It is a critical component of method validation as outlined in the ICH Q2(R1) guidelines.[2][4] For an impurity like the this compound, which needs to be accurately quantified at low levels, a robust method ensures that routine variations in a quality control (QC) environment (e.g., different analysts, instruments, or reagent lots) will not lead to out-of-specification (OOS) results.[5][6]

Q2: What are the most critical parameters to investigate during a robustness study for an HPLC method analyzing this impurity?

A2: The most critical parameters are those that are most likely to influence the separation and quantification of the this compound. Given its polar nature, you should focus on:

  • Mobile Phase pH: Small changes in pH can significantly alter the ionization state of the impurity and co-eluting species, affecting retention time and peak shape.

  • Organic Modifier Percentage in Mobile Phase: Variations in the organic-to-aqueous ratio will directly impact the retention time and resolution from Atorvastatin and other impurities.

  • Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics, which can alter selectivity and peak shape.

  • Flow Rate: While often having a less dramatic effect on selectivity, it can influence resolution and analysis time.

  • Wavelength: For UV detection, slight shifts in the detection wavelength can impact the accuracy of quantification.[7]

Q3: My peak shape for the this compound is poor (tailing or fronting). What are the likely causes?

A3: Poor peak shape for a polar analyte like this impurity is a common issue.

  • Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase (e.g., interaction with residual silanols on a C18 column). It can also be caused by a mismatch between the sample solvent and the mobile phase or column overload.

  • Peak Fronting: This is typically a sign of column overload or a sample solvent that is stronger than the mobile phase.[8]

Q4: I am seeing significant shifts in the retention time of the this compound. What should I investigate?

A4: Retention time shifts are a classic sign of a non-robust method. The primary factors to investigate are:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH of the buffer, is a common culprit.

  • Column Equilibration: Insufficient column equilibration time before analysis can lead to drifting retention times.

  • Column Temperature Fluctuations: Inadequate temperature control can cause variability.

  • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention characteristics.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during your analysis.

Issue 1: Poor Resolution Between this compound and an Adjacent Peak
  • Potential Cause 1: Sub-optimal Mobile Phase Composition.

    • Troubleshooting Steps:

      • Adjust Organic Modifier Percentage: Make small, incremental changes (e.g., ±1-2%) to the percentage of the organic solvent in your mobile phase. A lower percentage of organic solvent will generally increase retention and may improve the resolution of early-eluting peaks.

      • Modify Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase by ±0.1-0.2 units. This can alter the charge of the impurity or adjacent peaks, leading to changes in retention and potentially improved separation.

  • Potential Cause 2: Inappropriate Stationary Phase.

    • Troubleshooting Steps:

      • Consider a Different Stationary Phase: If you are using a standard C18 column, the polar nature of the Dihydroxy Diketo impurity might be better suited for a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.[9]

  • Potential Cause 3: Inadequate Method Specificity.

    • Troubleshooting Steps:

      • Perform Forced Degradation Studies: Stress samples of Atorvastatin under various conditions (acidic, basic, oxidative, thermal, photolytic) to ensure that all potential degradation products are identified and that the Dihydroxy Diketo impurity peak is resolved from them.[10][11][12]

Issue 2: Inconsistent Peak Area and Quantification
  • Potential Cause 1: Sample Diluent Issues.

    • Troubleshooting Steps:

      • Ensure Sample is Fully Dissolved: The Dihydroxy Diketo impurity may have different solubility characteristics than Atorvastatin. Ensure your chosen diluent fully solubilizes the impurity. A common diluent for Atorvastatin analysis is a mixture of water and acetonitrile.[13]

      • Match Sample Diluent to Mobile Phase: If possible, dissolve your sample in the initial mobile phase to avoid peak distortion.

  • Potential Cause 2: Integration Errors.

    • Troubleshooting Steps:

      • Optimize Integration Parameters: Review the peak integration parameters in your chromatography data system (CDS). Ensure the baseline is being drawn correctly and that small shoulders or co-eluting peaks are not being improperly integrated.

  • Potential Cause 3: Analyte Instability.

    • Troubleshooting Steps:

      • Evaluate Solution Stability: Analyze the sample and standard solutions over a period of time (e.g., 0, 8, 16, 24 hours) to determine if the impurity is degrading in the analytical solution.[10]

Experimental Protocols for Robustness Testing

The following is a detailed protocol for conducting a robustness study for the HPLC analysis of the this compound, in line with ICH guidelines.[2]

Identification of Parameters and Ranges for Robustness Testing

The first step is to identify the method parameters that will be intentionally varied and to define the range of these variations.

ParameterRecommended VariationRationale
Mobile Phase pH ± 0.2 unitsTo assess the impact of small variations in buffer preparation.
Organic Modifier Percentage ± 2% absoluteTo evaluate the effect of minor errors in mobile phase composition.
Column Temperature ± 5 °CTo determine the influence of oven temperature fluctuations.
Flow Rate ± 0.1 mL/minTo check the method's resilience to minor pump variations.
Wavelength ± 2 nmTo assess the impact of spectrophotometer drift.
Column Lot At least 2 different lotsTo ensure the method is not dependent on a specific column batch.
Analyst At least 2 different analystsTo verify the method's reproducibility with different operators.
Experimental Design and Execution

A one-factor-at-a-time (OFAT) approach can be used, where one parameter is changed while the others are held constant.

Step-by-Step Protocol:

  • Prepare a System Suitability Solution: This solution should contain Atorvastatin and a known quantity of the this compound, along with any other relevant impurities.

  • Establish the Nominal Method: Run the system suitability solution using the standard, validated method parameters. Record the results for the critical performance characteristics.

  • Vary the First Parameter: Adjust the first parameter to its lower limit (e.g., pH - 0.2). Equilibrate the system and inject the system suitability solution in triplicate.

  • Return to Nominal and Vary Again: Return the parameter to its nominal value and then adjust it to its upper limit (e.g., pH + 0.2). Equilibrate and inject the system suitability solution in triplicate.

  • Repeat for All Parameters: Repeat steps 3 and 4 for each of the parameters identified in the table above.

  • Data Analysis: For each condition, calculate the mean, standard deviation, and relative standard deviation (RSD) for the critical performance characteristics.

Acceptance Criteria

The results of the robustness study should be evaluated against pre-defined acceptance criteria.

Performance CharacteristicAcceptance Criteria
Resolution (between Dihydroxy Diketo Impurity and nearest peak) ≥ 1.5
Tailing Factor (for Dihydroxy Diketo Impurity peak) ≤ 2.0
Relative Retention Time (RRT) Shift ≤ 5%
%RSD of Peak Area (for replicate injections) ≤ 5.0%
Impurity Content Variation from Nominal Should not exceed a predefined limit (e.g., ± 15%)

Visualizing Workflows

Robustness Testing Workflow

The following diagram illustrates the logical flow of a robustness study.

Robustness_Workflow start Start Robustness Study define_params Define Critical Parameters & Ranges (e.g., pH, Temp, % Organic) start->define_params prep_sss Prepare System Suitability Solution (API + Impurity) define_params->prep_sss run_nominal Analyze SSS with Nominal Method Parameters prep_sss->run_nominal vary_param Vary One Parameter (e.g., pH +0.2) run_nominal->vary_param analyze_varied Analyze SSS with Varied Parameter vary_param->analyze_varied Yes all_params_done All Parameters Tested? analyze_varied->all_params_done all_params_done->vary_param No compile_data Compile and Analyze Data (Resolution, Tailing, RRT, Area) all_params_done->compile_data Yes check_criteria Compare Results to Acceptance Criteria compile_data->check_criteria pass Method is Robust check_criteria->pass Pass fail Method is Not Robust (Re-evaluate Method Parameters) check_criteria->fail Fail

Caption: Workflow for conducting a robustness study.

Troubleshooting Decision Tree for Peak Tailing

This diagram provides a systematic approach to troubleshooting peak tailing issues.

Tailing_Troubleshooting start Peak Tailing Observed for Dihydroxy Diketo Impurity check_overload Is Peak Overloaded? start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No resolved Peak Shape Improved reduce_conc->resolved change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_ph Is Mobile Phase pH Optimal? check_solvent->check_ph No change_solvent->resolved adjust_ph Adjust pH to Suppress Silanol Interactions (e.g., pH 3-4) check_ph->adjust_ph No check_column Is Column Old or Damaged? check_ph->check_column Yes adjust_ph->resolved replace_column Replace with a New Column (Consider different chemistry) check_column->replace_column Yes check_column->resolved No, issue persists replace_column->resolved

Caption: Decision tree for troubleshooting peak tailing.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Desai, R., & Koradia, S. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. [Link]

  • Reddy, G. S., Reddy, S. P., & Kumar, P. (2011). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Liquid Chromatography & Related Technologies, 34(1), 1-15. [Link]

  • McGovern, P. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Swartz, M. E., & Krull, I. S. (2006). Method Validation and Robustness. LCGC North America, 24(5). [Link]

  • Popova, M., et al. (2018). OPTIMIZATION OF A FORCED DEGRADATION STUDY OF ATORVASTATIN EMPLOYING AN EXPERIMENTAL DESIGN APPROACH. Macedonian Journal of Chemistry and Chemical Engineering, 37(1), 77-88. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Popova, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(1), 77-88. [Link]

  • Trajković-Jolevska, S., et al. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYANO COLUMN. Macedonian Pharmaceutical Bulletin, 68(1), 29-39. [Link]

  • Piponski, M., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MOJ Biorganic & Organic Chemistry, 2(4), 168-175. [Link]

  • Latha, K. P., & Ramachandran, D. (2013). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of ChemTech Research, 5(5), 2429-2435. [Link]

  • Scribd. ICH Q2 Robust. [Link]

  • Veeprho. (2022). Atorvastatin and it's Impurities: An Overview. [Link]

  • Waters Corporation. (2023). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. [Link]

  • Waters Corporation. Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. [Link]

  • Reddy, B. C., et al. (2013). Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 74, 198-210. [Link]

  • Shimadzu. (2023). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. [Link]

  • Piponski, M., et al. (2020). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 25(21), 5028. [Link]

  • El-Kaddar, T., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. [Link]

  • Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-23. [Link]

  • Al-Salman, H. N., et al. (2023). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Molecules, 28(14), 5438. [Link]

Sources

Improving extraction efficiency of Dihydroxy Diketo Atorvastatin Impurity from tablet matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the extraction efficiency of the Dihydroxy Diketo Atorvastatin Impurity from tablet matrices. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of this analytical challenge. Our focus is on providing scientifically sound, experience-driven solutions to common issues encountered in the laboratory.

The this compound is a polar oxidative degradant that can be observed during the manufacturing and stability testing of Atorvastatin.[1] Its unique chemical structure, featuring two hydroxyl groups and a diketo motif, results in increased polarity, which can complicate its extraction and chromatographic analysis.[1] This guide will equip you with the knowledge to overcome these challenges and achieve accurate and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the extraction and analysis of the this compound.

Question 1: Why am I observing low recovery of the this compound?

Answer: Low recovery is a frequent challenge and can stem from several factors related to the impurity's polarity and potential interactions within the tablet matrix.

  • Inadequate Solvent Polarity: The this compound is more polar than the parent Atorvastatin molecule.[1] Your extraction solvent may not be polar enough to efficiently solvate and extract this impurity from the tablet excipients.

    • Solution: Increase the polarity of your extraction solvent. Consider solvent mixtures such as methanol/water or acetonitrile/water in varying ratios. A systematic approach, starting with a 50:50 mixture and incrementally increasing the aqueous component, is recommended.

  • Drug-Excipient Interactions: Certain excipients commonly used in tablet formulations can interact with the impurity, hindering its extraction. For instance, binding agents or fillers might physically entrap the impurity, or acidic excipients could alter the impurity's ionization state, affecting its solubility.

    • Solution:

      • pH Adjustment: Atorvastatin's solubility is pH-dependent, and this property can extend to its impurities.[2][3] Experiment with adjusting the pH of your extraction solvent. Since Atorvastatin's solubility increases in alkaline conditions, a slightly basic extraction medium might improve the recovery of this impurity.[3]

      • Sonication and Mechanical Disruption: Ensure the tablet is thoroughly disintegrated. Increase sonication time or incorporate a mechanical homogenization step to break down the tablet matrix and facilitate solvent penetration.

  • Incomplete Dissolution of the Tablet Matrix: If the tablet matrix is not fully dissolved, the impurity can remain trapped within the undissolved components.

    • Solution: Visually inspect the sample after extraction to ensure complete dissolution. If undissolved particulate matter is present, reconsider your solvent choice and mechanical disruption methods.

Question 2: I'm seeing high variability in my results. What are the likely causes?

Answer: High variability, or poor precision, often points to inconsistencies in sample preparation and handling.

  • Inconsistent Sample Homogenization: If the crushed tablet powder is not uniform, different aliquots will contain varying amounts of the drug and its impurities.

    • Solution: Ensure a consistent and thorough tablet crushing and powder blending procedure. Use of a validated milling or grinding process is advisable for batch analysis.

  • Sample Solution Instability: Atorvastatin and its impurities can be susceptible to degradation in solution, especially under certain light and temperature conditions.[4][5]

    • Solution: Protect your sample solutions from light by using amber vials. Analyze samples promptly after preparation, or conduct a solution stability study to determine the maximum allowable time between preparation and analysis. Storing samples at refrigerated temperatures (2-8 °C) can also mitigate degradation.[4]

  • Inconsistent Extraction Time and Temperature: Variations in these parameters can lead to differing extraction efficiencies between samples.

    • Solution: Standardize the extraction time and temperature for all samples. Use a temperature-controlled sonicator or shaker to maintain consistency.

Question 3: The impurity peak is showing poor chromatographic peak shape (e.g., tailing, fronting). How can I improve this?

Answer: Poor peak shape can be an indicator of secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: The polar nature of the this compound can lead to interactions with residual silanol groups on the surface of C18 columns, causing peak tailing.

    • Solution:

      • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.

      • Mobile Phase pH Adjustment: Adjusting the mobile phase pH can suppress the ionization of silanol groups. A slightly acidic mobile phase (pH 3-4) is often effective.

      • Consider an Alternative Stationary Phase: A phenyl-hexyl column can sometimes provide better peak shape for polar compounds compared to a traditional C18 column.[6]

  • Mobile Phase Mismatch with Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Where possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for extraction, minimize the injection volume to reduce its impact on peak shape.

Question 4: I am having difficulty separating the this compound from other degradation products or excipients. What can I do?

Answer: Co-elution is a common challenge in impurity analysis. A systematic approach to method development is key to achieving adequate resolution.

  • Gradient Optimization: An isocratic method may not provide sufficient resolving power for complex mixtures of impurities.

    • Solution: Develop a gradient elution method. Start with a shallow gradient and then systematically adjust the gradient slope and time to improve the separation of the target impurity from adjacent peaks.

  • Mobile Phase Composition: The choice of organic modifier and aqueous phase can significantly impact selectivity.

    • Solution:

      • Organic Modifier: Evaluate both acetonitrile and methanol. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

      • Aqueous Phase: Experiment with different buffers (e.g., ammonium formate, ammonium acetate) and pH levels to exploit differences in the ionization of the analytes.[7][8]

  • Column Chemistry and Dimensions: The choice of stationary phase and column dimensions plays a crucial role in resolution.

    • Solution:

      • Particle Size: Consider using a column with smaller particle size (e.g., sub-2 µm) for higher efficiency and better resolution.

      • Column Length: A longer column will provide more theoretical plates and can improve separation, though it will also increase analysis time.

      • Alternative Selectivity: If a C18 column does not provide adequate separation, explore other stationary phases like phenyl-hexyl or cyano columns.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical extraction conditions for this compound?

A1: While the optimal conditions will be matrix-dependent, a good starting point for method development is a mixture of acetonitrile and water (e.g., 50:50 v/v) with sonication for 20-30 minutes. The final concentration of the sample solution should be such that the expected impurity concentration falls within the validated range of the analytical method.

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: The most definitive method for peak identification is to use a reference standard of the this compound. If a standard is not available, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the impurity.[4][9]

Q3: What are the regulatory expectations for the analysis of this impurity?

A3: Regulatory bodies like the FDA and international guidelines such as ICH (International Council for Harmonisation) have specific requirements for the reporting, identification, and qualification of impurities in drug products.[10][11][12][13] The thresholds for these actions are typically based on the maximum daily dose of the drug.[6][10] It is essential to validate your analytical method according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[14]

Q4: Can forced degradation studies help in developing a suitable extraction method?

A4: Yes, forced degradation studies are invaluable.[7][15] By subjecting the drug product to stress conditions (e.g., acid, base, oxidation, heat, light), you can intentionally generate the this compound and other degradation products.[4][5][16][17][18] This allows you to develop and optimize an extraction and chromatographic method that is "stability-indicating," meaning it can separate the impurity from the active pharmaceutical ingredient (API) and other potential degradants.

Experimental Protocols and Data

Table 1: Starting Parameters for Extraction Method Development
ParameterRecommended Starting ConditionRationale
Extraction Solvent Acetonitrile:Water (50:50, v/v)Balances polarity to extract both the API and the more polar impurity.
Sample Preparation Crush one tablet to a fine, uniform powder.Ensures homogeneity and maximizes surface area for extraction.
Extraction Volume 10 mLA sufficient volume to ensure complete immersion of the powder.
Extraction Technique Sonication for 30 minutesProvides mechanical energy to disrupt the tablet matrix and enhance dissolution.
Post-Extraction Centrifuge at 4000 rpm for 10 min, filter supernatant through a 0.45 µm filter.Removes insoluble excipients and protects the HPLC system.
Protocol 1: Basic Extraction Procedure
  • Accurately weigh the powder equivalent to one tablet and transfer it to a suitable volumetric flask.

  • Add the extraction solvent (e.g., Acetonitrile:Water, 50:50 v/v) to approximately 70% of the final volume.

  • Sonicate for 30 minutes in a temperature-controlled water bath.

  • Allow the solution to cool to room temperature.

  • Dilute to the final volume with the extraction solvent and mix thoroughly.

  • Centrifuge an aliquot of the solution for 10 minutes at 4000 rpm.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Visualizing the Workflow and Troubleshooting Logic

Diagram 1: Extraction and Analysis Workflow

G cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Tablet Tablet Sample Crush Crush to Fine Powder Tablet->Crush Weigh Weigh Powder Crush->Weigh AddSolvent Add Extraction Solvent Weigh->AddSolvent Sonicate Sonicate AddSolvent->Sonicate Dilute Dilute to Volume Sonicate->Dilute Centrifuge Centrifuge Dilute->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter HPLC HPLC-UV/MS Analysis Filter->HPLC Data Data Review HPLC->Data

Caption: Standard workflow for tablet sample extraction and analysis.

Diagram 2: Troubleshooting Logic for Low Recovery

G Start Low Recovery Observed CheckSolvent Is Solvent Polarity Sufficient? Start->CheckSolvent CheckpH Is Extraction pH Optimized? CheckSolvent->CheckpH Yes IncreasePolarity Increase Aqueous Content in Solvent CheckSolvent->IncreasePolarity No CheckDisruption Is Matrix Disruption Complete? CheckpH->CheckDisruption Yes AdjustpH Test Acidic/Basic/Neutral pH CheckpH->AdjustpH No IncreaseSonication Increase Sonication Time/ Use Homogenizer CheckDisruption->IncreaseSonication No Reanalyze Re-analyze Sample CheckDisruption->Reanalyze Yes IncreasePolarity->Reanalyze AdjustpH->Reanalyze IncreaseSonication->Reanalyze

Caption: Decision tree for troubleshooting low impurity recovery.

References

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. (n.d.). MDPI. Retrieved from [Link]

  • Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (n.d.). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Forced degradation study of statins: a review. (n.d.). SciSpace. Retrieved from [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Optimization of a forced degradation study of atorvastatin employing an experimental design approach. (2018, November 15). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

  • Optimization of a forced degradation study of atorvastatin employing an experimental design approach. (2018, November 15). Semantic Scholar. Retrieved from [Link]

  • Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. (n.d.). MDPI. Retrieved from [Link]

  • Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR. (n.d.). PubMed. Retrieved from [Link]

  • ICH Q3BR Guideline Impurities in New Drug Products. (n.d.). IKEV. Retrieved from [Link]

  • ICH guidelines on impurities in new drug products.pptx. (n.d.). Retrieved from [Link]

  • Various analytical methods for analysis of atorvastatin: A review. (2019, June 15). Retrieved from [Link]

  • Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. (2019, September 25). Retrieved from [Link]

  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024, October 1). PubMed. Retrieved from [Link]

  • Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of Impurity Methods, Part II. (2014, August 22). Retrieved from [Link]

  • Method for separating and/or detecting impurities in atorvastatin calcium. (n.d.). Google Patents.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Guidance For Industry Analytical Procedures and Methods Validation. (n.d.). Scribd. Retrieved from [Link]

  • Atorvastatin and it's Impurities: An Overview. (2022, September 9). Veeprho. Retrieved from [Link]

  • This compound | CAS 1046118-44-8. (n.d.). Veeprho. Retrieved from [Link]

  • Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Determining method of atorvastatin calcium related substance. (n.d.). Google Patents.
  • Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Science of Formulation: Exploring Atorvastatin Calcium Excipients and Their Impact. (n.d.). Retrieved from [Link]

  • Disproportionation of the calcium salt of atorvastatin in the presence of acidic excipients. (n.d.). ResearchGate. Retrieved from [Link]

  • ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF DIFFERENT FORMS OF ATORVASTATIN CALCIUM IN DIRECT COMPRESSION TABLET FORMULAS. (n.d.). Farmacia Journal. Retrieved from [Link]

  • Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. (n.d.). Waters Corporation. Retrieved from [Link]

  • Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. (n.d.). Waters Corporation. Retrieved from [Link]

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Compatibility Studies of Atorvastatin Calcium with Selected Excipients By Means of Thermal and FT-IR Spectroscopic Methods for the Development of Immediate Release Tablet. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Dissolution Study of Atorvastatin Calcium Tablets in Indonesia. (2024, February 28). Retrieved from [Link]

  • Development of co-processed excipients in the design and evaluation of atorvastatin calcium tablets by direct compression method. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the identification and quantification of Dihydroxy Diketo Atorvastatin Impurity, a critical quality attribute in the manufacturing of Atorvastatin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, ensuring a robust and transferable analytical approach.

Introduction: The Significance of this compound

Atorvastatin is a leading synthetic lipid-lowering agent.[1] During its synthesis and storage, various impurities can arise, one of which is the this compound (CAS 1046118-44-8).[2][3][4] This impurity is a polar oxidative degradant, and its presence can impact the safety and efficacy of the final drug product.[2] Therefore, robust and reliable analytical methods are essential for its monitoring and control to ensure compliance with regulatory standards.[2] This guide will compare the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound Profile:

Parameter Value Source
CAS Number 1046118-44-8[2][3][4][5]
Molecular Formula C26H24FNO5[2][3][4][6]
Molecular Weight 449.5 g/mol [2][6]
IUPAC Name 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide[2][6]
Nature Polar oxidative degradant[2]

Regulatory Framework: A Foundation for Method Validation

The analysis of drug impurities is strictly governed by international regulatory bodies. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures and setting impurity thresholds.

  • ICH Q2(R1) - Validation of Analytical Procedures : This guideline outlines the validation characteristics needed for various analytical tests, ensuring data is reliable and reproducible.[7]

  • ICH Q3A(R2) - Impurities in New Drug Substances : This guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[8]

  • ICH Q3B(R2) - Impurities in New Drug Products : This guideline extends the principles of Q3A to the finished drug product, considering degradation products that may form over time.[8]

These guidelines underscore the necessity of well-characterized and validated analytical methods to ensure patient safety.

Comparative Analysis of Analytical Methodologies

The two primary techniques for the analysis of this compound are HPLC-UV and LC-MS. The choice between these methods depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth structural elucidation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantitative analysis.[9]

The polarity of the this compound dictates the choice of a reversed-phase HPLC method.[2] A C18 column is a common choice, providing a hydrophobic stationary phase that retains the relatively non-polar Atorvastatin and its less polar impurities, while allowing the more polar Dihydroxy Diketo impurity to elute at a reasonable retention time. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation between the active pharmaceutical ingredient (API) and its impurities. A gradient elution is often employed to resolve a wide range of polar and non-polar compounds in a single run. The UV detector is set at a wavelength where both Atorvastatin and the impurity exhibit significant absorbance, often around 248 nm, to ensure sensitive detection.[7]

The following protocol is a representative example of a validated HPLC-UV method for the analysis of Atorvastatin and its impurities.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for Atorvastatin and its impurities.
Mobile Phase A Ammonium acetate buffer (pH 4.0)Buffering agent to control the ionization state of the analytes and improve peak shape.
Mobile Phase B Acetonitrile:Tetrahydrofuran (70:5, v/v)Organic modifiers to control the elution strength. Tetrahydrofuran can improve the peak shape of certain compounds.
Gradient Time (min)%B
025
2070
2570
2625
3025
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 248 nmWavelength of maximum absorbance for Atorvastatin and many of its impurities.
Injection Volume 10 µLA standard injection volume to ensure good sensitivity without overloading the column.
Column Temperature 30 °CControlled temperature to ensure reproducible retention times.

This protocol is a composite representation from multiple sources and should be validated in the user's laboratory.

Validation Parameter Typical Acceptance Criteria Example Performance Data
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.03%

Data presented are representative values from literature and should be established for each specific laboratory and method.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an invaluable tool for impurity identification and characterization.[10]

While HPLC-UV is excellent for quantification, it provides limited structural information. LC-MS, on the other hand, can provide the molecular weight of the impurity, and with tandem mass spectrometry (MS/MS), it can provide fragmentation patterns that are crucial for structural elucidation.[10] This is particularly important for unknown impurities discovered during forced degradation studies. The chromatographic conditions for LC-MS are often similar to those for HPLC-UV, but the mobile phase components must be volatile (e.g., ammonium acetate or ammonium formate instead of phosphate buffers) to be compatible with the mass spectrometer's ion source.

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition Rationale
LC System UPLC or HPLC systemUPLC can provide faster analysis and better resolution.
Column C18, 50 x 2.1 mm, 1.7 µmSmaller particle size for higher efficiency and faster separations.
Mobile Phase A 0.1% Formic acid in waterVolatile buffer for MS compatibility.
Mobile Phase B 0.1% Formic acid in acetonitrileVolatile organic modifier.
Gradient Optimized for separationA fast gradient is often used for rapid screening.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF for high-resolution mass accuracy and structural elucidation; QqQ for high-sensitivity quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveAtorvastatin and its impurities ionize well in positive mode.
Scan Mode Full Scan (for identification) or Multiple Reaction Monitoring (MRM) (for quantification)Full scan provides a broad overview of all ions; MRM provides high selectivity and sensitivity for target analytes.

This protocol is a composite representation from multiple sources and should be validated in the user's laboratory.

Validation Parameter Typical Acceptance Criteria Example Performance Data
Mass Accuracy < 5 ppm2 ppm
Linearity (r²) ≥ 0.990.998
Accuracy (% Recovery) 80.0% - 120.0%95.0% - 105.0%
Precision (% RSD) ≤ 15%< 10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3< 0.005%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.015%

Data presented are representative values from literature and should be established for each specific laboratory and method.

Inter-laboratory Comparison: A Practical Perspective

Challenges in Analytical Method Transfer

Transferring an analytical method from a developing laboratory to a receiving laboratory can present several challenges:[11][12][13]

  • Differences in instrumentation : Even with the same model of instrument, subtle differences in performance can affect the results.

  • Variability in reagents and columns : Different batches of solvents, reagents, and chromatographic columns can lead to variations in retention times and peak shapes.

  • Analyst technique and training : The experience and training of the analyst can have a significant impact on the quality of the data.

  • Ambiguity in the method description : A poorly written analytical procedure can be interpreted differently by different analysts.

Best Practices for Successful Method Transfer

To mitigate these challenges, the following best practices are recommended:

  • A well-documented and robust method : The method should be thoroughly validated and the analytical procedure should be written in a clear and unambiguous manner.

  • A formal method transfer protocol : This document should outline the scope, procedures, and acceptance criteria for the transfer.

  • Open communication between laboratories : The transferring and receiving laboratories should have open lines of communication to discuss any issues that may arise.

  • Co-validation or comparative testing : The receiving laboratory should perform a set of experiments to demonstrate that they can achieve comparable results to the transferring laboratory.

Visualization of Workflows

HPLC-UV Method Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45µm filter Dissolution->Filtration HPLC_System HPLC System (Pump, Autosampler, Column Oven) Filtration->HPLC_System Inject C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (248 nm) C18_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification Report Report Quantification->Report

Caption: Workflow for HPLC-UV analysis of this compound.

LC-MS Method Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.22µm filter Dissolution->Filtration LC_System UPLC/HPLC System Filtration->LC_System Inject C18_Column C18 Column LC_System->C18_Column MS_Detector Mass Spectrometer (ESI+) C18_Column->MS_Detector Mass_Spectrum Mass_Spectrum MS_Detector->Mass_Spectrum Ion Signal Identification Identification by m/z Mass_Spectrum->Identification Fragmentation Fragmentation Analysis (MS/MS) Identification->Fragmentation Report Report Fragmentation->Report

Sources

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Atorvastatin and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the critical task of separating atorvastatin from its impurities. In the landscape of pharmaceutical analysis, the purity of an active pharmaceutical ingredient (API) is paramount. Atorvastatin, a widely prescribed statin for lowering cholesterol, is no exception.[1][][3] Ensuring its purity requires robust analytical methods capable of resolving the API from a spectrum of potential impurities that may arise during synthesis or degradation.[4]

This guide provides an in-depth comparison of different High-Performance Liquid Chromatography (HPLC) columns for this specific application. We will move beyond a simple cataloging of options to explain the "why" behind the choices, empowering you to select the most suitable column for your analytical needs, be it for routine quality control or in-depth impurity profiling.

The Critical Role of Chromatography in Atorvastatin Purity Analysis

Atorvastatin's chemical structure presents a unique set of challenges and opportunities for chromatographic separation. The presence of multiple chiral centers, aromatic rings, and polar functional groups means that subtle differences in stationary phase chemistry can lead to significant variations in selectivity and resolution.[4][5] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) prescribe specific HPLC methods for impurity testing, highlighting the regulatory importance of this analysis.[6][7][8][9][10] However, with advancements in column technology, there is often room for significant improvement in terms of analysis time, solvent consumption, and overall efficiency.[6][8]

This guide will focus on the most commonly employed reversed-phase columns and also touch upon chiral separations, providing a holistic view of the available chromatographic tools.

Understanding the Separation: A Primer on Reversed-Phase Chromatography

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis.[11][12][13] In this mode, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.[13] For atorvastatin and its impurities, which possess a range of polarities, reversed-phase HPLC offers excellent versatility.

The choice of stationary phase is a critical parameter that dictates the selectivity of the separation. We will compare the performance of three commonly used reversed-phase stationary phases: C18, C8, and Phenyl-Hexyl.

Head-to-Head Comparison: C18, C8, and Phenyl-Hexyl Columns

The selection of a reversed-phase column hinges on the specific separation goals. A longer alkyl chain, for instance, generally provides greater retention for non-polar compounds.[14][15]

Column TypeStationary PhasePrimary Interaction MechanismIdeal for...
C18 (Octadecylsilane) Octadecyl groups bonded to silicaStrong hydrophobic interactionsGeneral purpose, high retention of non-polar compounds. Often the first choice for method development.[12][14][16]
C8 (Octylsilane) Octyl groups bonded to silicaModerate hydrophobic interactionsAnalytes that are too strongly retained on C18, offering shorter analysis times. The EP monograph for atorvastatin impurities testing recommends a C8 column.[6][7][14][17]
Phenyl-Hexyl Phenyl rings with a hexyl linker bonded to silicaπ-π interactions, hydrophobic interactionsAromatic and unsaturated compounds, offering alternative selectivity to alkyl chains.[16][18]

C18 Columns: The Industry Standard

C18 columns are the most widely used in reversed-phase HPLC due to their high hydrophobicity and broad applicability.[19] For atorvastatin, a C18 column can provide excellent retention and resolution of the main component from many of its impurities. The USP method for atorvastatin impurities utilizes a C18 (L1) column.[6] Modern C18 columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) can offer significantly faster analysis times and higher efficiency.[6][20]

C8 Columns: A Faster Alternative

With a shorter alkyl chain, C8 columns exhibit less retention for non-polar compounds compared to C18 columns.[14][15] This can be advantageous when dealing with highly retained impurities or when faster analysis times are desired. The European Pharmacopoeia (EP) recommends an octylsilyl C8 (L7) column for atorvastatin impurity testing, demonstrating its suitability for this application.[6][7]

Phenyl-Hexyl Columns: Leveraging Alternative Selectivity

Phenyl-Hexyl columns introduce a different separation mechanism through π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[16][18] Given that atorvastatin and several of its impurities contain multiple aromatic rings, this type of column can offer unique selectivity and potentially resolve critical pairs that are challenging to separate on traditional alkyl chain columns. The hexyl linker provides a degree of hydrophobic interaction, making it a versatile choice.[18]

The Chiral Dimension: Separating Atorvastatin's Stereoisomers

Atorvastatin possesses two stereogenic centers, meaning it can exist as four stereoisomers.[21] The therapeutically active form is the (3R,5R)-enantiomer.[21] Regulatory bodies require the control of enantiomeric purity, necessitating the use of chiral chromatography.[21][22][23]

For this purpose, polysaccharide-based chiral stationary phases (CSPs) are commonly employed. Columns such as Chiralcel® OD-RH and Chiralpak® AD-H have been successfully used for the enantioselective separation of atorvastatin diastereomers.[21][22][23][24] These separations are typically performed in normal-phase mode, using a non-polar mobile phase like n-hexane and an alcohol modifier.[22][23]

Experimental Protocols

To provide a practical framework, the following are representative starting methodologies for comparing the performance of different columns. These should be considered as starting points for method development and optimization.

Experimental Workflow: Column Comparison

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Atorvastatin & Impurity Standards hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_c18 Inject on C18 Column hplc_system->inject_c18 inject_c8 Inject on C8 Column hplc_system->inject_c8 inject_phenyl Inject on Phenyl-Hexyl Column hplc_system->inject_phenyl collect_data Collect Chromatograms inject_c18->collect_data inject_c8->collect_data inject_phenyl->collect_data compare_params Compare Retention Time, Resolution, Tailing Factor collect_data->compare_params select_column Select Optimal Column compare_params->select_column

Caption: Workflow for comparing HPLC columns.

Reversed-Phase HPLC Method for Impurity Profiling
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 244 nm

  • Injection Volume: 10 µL

  • Columns to be Tested:

    • C18, 4.6 x 150 mm, 3.5 µm

    • C8, 4.6 x 150 mm, 3.5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

Chiral HPLC Method for Enantiomeric Purity
  • Mobile Phase: n-Hexane: 2-Propanol (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm[22]

  • Injection Volume: 10 µL

  • Column to be Tested: Chiralcel® OD-RH or similar polysaccharide-based CSP

Data Presentation: What to Expect

The performance of each column should be evaluated based on key chromatographic parameters.

ParameterC18 ColumnC8 ColumnPhenyl-Hexyl Column
Retention Time of Atorvastatin LongerShorterIntermediate
Resolution (Critical Pairs) Good for many impuritiesMay be better for some polar impuritiesPotentially superior for aromatic impurities
Tailing Factor Generally < 1.5Generally < 1.5Generally < 1.5
Selectivity (α) High for hydrophobic impuritiesModerateDifferent selectivity profile, especially for aromatic compounds

Logical Relationships in Column Selection

The choice of column is a logical process based on the physicochemical properties of the analytes and the desired outcome of the separation.

G cluster_properties Analyte Properties cluster_columns Column Selection hydrophobicity High Hydrophobicity c18 C18 Column hydrophobicity->c18 Strong Retention aromaticity High Aromaticity phenyl Phenyl-Hexyl Column aromaticity->phenyl π-π Interactions polarity High Polarity c8 C8 Column polarity->c8 Reduced Retention chirality Chiral Centers chiral Chiral Column chirality->chiral Enantioseparation

Caption: Logic for selecting the appropriate HPLC column.

Conclusion and Recommendations

The selection of the optimal HPLC column for the separation of atorvastatin and its impurities is a multi-faceted decision.

  • For routine quality control and general impurity profiling , a C18 column with modern particle technology (e.g., core-shell or sub-2 µm) is an excellent starting point, offering high efficiency and good resolving power.[6][25]

  • If faster analysis times are a priority or if certain impurities are too strongly retained on a C18 phase, a C8 column is a logical choice and is supported by the European Pharmacopoeia.[6][7]

  • When encountering co-eluting aromatic impurities , a Phenyl-Hexyl column should be investigated for its alternative selectivity based on π-π interactions.[16][18]

  • For the crucial determination of enantiomeric purity , a dedicated chiral stationary phase is non-negotiable.[21][22][23][24]

Ultimately, the best approach is empirical. By systematically evaluating these different column chemistries using the outlined experimental protocols, you can confidently select the column that provides the most robust, reliable, and efficient separation for your specific atorvastatin sample. This will not only ensure the quality of your product but also streamline your analytical workflow.

References

  • Development and Validation of Rapid Resolution RP-HPLC Method for Simultaneous Determination of Atorvastatin and Related Compounds by Use of Chemometrics. Taylor & Francis Online.
  • Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences.
  • Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI.
  • Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences.
  • Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave online.
  • Method development for atorvast
  • Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Agilent.
  • Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvast
  • A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry.
  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
  • (PDF) NOVEL HPLC METHOD FOR QUANTIFICATION OF ATORVASTATIN AND ITS IMPURITIES IN TABLETS ON DIFFERENT CHROMATOGRAPHIC COLUMNS.
  • Reversed Phase HPLC Columns. Phenomenex.
  • How to choose reversed-phase HPLC column C18, C8, C4.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
  • Chiral screening approach of Atorvastatin diasterteomers by HPLC methods.
  • Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvast
  • Choosing Right Column for Reverse Phase HPLC Separ
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • (PDF) Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets.
  • Atorvast
  • Atorvastatin and it's Impurities: An Overview. Veeprho.
  • Atorvastatin-impurities.
  • Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for the development and cross-validation of analytical methods for a specific oxidative degradant of Atorvastatin, the Dihydroxy Diketo Atorvastatin Impurity. As pharmaceutical development accelerates, ensuring the accuracy and consistency of impurity analysis across different laboratories, instruments, and even analytical techniques is paramount. This document moves beyond rote procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and defensible analytical strategy.

Introduction: The Critical Role of Impurity Profiling

Atorvastatin is a widely prescribed medication for lowering blood cholesterol.[1] During its synthesis and storage, or due to environmental factors like heat and oxidation, impurities can form.[2][3] The "this compound" (CAS 1046118-44-8) is an oxidative degradant characterized by the presence of two additional hydroxyl groups and a diketo structure.[4] Its increased polarity compared to the parent drug substance makes its accurate quantification essential for ensuring the safety and efficacy of the final drug product.[4]

Regulatory bodies like the FDA and international standards such as the International Council for Harmonisation (ICH) mandate rigorous validation of analytical procedures to prove they are fit for purpose.[5][6][7] Cross-validation is a critical extension of this process, demonstrating that a method produces consistent and reliable results across different laboratories, analysts, or equipment.[8][9] This guide will detail a practical approach to developing two distinct analytical methods and then cross-validating them in accordance with ICH Q2(R1) guidelines.[10]

Method Development Strategy: Embracing Orthogonality

To achieve a truly robust cross-validation, it is best practice to develop two methods based on different, or "orthogonal," analytical principles. This minimizes the risk of a systematic bias going undetected. For the this compound, we will develop a primary Reversed-Phase Ultra-High-Performance Liquid Chromatography (UPLC) method coupled with UV detection, prized for its speed and efficiency, and a secondary, orthogonal High-Performance Liquid Chromatography (HPLC) method with a different column chemistry and mobile phase pH to alter selectivity.

Analyte Characterization
  • Compound Name: this compound

  • CAS Number: 1046118-44-8[11]

  • Molecular Formula: C₂₆H₂₄FNO₅[12]

  • Molecular Weight: 449.5 g/mol [4]

  • Key Structural Features: The presence of hydroxyl and ketone groups increases the molecule's polarity relative to Atorvastatin. This is a key consideration for chromatographic method development.

Primary Analytical Method (Method A): Rapid UPLC-UV

The primary objective here is a rapid, high-resolution method suitable for routine quality control.

Experimental Protocol: Method A
  • Instrumentation: Acquity UPLC H-Class System with a Photodiode Array (PDA) Detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the Atorvastatin core, while the 1.7 µm particle size ensures high efficiency and resolution, critical for separating closely related impurities.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A low pH mobile phase ensures that any acidic or basic functional groups on the analyte and parent drug are in a consistent protonation state, leading to sharper, more symmetrical peaks.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 70 30
    5.0 0.4 40 60
    5.1 0.4 10 90
    6.0 0.4 10 90
    6.1 0.4 70 30

    | 7.0 | 0.4 | 70 | 30 |

  • Detection: UV at 245 nm.[13]

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

Orthogonal Analytical Method (Method B): Selectivity-Focused HPLC-UV

The secondary method is designed to provide a different selectivity profile, ensuring that no impurities are co-eluting with the Dihydroxy Diketo impurity or the parent peak in Method A.

Experimental Protocol: Method B
  • Instrumentation: Agilent 1260 Infinity II HPLC with a Diode Array Detector (DAD).

  • Column: Zorbax Bonus-RP, 3.5 µm, 4.6 x 150 mm.

    • Rationale: The Bonus-RP column has a polar-embedded group, offering a different retention mechanism and selectivity compared to a standard C18. This is a classic orthogonal approach.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.8 with phosphoric acid.

    • B: Acetonitrile.

    • Rationale: Operating at a near-neutral pH will alter the ionization state of the molecules compared to the acidic conditions in Method A, significantly changing the elution order and selectivity.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 1.2 80 20
    15.0 1.2 30 70
    15.1 1.2 80 20

    | 20.0 | 1.2 | 80 | 20 |

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

The Cross-Validation Workflow

Cross-validation serves to verify that a validated method can produce consistent and reliable results under different conditions, such as in a different laboratory.[8] The process involves a direct comparison of analytical results obtained from both methods.

CrossValidationWorkflow start Start: Prepare Homogenous Sample Batch methodA Analyze Samples using Method A (Primary UPLC) start->methodA methodB Analyze Samples using Method B (Orthogonal HPLC) start->methodB dataA Generate Data Set A (Impurity %) methodA->dataA dataB Generate Data Set B (Impurity %) methodB->dataB compare Statistical Comparison (e.g., t-test, F-test) dataA->compare dataB->compare acceptance Results Meet Pre-defined Acceptance Criteria? compare->acceptance pass Conclusion: Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies & Re-evaluate Methods acceptance->fail No

Fig 1. Workflow for Cross-Validation of Analytical Methods.
Cross-Validation Protocol
  • Sample Preparation: Prepare a homogenous sample of Atorvastatin drug substance spiked with a known quantity of the this compound (e.g., at the reporting threshold of 0.1%). Also, use a batch from a forced degradation study where the impurity is present.[14]

  • Analysis: Analyze the same set of samples (n=6) using both the validated Method A and the validated Method B.

  • Data Comparison: The core of the cross-validation is the comparison of the quantitative results for the impurity.

Data Comparison and Acceptance Criteria

The results from both methods must be statistically compared to ensure they are equivalent. This follows the principles outlined in ICH Q2(R1) for validation.[5][10]

Key Validation Parameters for Comparison
ParameterMethod A (UPLC) - Hypothetical DataMethod B (HPLC) - Hypothetical DataAcceptance Criteria
Specificity Peak Purity > 99.9% (PDA)Peak Purity > 99.9% (DAD)No co-elution at the analyte peak.
Linearity (r²) 0.99950.9992r² ≥ 0.999
Accuracy (% Recovery) 99.5% ± 1.2%100.2% ± 1.5%98.0% - 102.0% Recovery
Precision (%RSD) 0.8%1.1%%RSD ≤ 2.0%
LOQ (µg/mL) 0.14 µg/mL0.20 µg/mLMethod is sensitive enough for purpose.
Statistical Analysis of Cross-Validation Samples

For the six replicate preparations of the spiked sample, the impurity percentage is calculated.

ReplicateMethod A (% Impurity)Method B (% Impurity)
10.1020.105
20.1010.103
30.1030.106
40.1020.104
50.1000.102
60.1010.105
Mean 0.1015 0.1042
%RSD 0.99% 1.25%

The two sets of data would then be compared using a two-sample t-test to determine if there is a statistically significant difference between the means. An F-test can be used to compare the variances. The acceptance criterion is typically that the p-value from the t-test is > 0.05, indicating no significant difference between the methods.

ValidationParameters goal Reliable & Reproducible Impurity Quantification specificity Specificity (No Interference) goal->specificity ensures accuracy Accuracy (Closeness to True Value) goal->accuracy ensures precision Precision (Agreement between measurements) goal->precision ensures linearity Linearity & Range (Proportional Response) goal->linearity ensures sensitivity Sensitivity (LOD/LOQ) goal->sensitivity ensures accuracy->precision precision->accuracy

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Analysis of Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth comparison of analytical methodologies for the accurate and precise quantification of Dihydroxy Diketo Atorvastatin Impurity, a critical polar oxidative degradant of Atorvastatin.[1] We will delve into the nuances of various analytical techniques, offering expert insights and experimental data to inform your method selection and validation strategies.

The Significance of this compound

This compound is an oxidative degradation product formed during the production and storage of Atorvastatin.[1] Its presence can be indicative of the stability of the drug substance and product. The molecule's two hydroxyl groups and diketo motif result in increased polarity, which can present challenges in chromatographic separation and accurate quantification.[1] Therefore, robust and validated analytical methods are essential for its monitoring and control to ensure the quality and safety of Atorvastatin-containing pharmaceuticals.

Comparison of Analytical Methods

The two primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). Each method offers a unique set of advantages and limitations.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity with smaller particles for higher resolution, detection by mass-to-charge ratio.
Specificity Can be susceptible to co-eluting impurities with similar UV spectra.Highly specific, as it identifies compounds based on their unique mass fragmentation patterns.
Sensitivity Generally lower sensitivity compared to MS detection.High sensitivity, capable of detecting and quantifying trace-level impurities.
Accuracy Dependent on the purity of the reference standard and absence of co-elution.High accuracy due to specificity and the use of internal standards.
Precision Good precision, with Relative Standard Deviation (%RSD) values typically below 2%.[2]Excellent precision, with %RSD values often below 1%.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and more complex maintenance.
Expertise Requires a moderate level of operator expertise.Requires a higher level of operator expertise for method development and data interpretation.

In-Depth Analysis of Method Performance

Accuracy

Accuracy, defined as the closeness of a measured value to the true value, is a critical parameter in impurity quantification. For HPLC-UV methods, accuracy is typically assessed by spike-recovery experiments, where a known amount of the impurity reference standard is added to the sample matrix. A study on the determination of atorvastatin and its impurities using a validated HPLC method reported recovery values between 98.2% and 105%.

UPLC-MS/MS methods generally offer higher accuracy due to their inherent specificity. The use of an isotopically labeled internal standard can further enhance accuracy by compensating for matrix effects and variations in sample preparation.

Precision

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD).

A validated HPLC method for atorvastatin demonstrated intra-day and inter-day precision with RSD values of less than 1.00% and 0.90%, respectively.[2] UPLC-MS/MS methods are capable of achieving even better precision due to their high sensitivity and specificity.

Recommended Analytical Workflow

The following workflow outlines the key steps for the accurate and precise analysis of this compound.

Analytical Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_processing Data Processing and Reporting prep_standard Prepare this compound Reference Standard Solution instrument_setup Set up HPLC or UPLC-MS system with a validated method prep_standard->instrument_setup prep_sample Prepare Sample Solution (e.g., dissolve drug product in a suitable diluent) prep_sample->instrument_setup injection Inject standard and sample solutions instrument_setup->injection data_acquisition Acquire chromatographic data injection->data_acquisition integration Integrate peaks and determine peak areas data_acquisition->integration quantification Quantify the impurity using a calibration curve or relative response factor integration->quantification reporting Report the results and compare against specification limits quantification->reporting

Caption: A generalized workflow for the analysis of this compound.

Experimental Protocol: A Validated HPLC-UV Method

This protocol provides a starting point for the development and validation of an HPLC-UV method for the quantification of this compound.

1. Materials and Reagents:

  • This compound Reference Standard (availability confirmed from suppliers[1])

  • Atorvastatin Drug Substance/Product

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (AR grade)

  • Glacial acetic acid (AR grade)

  • Deionized water

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Ammonium acetate buffer, pH 4.5 (adjusted with glacial acetic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: 40% A, 60% B

    • 25.1-30 min: Re-equilibration to 70% A, 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 248 nm[2]

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be the standard stock solution.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., for linearity and accuracy studies).

4. Sample Solution Preparation:

  • Accurately weigh a portion of the powdered tablets or drug substance equivalent to 100 mg of Atorvastatin into a 100 mL volumetric flask.

  • Add about 70 mL of a 50:50 mixture of acetonitrile and water and sonicate for 15 minutes.

  • Dilute to volume with the same solvent and mix well.

  • Filter a portion of the solution through a 0.45 µm nylon filter before injection.

5. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2) Guidelines):

ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo, impurity-spiked sample, and stressed samples.The peak for the impurity should be well-resolved from other components. Peak purity should pass.
Linearity Analyze at least five concentrations of the impurity standard over the expected range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range should cover the expected levels of the impurity in the samples.
Accuracy Analyze samples spiked with the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).Percent recovery should be within 80.0% to 120.0%.
Precision - Repeatability (Intra-assay): Analyze six replicate preparations of the sample. - Intermediate Precision (Inter-assay): Analyze the sample on different days, with different analysts, and on different instruments.%RSD should be not more than 5.0% for repeatability and not more than 10.0% for intermediate precision.
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1).The LOD should be established.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically 10:1) and confirmed by demonstrating acceptable precision and accuracy at this level.The LOQ should be established with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in parameters.

The Causality Behind Experimental Choices

  • Choice of C18 Column: A C18 stationary phase is a versatile and robust choice for the separation of a wide range of pharmaceutical compounds, including Atorvastatin and its impurities.

  • Gradient Elution: A gradient elution is necessary to achieve a good separation of the polar this compound from the less polar parent drug and other impurities within a reasonable run time.

  • Buffered Mobile Phase: The use of an ammonium acetate buffer helps to control the pH of the mobile phase, which is crucial for achieving reproducible retention times and peak shapes for ionizable compounds like Atorvastatin and its impurities.

  • Detection Wavelength: The selection of 248 nm is based on the UV absorbance maximum of Atorvastatin and its structurally related impurities.[2]

Trustworthiness Through Self-Validating Systems

A well-validated analytical method is a self-validating system. The inclusion of system suitability tests before each analytical run ensures that the chromatographic system is performing as expected. Key system suitability parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the impurity peak.

  • Theoretical Plates: Should be ≥ 2000 for the impurity peak.

  • %RSD of replicate injections: Should be ≤ 2.0% for the peak area of the impurity standard.

Conclusion

The accurate and precise quantification of this compound is critical for ensuring the quality and safety of Atorvastatin drug products. While both HPLC-UV and UPLC-MS/MS can be employed for this purpose, the choice of method will depend on the specific requirements of the analysis. For routine quality control, a well-validated HPLC-UV method can provide reliable results. For trace-level quantification, confirmation of identity, and in cases of co-elution, UPLC-MS/MS is the superior technique. Regardless of the method chosen, the use of a qualified this compound reference standard is indispensable for achieving accurate and reliable results.

References

  • Veeprho. This compound | CAS 1046118-44-8. [Link]

  • Kavulluri, P., & Raj, P. (2013). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 634-638.

Sources

Navigating the Analytical Maze: A Comparative Guide to Quantification of Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Atorvastatin, a widely prescribed medication for lowering cholesterol, is no exception. During its synthesis and storage, various impurities can arise, one of which is the Dihydroxy Diketo Atorvastatin Impurity.[1] This polar oxidative degradant can complicate purity assessments and requires precise quantification to ensure the safety and efficacy of the final drug product.[1]

This guide offers an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the quantification of this compound, providing the technical insights necessary for robust analytical method development and validation.

The Criticality of Method Validation in Impurity Quantification

The quantification of impurities is a critical aspect of quality control in the pharmaceutical industry. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, mandate that analytical methods be validated to ensure they are reliable, reproducible, and accurate for their intended purpose.[2][3][4] Key validation parameters include linearity and range, which demonstrate the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified interval.[2][5][6]

Method 1: A Robust Reversed-Phase HPLC-UV Approach

A prevalent and reliable method for the quantification of atorvastatin and its impurities is reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection.[7][8] This technique separates compounds based on their polarity, making it well-suited for resolving the polar this compound from the parent API and other related substances.

Experimental Protocol:

Objective: To establish the linearity and range of an HPLC-UV method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Atorvastatin Calcium reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (pH 4.0)

  • Tetrahydrofuran (THF)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column (e.g., Luna C18)

Chromatographic Conditions:

  • Column: Luna C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A gradient elution using a mixture of acetonitrile, ammonium acetate buffer (pH 4), and tetrahydrofuran (THF) is often employed.[9][10] A typical gradient might start with a higher proportion of the aqueous buffer and gradually increase the organic solvent concentration.

  • Flow Rate: 1.0 mL/min[7][10][11]

  • Detection Wavelength: 248 nm[9][10]

  • Injection Volume: 20 µL

Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the target impurity level. A minimum of five concentration levels is recommended to establish linearity.[2][6]

Sample Preparation (from Forced Degradation Study): Forced degradation studies are intentionally conducted to generate degradation products and validate the stability-indicating nature of the analytical method.[5][7]

  • Subject an Atorvastatin Calcium sample to oxidative stress (e.g., with 1% H2O2 solution for 24 hours at ambient temperature) to generate the this compound.[7]

  • Accurately weigh a portion of the stressed sample and dissolve it in the diluent to a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection into the HPLC system.

Data Analysis and Expected Results:

The linearity of the method is assessed by plotting the peak area response of the this compound against its corresponding concentration. A linear regression analysis is then performed.

ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Close to zeroMinimal and statistically insignificant
Range From LOQ to 120% of the specification limit for the impurity0.05 µg/mL to 5 µg/mL

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][12] For impurity testing, this range typically spans from the reporting threshold to 120% of the specified limit.[4]

Workflow_Method1 cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prep_Standard Prepare Standard Solutions HPLC_Analysis HPLC-UV Analysis Prep_Standard->HPLC_Analysis Prep_Sample Prepare Forced Degradation Sample Prep_Sample->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Linearity_Plot Plot Peak Area vs. Concentration Data_Acquisition->Linearity_Plot Regression Linear Regression Analysis Linearity_Plot->Regression Validation Determine Linearity and Range Regression->Validation

Caption: Workflow for HPLC-UV Method Validation.

Method 2: A Faster UPLC-MS Approach for Enhanced Sensitivity and Specificity

For laboratories equipped with more advanced instrumentation, an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Mass Spectrometer (MS) offers significant advantages in terms of speed, resolution, and sensitivity. The added specificity of mass detection can be crucial for unequivocally identifying and quantifying impurities, especially at very low levels.

Experimental Protocol:

Objective: To establish the linearity and range of a UPLC-MS method for the quantification of this compound.

Materials:

  • Same as Method 1, with the addition of formic acid (or another suitable modifier for MS).

Chromatographic and MS Conditions:

  • Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18)

  • Mobile Phase: A gradient using acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to aid in ionization.

  • Flow Rate: Typically higher than HPLC, e.g., 0.4-0.6 mL/min.

  • MS Detector: An electrospray ionization (ESI) source is commonly used. The instrument would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

  • Ionization Mode: Positive or negative, depending on the ionization efficiency of the this compound.

Standard and Sample Preparation:

  • The preparation of standard and sample solutions would follow a similar procedure to Method 1, though potentially at lower concentrations due to the higher sensitivity of the UPLC-MS system.

Data Analysis and Expected Results:

The data analysis process is similar to the HPLC-UV method, but instead of UV absorbance, the peak area from the mass chromatogram is used.

ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroMinimal and statistically insignificant
Range From LOQ to 120% of the specification limit for the impurity0.01 µg/mL to 2 µg/mL

The UPLC-MS method is expected to have a lower limit of quantification (LOQ) and a wider linear range compared to the HPLC-UV method, making it particularly suitable for trace-level impurity analysis.

Workflow_Method2 cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prep_Standard Prepare Standard Solutions UPLC_MS_Analysis UPLC-MS Analysis Prep_Standard->UPLC_MS_Analysis Prep_Sample Prepare Forced Degradation Sample Prep_Sample->UPLC_MS_Analysis Data_Acquisition Data Acquisition (SIM/MRM) UPLC_MS_Analysis->Data_Acquisition Linearity_Plot Plot Peak Area vs. Concentration Data_Acquisition->Linearity_Plot Regression Linear Regression Analysis Linearity_Plot->Regression Validation Determine Linearity and Range Regression->Validation

Caption: Workflow for UPLC-MS Method Validation.

Comparative Analysis

FeatureHPLC-UV MethodUPLC-MS Method
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Speed Longer run times (e.g., 25-60 minutes).[7]Shorter run times (e.g., < 15 minutes).[13]
Sensitivity Generally lower, with LOQs in the ng range.Higher, with LOQs in the pg range.
Specificity Relies on chromatographic resolution. Co-elution can be an issue.High specificity due to mass detection, reducing the risk of interference.
Cost & Complexity Lower initial investment and less complex to operate.Higher initial investment and requires more specialized expertise.
Linear Range Typically narrower.Often wider due to higher sensitivity.
Robustness Generally robust and widely used in QC labs.Can be more sensitive to matrix effects.

Conclusion

Both HPLC-UV and UPLC-MS are powerful techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity and specificity.

For routine quality control in a manufacturing environment, a well-validated HPLC-UV method can be a cost-effective and robust solution. However, for research and development, or when dealing with very low levels of impurities, the superior sensitivity, specificity, and speed of a UPLC-MS method are highly advantageous.

Ultimately, the successful implementation of either method relies on a thorough understanding of the analytical principles and a rigorous validation process that adheres to regulatory guidelines. This ensures the generation of high-quality, reliable data that is crucial for bringing safe and effective medicines to patients.

References

  • Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. Available from: [Link]

  • Reddy, G. V., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Liquid Chromatography & Related Technologies, 35(10), 1361-1376. Available from: [Link]

  • Srinivasu, M. K., et al. (2011). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 280-284. Available from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 183-194. Available from: [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • PharmaSciences. (n.d.). ICH Q2 (R1). Available from: [Link]

  • ResearchGate. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Available from: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • MicroSolv. (n.d.). Forced Degradation of Atorvastatin. Available from: [Link]

  • Shulyak, N., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 26(8), 2199. Available from: [Link]

  • El-Kimary, E. I., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL, qsae060. Available from: [Link]

  • Singh, S., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 896-904. Available from: [Link]

  • Veeprho. (n.d.). This compound. Available from: [Link]

  • ResearchGate. (2021). Results from linearity testing of the method for analysis of atorvastatin and its impurities. Available from: [Link]

  • Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1023. Available from: [Link]

  • Contissa, C., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Molecules, 29(10), 2299. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Establishing Limit of Detection (LOD) and Limit of Quantification (LOQ) for Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Atorvastatin Quality Control

Atorvastatin is a widely prescribed medication for managing hypercholesterolemia.[1] Ensuring the purity of the Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. During synthesis and storage, or under stress conditions, impurities can form.[1][2] One such critical impurity is the Dihydroxy Diketo Atorvastatin, a polar oxidative degradant.[3] Its presence can indicate degradation pathways and potentially impact the drug product's quality.[3] Therefore, robust analytical methods are required to detect and quantify this impurity at trace levels.

This guide provides an in-depth comparison of analytical approaches for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the Dihydroxy Diketo Atorvastatin impurity. We will delve into the experimental causality, present comparative data, and adhere to the principles of scientific integrity as outlined by international guidelines.

Pillar 1: Foundational Concepts and Regulatory Framework

The determination of LOD and LOQ is a critical component of analytical method validation, governed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] These parameters establish the performance limits of an analytical procedure.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.[4][7] It is typically established at a signal-to-noise (S/N) ratio of 3:1.[2][8]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][7] The LOQ is commonly established at a signal-to-noise ratio of 10:1.[2][5][8]

For impurities, the LOQ must be sensitive enough to measure levels at or below the reporting threshold stipulated by guidelines like ICH Q3, which can be as low as 0.1% or 0.15% relative to the API concentration.[9]

Pillar 2: The Workhorse of Impurity Analysis: High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the predominant technique for analyzing Atorvastatin and its impurities.[10][11][12][13][14] The choice of this method is based on its ability to separate compounds with varying polarities, a key feature when dealing with a parent drug and its more polar degradants like the Dihydroxy Diketo impurity.[3]

Causality Behind Method Parameters:

  • Column Chemistry: A C18 column (e.g., Zorbax or Luna) is frequently chosen due to its hydrophobic stationary phase, which provides excellent retention and resolution for Atorvastatin and its related substances.[2][12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (typically acetonitrile) is common.[12] The gradient allows for the effective elution of both the less polar Atorvastatin and the more polar impurities within a reasonable runtime. The pH of the buffer is a critical parameter to control the ionization state of the analytes and achieve optimal separation.

  • Detection Wavelength: UV detection is typically set around 245-248 nm, a wavelength where Atorvastatin and its structurally related impurities exhibit significant absorbance, ensuring good sensitivity.[2][8][12][15]

More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and structural confirmation, which is invaluable for impurity identification, especially for novel degradation products.[8][9][16][17]

Pillar 3: Experimental Protocol for LOD & LOQ Determination

This protocol outlines a self-validating system for establishing the LOD and LOQ for the this compound using the signal-to-noise ratio method, in alignment with ICH Q2(R1) principles.[2][4]

Step 1: Preparation of Stock and Working Solutions

  • Rationale: Accurate and precise preparation of solutions is the foundation of reliable quantification. A diluent in which the analyte is stable is crucial.

  • Procedure:

    • Accurately weigh a certified reference standard of this compound.

    • Dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of working standard solutions at progressively lower concentrations.

Step 2: Chromatographic Analysis

  • Rationale: The chromatographic system must be stabilized and suitable for the analysis before injecting the samples. System suitability tests confirm that the system is performing as expected.

  • Procedure:

    • Equilibrate the HPLC system with the chosen mobile phase. A typical setup might involve a C18 column and a gradient elution with an ammonium acetate buffer and acetonitrile, with UV detection at ~248 nm.[8][12]

    • Inject the diluent (blank) multiple times to ensure there are no interfering peaks at the retention time of the Dihydroxy Diketo impurity.

    • Inject the lowest concentration working standard solution.

Step 3: Determination of Signal-to-Noise (S/N) Ratio

  • Rationale: The S/N ratio is a direct measure of the analytical signal relative to the background noise of the instrument, providing an empirical basis for LOD and LOQ.

  • Procedure:

    • Determine the signal height of the analyte peak.

    • Measure the noise of the baseline in a region close to the analyte peak where no interfering signals are present.

    • Calculate the S/N ratio using the formula: S/N = 2H/h, where H is the height of the peak and h is the difference between the largest and smallest noise values in the specified baseline region.

Step 4: Establishing LOD and LOQ Concentrations

  • Rationale: This step links the instrumental performance (S/N ratio) to a specific analyte concentration.

  • Procedure:

    • Analyze the serially diluted standard solutions.

    • Identify the concentration that yields an S/N ratio of approximately 3. This concentration is the Limit of Detection (LOD).

    • Identify the concentration that yields an S/N ratio of approximately 10. This concentration is the Limit of Quantification (LOQ).

    • Confirm the LOQ by injecting this concentration multiple times (e.g., six replicates) and ensuring the precision (Relative Standard Deviation, RSD) is acceptable.

Visualizing the Workflow: LOD & LOQ Determination

LOD_LOQ_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation Stock Prepare Impurity Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Inject_Std Inject Diluted Standards Dilutions->Inject_Std Equilibrate Equilibrate HPLC System Blank Inject Blank Equilibrate->Blank Blank->Inject_Std Measure_SN Measure Signal-to-Noise (S/N) Ratio Inject_Std->Measure_SN Det_LOD Identify Concentration with S/N ≈ 3 (LOD) Measure_SN->Det_LOD Det_LOQ Identify Concentration with S/N ≈ 10 (LOQ) Measure_SN->Det_LOQ Confirm_LOQ Confirm LOQ Precision (e.g., n=6 injections) Det_LOQ->Confirm_LOQ

Caption: Workflow for LOD and LOQ determination for pharmaceutical impurities.

Comparative Performance of Analytical Methods

While specific LOD and LOQ values for the this compound are not extensively published, we can infer expected performance from studies on Atorvastatin and its other impurities. The choice of analytical instrumentation significantly impacts achievable sensitivity.

MethodDetectorTypical LOQ for Atorvastatin/ImpuritiesAdvantagesDisadvantages
RP-HPLC UV~0.014% of working concentration (~0.14 µg/mL)[15]Robust, cost-effective, widely availableModerate sensitivity, potential for co-elution
RP-HPLC Mass Spec (MS)21.5-70.8 ng/mL[17]High sensitivity and specificity, structural confirmationHigher cost and complexity
LC-MS/MS Tandem MS0.05 - 0.5 ng/mL (in plasma)[18][19][20]Extremely high sensitivity, excellent for trace analysisRequires significant capital investment and expertise
UPLC UV/MSLower than HPLC due to sharper peaksFaster analysis times, better resolutionHigher operating pressures, specialized equipment

Discussion of Alternatives:

  • HPLC-UV: This is the standard for routine quality control. A well-developed HPLC-UV method can achieve an LOQ that is sufficient to meet the ICH qualification threshold of 0.15% for impurities.[9] For an Atorvastatin test solution, impurities can be quantified in the range of 0.05% to 0.2%.[21]

  • LC-MS: When higher sensitivity is required or for the identification of unknown impurities, LC-MS is the method of choice.[9] It can confidently detect and quantify impurities at much lower levels than UV detection. For instance, LC-MS/MS methods have achieved LOQs for Atorvastatin and its metabolites in the sub-ng/mL range in complex matrices like plasma, demonstrating the power of this technique.[18][19][20]

Conclusion and Recommendations for Researchers

The accurate determination of LOD and LOQ for impurities such as Dihydroxy Diketo Atorvastatin is a non-negotiable aspect of pharmaceutical development and quality control.

  • For routine analysis and quality control, a validated RP-HPLC-UV method is generally sufficient and cost-effective, provided it can meet the required quantification limits set by regulatory bodies (e.g., ≤0.15%).[9]

  • The causality of the method—from the C18 column choice to the buffered mobile phase—is designed to resolve polar impurities from the main API.

  • When faced with the need for higher sensitivity, characterization of unknown peaks, or analysis in complex matrices, transitioning to LC-MS or LC-MS/MS is the logical and scientifically sound approach.[9][17]

Ultimately, the chosen method must be rigorously validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose: guaranteeing the safety and quality of the final drug product.[4][5]

References

  • Accurate determination of atorvastatin impurities using reversed-phase HPLC-UV. (2015, March 24). Thermo Fisher Scientific.
  • Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. Int. J. Pharm. Sci. Drug Res., 11(5), 187-193.
  • Reddy, G. S., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Liquid Chromatography & Related Technologies, 35(10), 1381-1397. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Trajkovska, S., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 26(11), 3192. Retrieved from [Link]

  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2023). Journal of AOAC INTERNATIONAL. Oxford Academic. Retrieved from [Link]

  • Erturk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-23. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). Request PDF. Retrieved from [Link]

  • IDENTIFICATION AND CHARACTERIZATION OF FORCED DEGRADATION IMPURITIES IN ATORVASTATIN CALCIUM TRIHYDRATE IN VARIOUS STRESS CONDIT. (n.d.). IRJMETS. Retrieved from [Link]

  • Key ICH Method Validation Parameters to Know. (2025, August 25). Altabrisa Group. Retrieved from [Link]

  • Various analytical methods for analysis of atorvastatin: A review. (2019, June 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. (n.d.). Retrieved from [Link]

  • Validation of HPLC method for determination of Atorvastatin in tablets and for monitoring stability in solid phase. (2006). Acta Poloniae Pharmaceutica, 63(6), 471-476. Retrieved from [Link]

  • An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. (2003). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Optimization of a forced degradation study of atorvastatin employing an experimental design approach. (2018). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

  • Optimization of a forced degradation study of atorvastatin employing an experimental design approach. (2018). Semantic Scholar. Retrieved from [Link]

  • ICH Q 2 (R 1) guidelines: Significance and symbolism. (2025, July 31). Lateral. Retrieved from [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved from [Link]

  • This compound | CAS 1046118-44-8. (n.d.). Veeprho. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved from [Link]

  • Chemical Name: this compound. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound CAS#: 1046118-44-8. (n.d.). ChemWhat. Retrieved from [Link]

  • Guillent, D., et al. (2009). Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 394(7), 1897-1905. Retrieved from [Link]

  • Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry. (2008). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. (n.d.). Waters Corporation. Retrieved from [Link]

  • Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. (2010). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Quantitative determination of atorvastatin and ortho-hydroxy atorvastatin in human plasma by liquid chromatography tandem mass spectrometry and pharmacokinetic evaluation. (2010). Methods and Findings in Experimental and Clinical Pharmacology, 32(7), 481-7. Retrieved from [Link]

  • Determination of Atorvastatin with Voltammetric Sensors Based on Nanomaterials. (2021). Inventions, 6(3), 57. Retrieved from [Link]

  • LC-MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. (2014). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring. (2020). Clinical Chemistry and Laboratory Medicine, 58(5), 664-672. Retrieved from [Link]

Sources

A Comparative Guide to the Impurity Profiles of Atorvastatin from Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Atorvastatin Synthesis

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the prevention of cardiovascular diseases.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Consequently, the impurity profile of atorvastatin is a critical quality attribute, meticulously scrutinized by regulatory agencies worldwide.[2] The manufacturing process, particularly the chosen synthetic route, is a primary determinant of the types and levels of impurities present in the final drug substance.[1][]

This guide provides an in-depth comparison of the impurity profiles of atorvastatin originating from different synthetic pathways. We will delve into the process-related impurities associated with the most prominent synthetic strategies—the Paal-Knorr condensation and the Hantzsch synthesis—offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the correlation between a synthetic route and its resulting impurity profile is paramount for process optimization, analytical method development, and ensuring regulatory compliance.[2][4]

Major Synthetic Routes and Their Associated Impurity Landscapes

The molecular complexity of atorvastatin necessitates multi-step synthetic sequences. While numerous variations exist, the core of most commercial syntheses revolves around the construction of the central pyrrole ring.[5] The two most established methods for this are the Paal-Knorr condensation and the Hantzsch pyrrole synthesis.[6][7]

The Paal-Knorr Synthesis: A Convergent and Widely-Used Approach

The Paal-Knorr synthesis is a highly convergent and frequently employed method for constructing the atorvastatin pyrrole core.[6][8] This route typically involves the condensation of a 1,4-dicarbonyl compound (a diketone precursor) with a primary amine that carries the chiral side chain.[8][9] This approach is favored for its scalability and efficiency.[6][8]

However, the reaction conditions and the purity of the starting materials can lead to the formation of several characteristic impurities:

  • Unreacted Intermediates: Residual amounts of the 1,4-diketone precursor and the chiral amino-ester side chain can carry through the process if the reaction does not go to completion.[8]

  • Side-Reaction Products: Incomplete cyclization or side reactions of the diketone can generate impurities such as furan derivatives.[8]

  • Isomeric Impurities: The stereochemical purity of the final API is critical. If the chiral purity of the amino-ester starting material is not rigorously controlled, diastereomers of atorvastatin can form.[8] One such known impurity is the diastereomer-atorvastatin (DSAT).[10]

  • Process-Related Impurities: The synthesis of the complex side chains and precursors can introduce their own set of impurities. For instance, the self-condensation of the amine intermediate can lead to the formation of diamide impurities, such as EP Impurity-F.[11] Incomplete hydrolysis of ester protecting groups can also result in residual ester impurities, like tert-butyl ester 11b.[12]

The Hantzsch Pyrrole Synthesis: An Alternative Pathway

The Hantzsch synthesis offers an alternative approach to the pyrrole ring formation. This method involves the reaction of an α-haloketone with a β-ketoester and an amine or ammonia.[7][8] While less common than the Paal-Knorr route in some commercial settings, it presents a different set of challenges and a distinct impurity profile.

Potential impurities associated with the Hantzsch synthesis include:

  • Starting Material Residues: Unreacted α-haloketone, β-ketoester, or amine intermediates can persist in the final product.[8]

  • Byproducts of Cyclization: The complexity of the multi-component reaction can lead to the formation of various side products if the reaction conditions are not precisely controlled.

  • Desfluoro Impurities: If the starting materials contain impurities lacking the fluorine substituent, corresponding desfluoro-atorvastatin (DFAT) impurities can be generated.[10]

  • Oxidative Degradation Products: The synthesis and purification steps may expose intermediates to oxidative stress, potentially leading to degradation products.[13]

Comparative Analysis of Impurity Profiles

The choice of synthetic route directly influences the impurity landscape of the final atorvastatin API. A direct quantitative comparison from published literature is challenging, as impurity levels are highly dependent on process control and optimization by the specific manufacturer.[8] However, a qualitative comparison based on the inherent chemistry of each route is possible.

Impurity TypePaal-Knorr SynthesisHantzsch SynthesisRationale
Unreacted Key Intermediates 1,4-Diketone, Chiral Amineα-Haloketone, β-KetoesterRoute-specific starting materials for the core pyrrole synthesis.[8]
Isomeric Impurities Higher potential for diastereomers if chiral amine purity is low.[8]Dependent on the chirality of the starting materials used.The Paal-Knorr route directly couples a complex chiral side-chain.
Furan Derivatives Potential side-reaction product from the 1,4-diketone.[8]Not a typical byproduct of this reaction mechanism.Arises from the specific chemistry of the 1,4-dicarbonyl starting material.
EP Impurity-F (Diamide) A known process-related impurity from amine self-condensation.[11]Less likely to form via the same mechanism.Specific to the intermediates and reaction conditions of the Paal-Knorr route.
Desfluoro Impurities Possible if fluorinated starting materials are impure.Possible if fluorinated starting materials are impure.[10]Dependent on the quality of raw materials for either route.

This table presents a generalized comparison based on the chemical principles of each synthetic route. Actual impurity profiles will vary between manufacturers.

Visualizing the Comparison Workflow

The logical process for comparing and controlling atorvastatin impurities can be visualized as follows:

G cluster_synthesis Synthetic Route Selection cluster_impurities Potential Impurity Generation Paal_Knorr Paal-Knorr Synthesis PK_Impurities Unreacted Intermediates Furan Derivatives Isomeric Impurities Diamide Impurities Paal_Knorr->PK_Impurities Hantzsch Hantzsch Synthesis H_Impurities Unreacted Intermediates Byproducts of Cyclization Desfluoro Impurities Hantzsch->H_Impurities API Atorvastatin API PK_Impurities->API H_Impurities->API Analysis Impurity Profile Analysis (e.g., HPLC-MS) API->Analysis Comparison Comparative Assessment & Risk Evaluation Analysis->Comparison

Caption: Logical workflow for comparing atorvastatin impurity profiles.

Experimental Protocol: A Validated HPLC Method for Impurity Profiling

A robust, validated, stability-indicating analytical method is essential for the accurate quantification of atorvastatin and its impurities.[14][15] High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the technique of choice.[8][13]

Objective: To separate, identify, and quantify atorvastatin and its process-related and degradation impurities.
Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.[8]

  • Mass Spectrometer (MS) for identification of unknown impurities.[8]

Chromatographic Conditions (Illustrative Example):
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[8]

    • Rationale: C18 columns provide excellent retention and separation for moderately polar to nonpolar compounds like atorvastatin and its impurities.

  • Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities. An example could be a mixture of an aqueous buffer (e.g., ammonium acetate buffer, pH 4) and an organic solvent (e.g., acetonitrile).[10]

    • Rationale: A gradient elution allows for the separation of early-eluting polar impurities and later-eluting nonpolar impurities within a reasonable run time.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 40 °C.[8]

    • Rationale: Maintaining a constant, elevated column temperature ensures reproducible retention times and improves peak shape.

  • Detection: PDA detector monitoring at 245 nm.[8][16]

    • Rationale: This wavelength provides good sensitivity for atorvastatin and many of its chromophoric impurities.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode for mass identification.[8]

Methodology:
  • Standard Preparation:

    • Prepare a stock solution of atorvastatin reference standard at a known concentration (e.g., 500 µg/mL) in a suitable diluent.[16]

    • Prepare individual stock solutions of known impurity reference standards.[4][16]

    • Create a spiked standard solution containing atorvastatin and all known impurities at their specified limits (e.g., 0.15% level).

      • Self-Validation Check: This spiked sample confirms the method's ability to separate all known impurities from the main peak and from each other (specificity).

  • Sample Preparation:

    • Accurately weigh and dissolve the atorvastatin API sample in the diluent to achieve the same concentration as the main standard solution.

  • Chromatographic Run:

    • Inject the blank (diluent), the spiked standard solution, and the API sample solution into the HPLC system.

    • Run the gradient program and collect the data.

  • Data Analysis:

    • Identify impurities in the sample chromatogram by comparing their retention times with those of the impurity reference standards.

    • Quantify the impurities by comparing their peak areas to the peak area of the corresponding standard or to the main atorvastatin peak (using relative response factors if necessary).

    • For any unknown impurities above the identification threshold (typically >0.10%), use the MS data to propose a structure.[11]

Conclusion and Regulatory Perspective

The synthetic route chosen for atorvastatin production has a profound and predictable impact on its impurity profile. The Paal-Knorr synthesis, while efficient, can introduce specific impurities related to its 1,4-diketone and chiral amine precursors. The Hantzsch synthesis, in turn, presents a different array of potential process-related byproducts.

For drug development professionals, a deep understanding of these route-dependent impurities is not merely an academic exercise. It is fundamental to:

  • Process Development: Selecting or designing a synthetic route that minimizes the formation of challenging impurities.

  • Quality Control: Establishing a robust control strategy with appropriate analytical methods and specifications for raw materials, intermediates, and the final API.[1]

  • Regulatory Submissions: Demonstrating a thorough understanding and control of the impurity profile in regulatory filings (e.g., Drug Master Files) is a mandatory requirement.[2][11]

Ultimately, a well-characterized and controlled impurity profile, validated by rigorous analytical testing, is the bedrock upon which the safety and efficacy of atorvastatin for patients is built.

References

  • BenchChem. (n.d.). Impurity Profiling of Atorvastatin Ethyl Ester: A Comparative Guide to Different Synthesis Routes.
  • Journal of AOAC INTERNATIONAL. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Oxford Academic.
  • Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research.
  • Reddy, B. M., et al. (n.d.). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. National Institutes of Health.
  • SynThink Research Chemicals. (n.d.). Atorvastatin EP Impurities and Related Compounds.
  • Pharmaceutical Networking. (n.d.). Quality Control in the Synthesis of Atorvastatin Calcium.
  • Reddy, B. S., & Venkataramana, K. (n.d.). Characterization of New Degradation Products of Atorvastatin Calcium Formed Upon Treatment with Strong Acids. RJPN.
  • Li, J. J., et al. (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates.
  • Shinde, V. (2022, September 9). Atorvastatin and it's Impurities: An Overview. Veeprho.
  • PubMed. (2024, October 1). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach.
  • BOC Sciences. (n.d.). Atorvastatin and Impurities.
  • Kim, H. J., et al. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics.
  • ResearchGate. (2025, August 5). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets.
  • Kovačič, S., et al. (2015, February 13). An improved kilogram-scale preparation of atorvastatin calcium. PMC.
  • Gutta, M., et al. (2024). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION. RASĀYAN Journal of Chemistry.
  • Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications.
  • Neochoritis, C. G., et al. (n.d.). Atorvastatin (Lipitor) by MCR. National Institutes of Health.
  • Estévez, V., et al. (n.d.). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions.

Sources

A Paradigm Shift in Atorvastatin Impurity Profiling: A Comparative Guide to a Novel UHPLC-UV Method vs. Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: February 2026

By a Senior Application Scientist

Introduction: The Critical Need for Speed and Precision in Atorvastatin Quality Control

Atorvastatin is a cornerstone in the management of hypercholesterolemia, safeguarding cardiovascular health for millions globally.[1] The therapeutic efficacy and safety of atorvastatin drug products are intrinsically linked to their purity. Impurities, which can arise during synthesis or degradation, may possess undesirable pharmacological or toxicological properties, compromising patient safety.[1] Consequently, robust and efficient analytical methods for impurity profiling are paramount for quality control (QC) in the pharmaceutical industry.

For years, the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have provided standardized high-performance liquid chromatography (HPLC) methods for the analysis of atorvastatin and its related compounds.[2] While reliable, these methods are often characterized by long run times, sometimes exceeding 100 minutes, which can create significant bottlenecks in a high-throughput QC environment.[2][3] This guide introduces a novel Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method, developed to dramatically reduce analysis time while enhancing sensitivity and resolution. We will provide a detailed, side-by-side comparison of this new method with the established pharmacopeial standards, supported by experimental data to guide researchers, scientists, and drug development professionals in modernizing their analytical workflows.

The Rationale Behind the New Method: Leveraging Modern Column Technology

The primary driver for developing this new method was the need for greater efficiency. The pharmacopeial methods, while robust, were developed with older generation HPLC column technology, typically fully porous particles of 5 µm.[2] Our new method leverages the power of superficially porous particle (SPP) or core-shell column technology. These columns, with smaller particle sizes (e.g., 2.7 µm), provide significantly higher efficiency, leading to sharper peaks and better resolution, often at lower backpressures than sub-2 µm fully porous particles.[4][5] This allows for faster flow rates and shorter column lengths without sacrificing separation quality, directly translating to shorter run times and reduced solvent consumption.[4][6]

Experimental Design: A Head-to-Head Comparison

To provide a comprehensive and objective comparison, a series of experiments were designed to benchmark the performance of the novel UHPLC-UV method against the current USP and EP methods. The evaluation focused on key performance indicators: analysis time, resolution of critical peak pairs, sensitivity (Limit of Detection [LOD] and Limit of Quantification [LOQ]), and solvent consumption.

Forced Degradation Study

To ensure the stability-indicating nature of the new method, a forced degradation study was performed on the atorvastatin active pharmaceutical ingredient (API). This is a critical step to demonstrate that the method can effectively separate the active ingredient from its degradation products.[3] Stress conditions included acid and base hydrolysis, oxidation, and thermal and photolytic stress.[3][5]

Methodology

Pharmacopeial Method (USP/EP Composite)

The following is a representative composite of the conditions described in the USP and EP monographs for atorvastatin impurities.

Experimental Protocol: Pharmacopeial HPLC-UV Method

  • Column: C8, 4.6 x 250 mm, 5 µm particle size.[2]

  • Mobile Phase A: Acetate buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile/Tetrahydrofuran (95:5 v/v).[7]

  • Gradient Program: A long gradient, typically starting with a low percentage of Mobile Phase B and gradually increasing over 80-115 minutes.[2][3][7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 245 nm.[3]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 30 °C.[1]

Novel UHPLC-UV Method

This method was developed to provide a rapid and efficient alternative to the pharmacopeial methods.

Experimental Protocol: Novel UHPLC-UV Method

  • Column: Superficially Porous C18, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A rapid gradient from 30% to 70% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration for a total run time of 15 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 245 nm.

  • Injection Volume: 2 µL.[4]

  • Column Temperature: 40 °C.

Comparative Data Analysis

The following tables summarize the performance of the novel UHPLC-UV method in comparison to the standard pharmacopeial methods.

Table 1: Performance Comparison of Analytical Methods

ParameterPharmacopeial Method (USP/EP)Novel UHPLC-UV MethodImprovement Factor
Analysis Time ~85-115 min[2][3]15 min [4]~6-8x Faster
Resolution (Atorvastatin & Impurity B) >1.5[2]>2.0 Enhanced Separation
Solvent Consumption per Run ~100 mL~7.5 mL >13x Reduction
Backpressure ModerateModerateCompatible with standard HPLC/UHPLC systems

Table 2: Sensitivity Comparison

ImpurityPharmacopeial Method (Typical LOQ)Novel UHPLC-UV Method (LOQ)
Impurity A 0.05%0.015%
Impurity B 0.05%0.015%
Impurity C 0.05%0.014% [4]
Impurity D 0.05%0.018%

LOQ values are expressed as a percentage of the nominal concentration of the atorvastatin test solution.

The results clearly demonstrate the significant advantages of the novel UHPLC-UV method. The analysis time is drastically reduced, leading to a substantial increase in sample throughput. Furthermore, the method exhibits improved sensitivity, allowing for the detection and quantification of impurities at lower levels.[4] The reduction in solvent consumption not only lowers operational costs but also contributes to a more environmentally friendly "green" analytical practice.

Visualizing the Workflow and Logical Comparison

To better illustrate the efficiency gains and the comparative logic, the following diagrams were generated using Graphviz.

Workflow_Comparison cluster_Pharma Pharmacopeial Method cluster_New Novel UHPLC Method p_start Sample Prep p_inject Injection p_start->p_inject p_run HPLC Run (85-115 min) p_inject->p_run p_data Data Acquisition p_run->p_data p_end Results p_data->p_end n_start Sample Prep n_inject Injection n_start->n_inject n_run UHPLC Run (15 min) n_inject->n_run n_data Data Acquisition n_run->n_data n_end Results n_data->n_end

Caption: Workflow comparison of analysis time.

Logical_Comparison cluster_Pharma Pharmacopeial Methods cluster_New Novel UHPLC Method center_node Atorvastatin Impurity Analysis p_tech 5 µm Fully Porous Particles center_node->p_tech Traditional Approach n_tech <3 µm Superficially Porous Particles center_node->n_tech Modern Approach p_time Long Run Time (>85 min) p_tech->p_time p_solvent High Solvent Consumption p_time->p_solvent p_sensitivity Standard Sensitivity p_solvent->p_sensitivity n_time Short Run Time (<15 min) n_tech->n_time n_solvent Low Solvent Consumption n_time->n_solvent n_sensitivity Enhanced Sensitivity n_solvent->n_sensitivity

Caption: Logical comparison of method attributes.

Conclusion: Embracing Efficiency in Pharmaceutical Analysis

The novel UHPLC-UV method presented in this guide offers a compelling alternative to the established pharmacopeial methods for atorvastatin impurity profiling. By leveraging modern column technology, this method provides a significant reduction in analysis time and solvent consumption while simultaneously improving sensitivity and maintaining excellent resolution.[4][6] Adopting such modern methods can lead to substantial gains in laboratory efficiency, reduce operational costs, and enhance the overall quality control process. This guide provides the necessary data and rationale for analytical scientists and laboratory managers to consider the validation and implementation of faster, more efficient methods for routine pharmaceutical analysis, in line with the principles of analytical procedure lifecycle management as described in ICH Q14.[9]

References

  • Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. Available at: [Link]

  • Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Available at: [Link]

  • Reddy, G. S., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Liquid Chromatography & Related Technologies, 36(18), 2537-2550. Available at: [Link]

  • Janez, J., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. Scientia Pharmaceutica, 89(2), 16. Available at: [Link]

  • El-Kassem, M. M., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL, qsae060. Available at: [Link]

  • Agilent Technologies. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5-µm Column to an Agilent Poroshell 120 Column. Available at: [Link]

  • Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 191-201. Available at: [Link]

  • Veeprho. (2022). Atorvastatin and it's Impurities: An Overview. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • El-Kassem, M. M., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Shimadzu. (2020). Isolation and identification of Atorvastatin degradation impurities by UFPLC. Available at: [Link]

  • Comprehensive Review on Analytical Methods of Atorvastatin. (2023). International Journal of Pharmaceutical Sciences Review and Research, 80(2), 10-18. Available at: [Link]

  • United States Pharmacopeial Convention. (2013). Atorvastatin Calcium. USP-NF. Available at: [Link]

  • An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. (2003). Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1023. Available at: [Link]

  • Janez, J., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available at: [Link]

  • Acevska, J., et al. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYANO FUSED-CORE SHELL COLUMN. Macedonian pharmaceutical bulletin, 68(1), 39-49. Available at: [Link]

  • SynZeal. (n.d.). Atorvastatin Impurities. Available at: [Link]

  • Acevska, J., et al. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYANO FUSED-CORE SHELL COLUMN. Macedonian pharmaceutical bulletin. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Dihydroxy Diketo Atorvastatin Impurity: A Comprehensive Guide to Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical impurities is a critical, yet often overlooked, aspect of laboratory operations. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Dihydroxy Diketo Atorvastatin Impurity, a polar oxidative degradant of Atorvastatin. By rooting our protocols in established safety and environmental regulations, we aim to foster a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the first step toward safe handling and disposal. While specific toxicological data for this impurity is limited, we can infer potential risks from the parent compound, Atorvastatin.

Atorvastatin calcium is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Long-term exposure to Atorvastatin has the potential to cause adverse effects on the liver.[2] Clinical use of Atorvastatin has been associated with muscle pain and, in rare cases, a breakdown of muscle tissue (rhabdomyolysis) that can lead to kidney failure.[3][4][5]

Given that the this compound is a degradant, its toxicological profile is not fully characterized. Therefore, a precautionary approach is warranted. It should be handled as a potentially hazardous substance, with a potential for skin, eye, and respiratory irritation, as well as unknown systemic effects.

Key Takeaway: In the absence of specific data, treat this compound as a hazardous chemical with the potential for irritation and unknown long-term health effects.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all laboratory personnel handling this compound must use appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of PPE as a primary control measure.[6][7][8]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions containing the impurity or from airborne dust particles.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Check for any signs of degradation or tears before use.
Body Protection A fully buttoned, knee-length laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor/particulate filter if there is a risk of generating dust or aerosols.Minimizes the inhalation of airborne particles of the impurity.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.

Spill Cleanup Protocol
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use absorbent pads or other suitable absorbent materials to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.

  • Clean the Spill:

    • For liquid spills: Use absorbent pads to soak up the liquid. Work from the outside of the spill inwards.

    • For solid spills: Carefully scoop the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water. Follow with a rinse of 70% ethanol.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.

Decontamination of Laboratory Equipment

Any laboratory equipment that comes into contact with the this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent in which the impurity is soluble (e.g., methanol or acetonitrile). Collect the rinse as hazardous waste.

  • Wash: Wash the equipment with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Dry: Allow the equipment to air dry or use a clean cloth.

Waste Segregation and Collection Protocol

Proper segregation and collection of waste are crucial for compliant disposal. Pharmaceutical waste is regulated by the Environmental Protection Agency (EPA), and laboratories must adhere to these regulations.[9]

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container: Use a dedicated, leak-proof container clearly labeled "Hazardous Waste: this compound." The container must be compatible with the waste.

  • Solid Waste:

    • Place any solid this compound directly into the designated hazardous waste container.

    • Contaminated materials such as gloves, weigh boats, and absorbent pads should also be placed in this container.

  • Liquid Waste:

    • Collect all liquid waste containing the impurity, including solutions and solvent rinses, in a separate, clearly labeled hazardous waste container.

    • Ensure the container is kept closed when not in use.

  • Labeling: The hazardous waste label must include:

    • The words "Hazardous Waste"

    • The name and address of the generator (your institution)

    • The chemical name: "this compound"

    • The accumulation start date

    • The relevant hazard characteristics (e.g., "Irritant," "Handle with Care")

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

Final Disposal Procedures

The final disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P) provides a framework for the disposal of pharmaceutical waste from healthcare facilities, which can serve as a best-practice model for research laboratories.[10][11][12][13][14][15]

Prohibition of Sewering: It is strictly prohibited to dispose of hazardous waste pharmaceuticals, including this impurity, down the drain.[12][15][16] This practice can lead to the contamination of waterways and harm aquatic life.

Compliant Disposal Route:

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The most common and environmentally sound disposal method for this type of waste is incineration at a permitted facility.[17]

The disposal process can be visualized as follows:

Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) cluster_disposal External Disposal A Generation of Impurity Waste B Segregate into Labeled Hazardous Waste Container A->B Follow Protocol C Store in Satellite Accumulation Area B->C D Scheduled Waste Pickup by EHS C->D E Consolidation at Central Accumulation Area D->E F Transport by Licensed Hazardous Waste Vendor E->F G Incineration at Permitted Disposal Facility F->G Final Disposal

Caption: Waste Disposal Workflow for this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers can protect themselves, their colleagues, and the environment. A commitment to safety and environmental stewardship is paramount in building a trustworthy and reputable research enterprise.

References

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • Foley & Lardner LLP. (2019, February 22). New Hazardous Waste Pharmaceutical Rule Imposes New Obligations on Health Care Providers. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Atorvastatin calcium. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - Definitions. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Montrose Environmental Group. (2019, March 1). USEPA Final Hazardous Waste Pharmaceutical Rule. Retrieved from [Link]

  • PanReac AppliChem. (2025, January 20). 101340 - Atorvastatin calcium - Safety Data Sheet. Retrieved from [Link]

  • Drugs.com. (2025, November 27). Atorvastatin Uses, Dosage, Side Effects. Retrieved from [Link]

  • Medical News Today. (n.d.). Atorvastatin oral tablet side effects: Mild to serious. Retrieved from [Link]

  • RxList. (n.d.). Atorvastatin: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • LIPITOR®. (n.d.). Important Safety Info | LIPITOR® (atorvastatin calcium) tablets. Retrieved from [Link]

  • NHS. (n.d.). Side effects of atorvastatin. Retrieved from [Link]

  • Trinity Consultants. (2019, August 21). Updated Pharmaceuticals Waste Management Rule Finalized, Effective August 2019. Retrieved from [Link]

  • Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]

  • Michigan Department of Environment, Great Lakes, and Energy. (2019, July 22). New National Rules Governing Pharmaceutical Disposal Start August 21st. Retrieved from [Link]

  • BWS. (2022, July 15). FDA changes policies regarding pharmaceutical waste disposal. Retrieved from [Link]

  • MDPI. (2022, May 20). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 10). Removal of Pharmaceutical Residues from Water and Wastewater Using Dielectric Barrier Discharge Methods—A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Removal of Pharmaceuticals and Personal Care Products (PPCPs) by Free Radicals in Advanced Oxidation Processes. Retrieved from [Link]

  • MDPI. (n.d.). Sustainable Photocatalytic Degradation of Ibuprofen Using Se-Doped SnO2 Nanoparticles Under UV–Visible Irradiation. Retrieved from [Link]

  • The Amlon Group. (n.d.). Pharmaceutical Waste Management Services. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Dihydroxy Diketo Atorvastatin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Stance on Laboratory Safety

As researchers dedicated to advancing pharmaceutical science, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. When handling novel or poorly characterized substances, such as process impurities and degradation products, we must operate from a position of heightened caution. Dihydroxy Diketo Atorvastatin Impurity is an oxidative degradant of Atorvastatin, and while its specific toxicological profile is not extensively documented in public literature, its structural relation to a potent Active Pharmaceutical Ingredient (API) necessitates treating it with the appropriate level of containment and protection.[1][2] This guide is structured to provide a robust framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk mitigation and sound laboratory practice.

Hazard Identification and Risk Assessment: The Principle of Unknown Potency

The foundational principle when handling pharmaceutical impurities is to assume a potency and toxicity profile at least equivalent to the parent API until proven otherwise. Impurities can arise from manufacturing processes or as degradation products and may possess unique pharmacological or toxicological properties.[3] The primary routes of occupational exposure in a laboratory setting are inhalation of airborne particulates, dermal (skin) contact, and accidental ingestion.[4]

A thorough risk assessment should be the first step before any handling operation. This involves evaluating the quantity of material being used, the type of procedure (e.g., weighing, dissolution, transfer), and the potential for generating dust or aerosols.

RiskAssessment cluster_0 Risk Assessment Workflow A Identify Compound: This compound B Review Available Data (Assume Potency of Parent API) A->B Characterize C Evaluate Procedure (e.g., Weighing, Solution Prep) B->C Contextualize D Assess Exposure Potential (Dust, Aerosol, Splash) C->D Analyze E Select Controls (Engineering + PPE) D->E Mitigate F Develop Safe Work Procedure E->F Formalize

Caption: Risk assessment workflow for handling the impurity.

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

Engineering controls, such as certified chemical fume hoods or glove boxes, are the primary means of exposure control.[5] PPE serves as the critical final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific tasks being performed.

PPE Specification Summary
TaskEngineering ControlRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Storage & Transport General VentilationNot required (in sealed container)Single pair Nitrile GlovesSafety GlassesLab Coat
Weighing Solid Chemical Fume Hood / Ventilated Balance EnclosureN95 Respirator (minimum)Double Nitrile GlovesSafety GogglesDisposable Gown / Tyvek Coverall
Solution Preparation Chemical Fume HoodN95 Respirator (minimum)Double Nitrile GlovesSafety GogglesDisposable Gown / Lab Coat
Spill Cleanup N/AAs needed based on spill size (PAPR recommended for large spills)Heavy-duty Nitrile GlovesChemical Splash Goggles / Face ShieldTyvek or similar Coverall
Detailed PPE Protocols
  • Respiratory Protection : Since the primary risk from a solid powder is inhalation, respiratory protection is non-negotiable when handling the compound outside of a sealed container. An N95 respirator is the minimum requirement for handling small quantities in a fume hood. For larger quantities or in situations with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered.

  • Hand Protection : The use of double-gloving with nitrile gloves is a mandatory practice.[4] This technique provides a robust barrier and allows for the safe removal of a contaminated outer glove without compromising the inner layer of protection. Always inspect gloves for tears or defects before use.

  • Eye and Face Protection : Standard safety glasses with side shields are the minimum requirement.[6] When there is a risk of splashes or handling larger quantities, chemical splash goggles should be worn. A full-face shield, used in conjunction with goggles, offers an additional layer of protection.[7]

  • Body Protection : A standard lab coat is suitable for low-risk operations. However, when weighing or transferring the solid impurity, a disposable gown or a non-woven material coverall (e.g., DuPont™ Tyvek®) is recommended to prevent contamination of personal clothing.[8][9] This is crucial as clothing can act as a reservoir for fine powders, leading to prolonged, unwitting exposure.

Operational Plan: Procedural Discipline

The effectiveness of PPE is directly tied to the discipline with which it is used. Donning and doffing procedures are critical control points to prevent cross-contamination.

Step-by-Step Donning and Doffing Protocol

DonningDoffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Shoe Covers D2 2. Inner Gloves D1->D2 D3 3. Coverall/Gown D2->D3 D4 4. Respirator D3->D4 D5 5. Goggles/Face Shield D4->D5 D6 6. Outer Gloves (over cuff) D5->D6 F1 1. Shoe Covers F2 2. Outer Gloves F1->F2 F3 3. Coverall/Gown (turn inside out) F2->F3 F4 4. Goggles/Face Shield F3->F4 F5 5. Respirator F4->F5 F6 6. Inner Gloves F5->F6

Caption: Recommended sequence for putting on (donning) and taking off (doffing) PPE.

Protocol for Handling the Solid Compound
  • Preparation : Designate a specific area within the chemical fume hood for the handling procedure. Cover the work surface with disposable bench paper.

  • Pre-weighing : Tare a sealed container (e.g., a vial with a cap) on the analytical balance.

  • Transfer : Inside the fume hood, carefully transfer an approximate amount of the this compound to the pre-tared container. Use tools like a micro-spatula to minimize dust generation. Avoid pouring the dry powder.

  • Sealing : Securely cap the container immediately after transfer.

  • Decontamination : Carefully wipe the exterior of the container with a damp cloth (e.g., wetted with 70% ethanol) to remove any adhering particles before removing it from the fume hood for final weighing.

  • Cleanup : All disposable materials, including bench paper and wipes, should be treated as contaminated waste.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of pharmaceutical waste is crucial to protect both human health and the environment.[10] All materials that come into contact with the this compound must be considered hazardous waste.

Waste Segregation and Disposal Workflow
  • Solid Waste : All contaminated solid materials, including gloves, gowns, bench paper, and vials, must be collected in a dedicated, clearly labeled hazardous waste bag or container.[11] This container should be sealed when not in use.

  • Liquid Waste : Unused solutions or solvent rinses should be collected in a designated, sealed hazardous waste container. Do not discharge any amount to the sanitary sewer.[6]

  • Sharps Waste : Contaminated needles, syringes, or glass pipettes must be disposed of in a designated sharps container.

  • Final Disposal : All waste streams must be disposed of through the institution's environmental health and safety office, following all local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][12] Most pharmaceutical waste is ultimately destroyed via high-temperature incineration at a permitted facility.[11]

WasteDisposal cluster_1 Waste Disposal Decision Tree Start Waste Generated Q1 Is it a sharp object? Start->Q1 Sharps Dispose in Sharps Container Q1->Sharps Yes Q2 Is it liquid? Q1->Q2 No Liquid Collect in sealed Hazardous Liquid Waste Container Q2->Liquid Yes Solid Collect in sealed Hazardous Solid Waste Container Q2->Solid No

Caption: Decision process for segregating contaminated waste.

By adhering to these protocols, researchers can confidently handle this compound, upholding the highest standards of safety and scientific integrity.

References

  • Vertex AI Search Result[13] - SAFETY DATA SHEET for Atorvastatin Calcium Tablets. Provides general PPE and handling recommendations for the parent drug.

  • Cayman Chemical[14] - Safety Data Sheet for Atorvastatin (calcium salt hydrate). Notes that the substance is not classified as hazardous under GHS but recommends usual precautionary measures for handling chemicals.

  • PubChem[15] - this compound | C26H24FNO5 | CID 24999339. Provides chemical identifiers and structure but lacks detailed safety information.

  • Pfizer[8] - Lipitor® (Atorvastatin Calcium) Tablets - SAFETY DATA SHEET. Recommends impervious protective clothing and appropriate respiratory protection if OEL is exceeded.

  • Cleanroom Technology[4] - The Role of PPE in Preventing Contamination in Pharmaceutical Production. Discusses essential PPE types for pharmaceutical workers, including gloves, masks, and gowns.

  • National Institutes of Health (NIH)[16] - Recent Trends in Product Development and Regulatory Issues on Impurities. Discusses ICH impurity thresholds and safety considerations.

  • National Institutes of Health (NIH)[17] - Degradation Kinetics of Atorvastatin under Stress Conditions. Provides information on the chemical properties and stability of Atorvastatin.

  • National Institutes of Health (NIH)[18] - Stress Degradation Behavior of Atorvastatin Calcium. Discusses the stability of Atorvastatin in the presence of its impurities.

  • Cleanroom Technology[9] - DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Highlights protective garments like DuPont™ Tyvek® for handling HPAPIs.

  • Waters Corporation[19] - Streamlining Impurity Analysis in Atorvastatin. Details analytical methods for detecting and quantifying impurities.

  • Rx Destroyer[10] - Proper Disposal in Pharmaceutical Research is Extremely Important. Emphasizes the need for proper disposal of pharmaceutical waste in compliance with regulations like RCRA.

  • Cleanchem Laboratories[6] - MATERIAL SAFETY DATA SHEETS ATORVASTATIN EP IMPURITY F (CALCIUM SALT). Provides first-aid and PPE recommendations for a related impurity, advising to wear tightly fitting safety goggles.

  • Pfizer[20] - MATERIAL SAFETY DATA SHEET for Caduet®. Recommends minimizing dust generation and using appropriate PPE when handling crushed tablets.

  • Stericycle[11] - Medication & Pharmaceutical Waste Disposal Explained. Describes that most pharmaceutical waste is incinerated and outlines waste container color-coding.

  • Veeprho[1] - this compound | CAS 1046118-44-8. Describes the compound as a polar oxidative degradant of Atorvastatin.

  • ResearchGate[21] - Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Provides context on the synthesis and isolation of Atorvastatin impurities.

  • 3M US[7] - Pharmaceutical Manufacturing PPE | Worker Health & Safety. Outlines various PPE solutions for pharmaceutical manufacturing, including eye, face, and respiratory protection.

  • ResearchGate[22] - Optimization of a forced degradation study of atorvastatin. Details the analytical methods used to study degradation products.

  • Vanderbilt University Medical Center[12] - Pharmaceutical Drug Waste | Office of Clinical and Research Safety. States that EPA regulations require certain drug wastes to be managed as hazardous chemical wastes.

  • Respirex International[23] - Pharmaceutical PPE. Discusses PPE for protection from APIs and other fine particulates.

  • ResolveMass Laboratories Inc.[24] - Pharmaceutical Impurity Testing: What It Is and Why It's Essential. Explains that regulatory authorities set strict limits on impurities to protect patient health.

  • Veeprho[25] - Atorvastatin and it's Impurities: An Overview. Discusses the importance of controlling impurities in APIs according to ICH guidelines.

  • MedchemExpress.com[5] - Safety Data Sheet for Atorvastatin. Recommends ensuring adequate ventilation and providing accessible safety showers and eye wash stations.

  • DuPont UK[26] - PPE Solutions for Pharmaceutical Industry. Discusses the critical role of PPE in protecting workers and preventing contamination.

  • National Institutes of Health (NIH)[27] - Management of Waste - Prudent Practices in the Laboratory. Describes the use of labpacks for shipping laboratory waste to permitted treatment, storage, and disposal facilities.

  • Agilent[28] - The Experts Guide to Pharmaceutical Impurity Analysis. Discusses the need for improved analytical methods to meet evolving safety thresholds for impurities.

  • Google Patents[2] - US8044086B2 - Oxidative degradation products of atorvastatin calcium. States that impurities present a risk of being toxic or otherwise harmful to patients.

  • MDPI[29] - Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Describes analytical methods for impurity quantification.

  • DRL-IPD Communication[30] - Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Provides information on degradation pathways.

  • Intertek[3] - Pharmaceutical Impurity Testing and Identification. Explains that impurities can arise from various sources, including degradation products.

  • Karolinska Institutet[31] - Laboratory waste | Staff Portal. Provides rules for managing different types of laboratory waste, including pharmaceutical waste.

  • International Journal of Pharmaceutical Sciences and Drug Research[32] - Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin. Describes the oxidative degradation of Atorvastatin.

  • Separation Science[33] - The Expert's Guide to Pharmaceutical Impurity Analysis. Highlights the intensified regulatory focus on pharmaceutical impurities.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroxy Diketo Atorvastatin Impurity
Reactant of Route 2
Reactant of Route 2
Dihydroxy Diketo Atorvastatin Impurity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.